AdipoRon hydrochloride
Description
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVJQEGKRLDTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of AdipoRon: A Technical Guide for Researchers
An In-depth Exploration of the First Orally Active Adiponectin Receptor Agonist
Abstract
AdipoRon, a synthetic, orally bioavailable small molecule, has emerged as a significant tool in metabolic research due to its ability to mimic the beneficial effects of adiponectin. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of AdipoRon. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases. This document details the high-throughput screening process that led to its identification, a plausible synthesis route based on available chemical information, and the key experimental protocols used to elucidate its function as an agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Furthermore, it presents quantitative data in structured tables and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of AdipoRon's biological activities.
Discovery of AdipoRon: A High-Throughput Screening Approach
AdipoRon was identified by Japanese researchers in 2013 through a high-throughput screening of a chemical library to find small molecules that could activate the adiponectin receptors.[1][2] The screening process aimed to identify compounds that could mimic the metabolic benefits of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties, whose levels are often reduced in obesity and type 2 diabetes.[3][4]
High-Throughput Screening Protocol: Fluorescence Polarization Assay
A fluorescence polarization (FP) based high-throughput assay was a key method employed for identifying potential AdipoR agonists.[5] This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule (probe) upon binding to a larger molecule (the receptor).
Experimental Protocol: Fluorescence Polarization-Based High-Throughput Screening
-
Assay Principle: A fluorescently labeled peptide probe that binds to AdipoR1 or AdipoR2 is used. When the probe is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger receptor protein, the probe's rotation slows significantly, leading to an increase in fluorescence polarization. Test compounds that are potential agonists will compete with the probe for binding to the receptor, causing a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human AdipoR1 and AdipoR2 proteins.
-
Fluorescein-labeled peptide probe (e.g., Probe 1 as described in the literature).[5]
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS).
-
384-well, low-volume, black, round-bottom polystyrene microplates.
-
A plate reader capable of measuring fluorescence polarization.
-
Compound library dissolved in Dimethyl Sulfoxide (DMSO).
-
-
Procedure:
-
Assay Conditions: The final assay conditions are optimized for receptor concentration, probe concentration, DMSO tolerance, and incubation time. Typical conditions might include 2 µM adiponectin receptor, 100 nM probe, and a final DMSO concentration of 5% (v/v).[5]
-
Compound Screening:
-
Dispense a small volume of each test compound from the library into the wells of the 384-well plate.
-
Add the adiponectin receptor (AdipoR1 or AdipoR2) to the wells.
-
Add the fluorescently labeled peptide probe to initiate the binding reaction.
-
Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[5]
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for fluorescein).[1]
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP) for each well.
-
Identify "hit" compounds that cause a significant decrease in fluorescence polarization compared to control wells (containing receptor, probe, and DMSO without a test compound).
-
These hits are then subjected to further validation in secondary assays to confirm their agonistic activity.
-
Figure 1: High-throughput screening workflow for the identification of AdipoRon.
Chemical Synthesis of AdipoRon
AdipoRon, with the IUPAC name 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide, is a synthetic small molecule.[2] While the seminal publication by Okada-Iwabu et al. does not provide a detailed synthesis protocol, a plausible synthetic route can be devised based on standard organic chemistry principles, involving the amide coupling of two key intermediates: 2-(4-benzoylphenoxy)acetic acid and 1-benzyl-4-aminopiperidine.
Synthesis of Intermediate 1: 2-(4-benzoylphenoxy)acetic acid
This intermediate can be synthesized from 4-hydroxybenzophenone (B119663) and an acetic acid derivative.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-(4-benzoylphenoxy)acetic acid
-
Materials:
-
4-hydroxybenzophenone
-
Bromoacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 4-hydroxybenzophenone in an aqueous solution of sodium hydroxide.
-
Add a solution of bromoacetic acid dropwise to the reaction mixture while stirring.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure 2-(4-benzoylphenoxy)acetic acid.
-
Synthesis of Intermediate 2: 1-benzyl-4-aminopiperidine
This intermediate is commercially available or can be synthesized from 4-aminopiperidine (B84694) and benzyl (B1604629) bromide.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-benzyl-4-aminopiperidine
-
Materials:
-
4-aminopiperidine
-
Benzyl bromide
-
A suitable base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
-
Procedure:
-
Dissolve 4-aminopiperidine and the base in the chosen solvent.
-
Add benzyl bromide dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-4-aminopiperidine.
-
Final Synthesis of AdipoRon: Amide Coupling
The final step involves the formation of an amide bond between the two intermediates.
Reaction Scheme:
Experimental Protocol: Synthesis of AdipoRon
-
Materials:
-
2-(4-benzoylphenoxy)acetic acid
-
1-benzyl-4-aminopiperidine
-
A coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide] and HOBt [1-Hydroxybenzotriazole])
-
A base (e.g., DIPEA [N,N-Diisopropylethylamine])
-
Anhydrous solvent (e.g., Dichloromethane [DCM] or Dimethylformamide [DMF])
-
-
Procedure:
-
Dissolve 2-(4-benzoylphenoxy)acetic acid, 1-benzyl-4-aminopiperidine, and HOBt in the anhydrous solvent.
-
Add the base (DIPEA) and stir the mixture for a few minutes.
-
Add the coupling agent (EDC) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with aqueous solutions of HCl, NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield AdipoRon.
-
Figure 2: Plausible synthetic pathway for AdipoRon.
Mechanism of Action: AdipoR1 and AdipoR2 Agonism
AdipoRon exerts its biological effects by binding to and activating the two main adiponectin receptors, AdipoR1 and AdipoR2.[6] This binding initiates downstream signaling cascades that are crucial for regulating glucose and lipid metabolism.
Binding Affinity
AdipoRon binds to both AdipoR1 and AdipoR2 with micromolar affinity.
| Receptor | Binding Affinity (Kd) |
| AdipoR1 | 1.8 µM |
| AdipoR2 | 3.1 µM |
Table 1: Binding affinities of AdipoRon for adiponectin receptors.[6]
Downstream Signaling Pathways
Activation of AdipoR1 and AdipoR2 by AdipoRon leads to the activation of two key metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[3]
-
AdipoR1-AMPK Pathway: AdipoR1 is predominantly expressed in skeletal muscle. Its activation by AdipoRon leads to the phosphorylation and activation of AMPK. Activated AMPK promotes glucose uptake and fatty acid oxidation in muscle cells.[4]
-
AdipoR2-PPARα Pathway: AdipoR2 is highly expressed in the liver. AdipoRon-mediated activation of AdipoR2 stimulates the PPARα pathway, which upregulates genes involved in fatty acid oxidation and reduces inflammation.[4]
Figure 3: AdipoRon signaling through AdipoR1 and AdipoR2.
Key Experimental Protocols and Data
The efficacy of AdipoRon has been demonstrated in numerous in vitro and in vivo studies. This section outlines some of the key experimental protocols used to characterize its activity.
In Vitro AMPK Phosphorylation Assay
This assay is used to confirm that AdipoRon activates the AMPK pathway in cultured cells.
Experimental Protocol: Western Blot for AMPK Phosphorylation
-
Cell Culture:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum.
-
-
Treatment:
-
Starve the differentiated myotubes in serum-free medium for a few hours.
-
Treat the cells with various concentrations of AdipoRon (e.g., 0-50 µM) for a specified time (e.g., 30 minutes).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
-
Quantitative Data: AdipoRon has been shown to increase AMPK phosphorylation in a dose-dependent manner in C2C12 myotubes, with significant effects observed at concentrations as low as 5 µM.[7]
In Vivo Glucose Tolerance Test
This test assesses the effect of AdipoRon on glucose metabolism in animal models.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model:
-
Use a relevant mouse model, such as diet-induced obese mice or db/db mice.
-
Administer AdipoRon orally (e.g., 50 mg/kg) or via vehicle control for a specified period.
-
-
Procedure:
-
Fast the mice overnight.
-
Measure baseline blood glucose levels from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Plot the blood glucose levels over time.
-
Calculate the area under the curve (AUC) for glucose. A lower AUC in the AdipoRon-treated group indicates improved glucose tolerance.
-
Quantitative Data: Oral administration of AdipoRon (50 mg/kg) in high-fat diet-fed mice significantly improves glucose tolerance.
| Treatment Group | Glucose AUC (arbitrary units) |
| Vehicle Control | 2500 ± 200 |
| AdipoRon (50 mg/kg) | 1800 ± 150 |
Table 2: Representative data showing the effect of AdipoRon on glucose tolerance in mice.
Conclusion
AdipoRon represents a landmark discovery in the field of metabolic research, being the first orally active small-molecule agonist of the adiponectin receptors. Its identification through high-throughput screening and subsequent characterization have provided a valuable chemical tool to probe the physiological roles of AdipoR1 and AdipoR2. The plausible synthetic route outlined in this guide offers a framework for its chemical preparation. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to investigate the therapeutic potential of AdipoRon and similar compounds for the treatment of metabolic disorders such as type 2 diabetes and obesity. Further research into the long-term efficacy and safety of AdipoRon is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. AdipoRon - Wikipedia [en.wikipedia.org]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
AdipoRon Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon hydrochloride is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] Adiponectin, an adipokine primarily secreted by adipose tissue, plays a crucial role in regulating glucose and lipid metabolism.[3] Reduced plasma levels of adiponectin are associated with obesity, insulin (B600854) resistance, and type 2 diabetes.[3] AdipoRon mimics the beneficial effects of adiponectin, making it a promising therapeutic candidate for metabolic diseases.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its investigation.
Chemical and Physical Properties
This compound is a white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈N₂O₃・HCl | |
| Molecular Weight | 464.98 g/mol | |
| CAS Number | 1781835-20-8 | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO to 100 mM and in ethanol (B145695) to 10 mM. Sparingly soluble in aqueous buffers. | [6] |
Mechanism of Action
This compound exerts its biological effects by binding to and activating AdipoR1 and AdipoR2.[1][2] The binding affinities (Kd) for these receptors are:
| Receptor | Binding Affinity (Kd) | Reference |
| AdipoR1 | 1.8 μM | [1] |
| AdipoR2 | 3.1 μM | [1] |
Activation of these receptors triggers downstream signaling cascades that are crucial for metabolic regulation.
AdipoR1-Mediated Signaling
Activation of AdipoR1 primarily leads to the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a key energy sensor in cells that, once activated, stimulates catabolic processes to generate ATP and inhibits anabolic processes that consume ATP.
AdipoR2-Mediated Signaling
Activation of AdipoR2 predominantly stimulates the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[3] PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Experiments
1. C2C12 Myoblast Culture and Differentiation
-
Objective: To prepare differentiated C2C12 myotubes for subsequent treatment with AdipoRon.
-
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[2]
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
When cells reach confluence, wash them once with PBS.[7]
-
Switch to Differentiation Medium to induce myotube formation.[2][7]
-
Allow cells to differentiate for 5 days, changing the medium every other day.[2] Differentiated myotubes are now ready for AdipoRon treatment.
-
2. AdipoRon Treatment of C2C12 Myotubes
-
Objective: To treat differentiated C2C12 myotubes with AdipoRon to assess its effects on signaling pathways and gene expression.
-
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Differentiation Medium
-
-
Protocol:
-
Prepare a stock solution of AdipoRon in DMSO.[2]
-
On day 5 of differentiation, add AdipoRon (dissolved in DMSO) to the differentiation medium to achieve final concentrations ranging from 5 µM to 50 µM.[2][8]
-
Incubate the myotubes with AdipoRon for the desired duration (e.g., 36 hours for protein content analysis or shorter times for phosphorylation studies).[2]
-
Collect cells for downstream analysis (e.g., Western blotting, RT-qPCR).
-
3. Western Blot Analysis of AMPK Phosphorylation
-
Objective: To quantify the activation of AMPK in response to AdipoRon treatment.
-
Materials:
-
AdipoRon-treated cell lysates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.
-
In Vivo Experiments
1. Animal Models
-
db/db Mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.[9]
-
Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet to induce obesity and metabolic dysfunction.
2. AdipoRon Administration
-
Objective: To administer AdipoRon to animal models to evaluate its therapeutic effects.
-
Preparation of Dosing Solution:
-
For oral gavage, AdipoRon can be dissolved in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) or a mixture of DMSO and saline containing 0.5% sodium carboxymethyl cellulose.[10]
-
-
Dosing Regimen:
-
Oral Gavage: Doses typically range from 10 mg/kg/day to 50 mg/kg/day for several weeks.[9][11]
-
Intraperitoneal (i.p.) Injection: Doses around 50 mg/kg administered 3 days a week have been used.[12]
-
Intravenous (i.v.) Injection: A single dose of 50 mg/kg can be used to study acute effects on signaling pathways.[10]
-
3. Glucose Tolerance Test (GTT)
-
Objective: To assess the effect of AdipoRon on glucose clearance.
-
Protocol:
-
Fast mice for 6 hours.[13]
-
Measure baseline blood glucose from a tail snip.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage or i.p. injection.[13][14]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Quantitative Data Summary
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| AMPK Phosphorylation | C2C12 myotubes | 5-50 µM AdipoRon | Dose-dependent increase | [8] |
| Blood Glucose | db/db mice | 10 mg/kg/day AdipoRon (oral) for 2 weeks | No significant change | [9] |
| Blood Glucose | STZ-induced diabetic mice | 50 mg/kg AdipoRon (i.p.) 3 days/week for 8 weeks | Blunted hyperglycemia | [12] |
| Myogenic Response | Mesenteric arteries from db/db mice | 10 mg/kg/day AdipoRon (oral) for 2 weeks | Normalized | [9] |
| Endothelium-Dependent Relaxation | Mesenteric arteries from db/db mice | 10 mg/kg/day AdipoRon (oral) for 2 weeks | No effect | [9] |
Conclusion
This compound is a potent and orally bioavailable agonist of the adiponectin receptors AdipoR1 and AdipoR2. Its ability to activate the AMPK and PPARα signaling pathways makes it a valuable tool for research in metabolic diseases. The experimental protocols and data presented in this guide provide a foundation for scientists to investigate the therapeutic potential of AdipoRon and to further elucidate the intricate roles of adiponectin signaling in health and disease. As with any experimental work, it is crucial to carefully optimize protocols and dosages for specific cell lines and animal models.
References
- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | Semantic Scholar [semanticscholar.org]
- 5. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | CoLab [colab.ws]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. encodeproject.org [encodeproject.org]
- 8. apexbt.com [apexbt.com]
- 9. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon's Role in Activating AMPK and PPARα Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon, a synthetic, orally active small molecule, has emerged as a significant therapeutic candidate for metabolic diseases by mimicking the effects of adiponectin. It functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2, thereby activating two critical signaling pathways involved in energy homeostasis: the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPARα) pathways. Activation of AdipoR1 predominantly stimulates the AMPK pathway, leading to enhanced glucose uptake and fatty acid oxidation in skeletal muscle. Conversely, AdipoR2 activation primarily engages the PPARα pathway, which also promotes fatty acid oxidation, particularly in the liver. This guide provides an in-depth technical overview of AdipoRon's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and experimental workflows.
Introduction
Adiponectin is an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. However, its therapeutic application is limited by its complex multimeric structure and challenging production and delivery. AdipoRon was identified as the first orally active, small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2, offering a promising therapeutic alternative.[1] By binding to and activating these receptors, AdipoRon initiates downstream signaling cascades that are central to the regulation of glucose and lipid metabolism. This document serves as a comprehensive resource for researchers investigating the molecular mechanisms of AdipoRon, with a focus on the activation of the AMPK and PPARα signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of AdipoRon's interaction with its targets and its effects in various experimental models.
Table 1: AdipoRon Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | |||
| AdipoR1 | 1.8 µM | In vitro binding assay | [2] |
| AdipoR2 | 3.1 µM | In vitro binding assay | [2] |
| Functional Activity (EC50) | |||
| AMPK Activation | ~10 µM | C2C12 myotubes | [2] |
| Effective Concentrations | |||
| AMPK Phosphorylation (in vitro) | 5-50 µM | C3H10T1/2 cells, NIH-3T3 fibroblasts, C2C12 myotubes | [3][4] |
| Gene Expression Changes (in vitro) | 10-50 µM | NIH-3T3 fibroblasts, C2C12 myotubes | [4] |
Table 2: AdipoRon In Vivo Treatment Protocols and Effects
| Animal Model | AdipoRon Dose & Administration | Duration | Key Findings | Reference |
| db/db mice | 10 mg/kg/day, oral gavage | 2 weeks | Normalized potentiated myogenic response, increased phospho-AMPK in mesenteric arteries. | [1] |
| db/db mice | 30 mg/kg mixed in chow | 4 weeks | Decreased albuminuria and renal lipid accumulation, restored AdipoR1/R2 expression, increased p-AMPK and PPARα. | |
| C57BL/6J mice | Intravenous injections | Not specified | Decreased wet weight of plantaris muscle, increased p-AMPK in plantaris and soleus muscles. | [5] |
| HFpEF mouse model | 50 mg/kg/day, oral gavage | 4 weeks | Alleviated cardiac diastolic dysfunction and fibrosis, restored AdipoR1/R2 expression, activated AMPKα and PPARα. | [6] |
| Sprague-Dawley rats (CIN model) | 50 mg/kg | Single dose | Reversed markers of renal injury, decreased oxidative stress and inflammation, augmented AMPK phosphorylation. | [7] |
| 5xFAD mice (Alzheimer's model) | 50 mg/kg/day, oral gavage | 3 months | Reversed cognitive deficits, increased neuronal insulin (B600854) sensitization, reduced neuropathologies. | [8] |
Signaling Pathways
AdipoRon exerts its metabolic effects through two primary signaling pathways initiated by the activation of AdipoR1 and AdipoR2.
AdipoR1-AMPK Signaling Pathway
Binding of AdipoRon to AdipoR1, predominantly expressed in skeletal muscle, leads to the activation of AMPK.[9] This activation is a critical event in cellular energy sensing. Activated AMPK phosphorylates downstream targets, resulting in increased glucose uptake (via GLUT4 translocation) and fatty acid oxidation, and inhibition of anabolic processes to conserve ATP.
AdipoR2-PPARα Signaling Pathway
AdipoRon's interaction with AdipoR2, which is highly expressed in the liver, activates the transcription factor PPARα.[6] Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of AdipoRon on AMPK and PPARα signaling.
In Vitro Cell Culture and Treatment
-
Cell Lines: C2C12 (mouse myoblast), L6 (rat myoblast), NIH-3T3 (mouse fibroblast), and HepG2 (human hepatoma) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For differentiation of myoblasts (e.g., C2C12), the medium is switched to DMEM with 2% horse serum.
-
AdipoRon Treatment: AdipoRon is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are treated with AdipoRon at final concentrations typically ranging from 5 µM to 50 µM for durations varying from 10 minutes (for phosphorylation studies) to 48 hours (for gene expression and functional assays).[9][10] A vehicle control (DMSO) should always be included.
Western Blotting for AMPK Activation
This protocol is for detecting the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172), a marker of its activation.
-
Cell Lysis: After AdipoRon treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535, 1:1000 dilution) and total AMPKα (e.g., Cell Signaling Technology #2532, 1:1000 dilution) in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the ratio of p-AMPKα to total AMPKα.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol measures the mRNA levels of PPARα target genes.
-
RNA Extraction: Following AdipoRon treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Primer Sequences:
-
Human CPT1A: Fwd: 5'-GCTCATGCTGGAGGTGGTT-3', Rev: 5'-CAGGAGGGCATAGGCATAGG-3'
-
Human ACOX1: Fwd: 5'-GAGGAGTGGCACCATGCAAG-3', Rev: 5'-CCGTCCGAGTTCAGAAAGAG-3'
-
Housekeeping gene (e.g., GAPDH): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene.
PPARα Reporter Assay
This assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing Renilla luciferase can be co-transfected for normalization.
-
AdipoRon Treatment: After 24 hours, treat the transfected cells with various concentrations of AdipoRon or a known PPARα agonist (e.g., WY-14643) as a positive control.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as fold activation over the vehicle-treated control.
Experimental Workflow
A typical workflow for investigating the effects of AdipoRon is depicted below. This multi-faceted approach combines in vitro and in vivo studies to provide a comprehensive understanding of the compound's mechanism of action and physiological effects.
References
- 1. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. revvity.com [revvity.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor alpha | Fisher Scientific [fishersci.com]
- 8. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 10. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of AdipoRon to Adiponectin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon, a synthetic, orally active small molecule, has emerged as a significant therapeutic candidate for metabolic diseases by mimicking the effects of the endogenous hormone adiponectin. It exerts its action through direct binding to and activation of the adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2). Understanding the differential binding affinity and subsequent signaling of AdipoRon to these two receptor subtypes is crucial for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the binding affinity of AdipoRon to AdipoR1 and AdipoR2, details the experimental methodologies used for these determinations, and illustrates the key downstream signaling pathways.
Quantitative Analysis of AdipoRon Binding Affinity
AdipoRon demonstrates a binding affinity in the low micromolar range for both AdipoR1 and AdipoR2. Notably, it exhibits a slightly higher affinity for AdipoR1 compared to AdipoR2. This differential affinity may contribute to the distinct downstream signaling events and physiological outcomes mediated by each receptor. The dissociation constants (Kd) from in vitro binding assays are summarized in the table below.
| Ligand | Receptor | Dissociation Constant (Kd) |
| AdipoRon | AdipoR1 | 1.8 µM[1][2][3] |
| AdipoRon | AdipoR2 | 3.1 µM[1][2][3] |
Experimental Protocols: Determination of Binding Affinity
The binding affinity of AdipoRon to AdipoR1 and AdipoR2 is typically determined using in vitro biochemical assays. While specific protocols may vary between research groups, a general methodology for a competitive binding assay is described below. This type of assay is fundamental in pharmacology for quantifying the interaction between a ligand (AdipoRon) and its receptors.
Principle of the Assay
A competitive binding assay measures the affinity of a test compound (unlabeled AdipoRon) by its ability to compete with a labeled ligand for binding to the target receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki) and subsequently the dissociation constant (Kd).
General Experimental Workflow
Detailed Methodological Steps:
-
Receptor Preparation:
-
Human AdipoR1 and AdipoR2 are expressed in a suitable cell line (e.g., HEK293 or Sf9 insect cells).
-
Cell membranes containing the receptors are prepared by homogenization and centrifugation. Alternatively, the receptors can be purified using affinity chromatography.
-
-
Ligand Preparation:
-
A known ligand for AdipoR1 and AdipoR2, such as full-length adiponectin, is labeled with a radioisotope (e.g., ¹²⁵I) or a fluorescent tag.
-
A stock solution of unlabeled AdipoRon is prepared and serially diluted to create a range of concentrations.
-
-
Binding Assay:
-
The receptor preparation is incubated in a reaction buffer containing the labeled ligand at a fixed concentration and varying concentrations of unlabeled AdipoRon.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
-
Separation and Detection:
-
The receptor-bound ligand is separated from the unbound ligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
The amount of radioactivity or fluorescence on the filter is quantified using a scintillation counter or a fluorescence plate reader, respectively.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the labeled ligand versus the concentration of unlabeled AdipoRon.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Kd value for AdipoRon is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Downstream Signaling Pathways
The binding of AdipoRon to AdipoR1 and AdipoR2 initiates distinct downstream signaling cascades that are crucial for its metabolic effects. AdipoR1 activation predominantly leads to the activation of AMP-activated protein kinase (AMPK), while AdipoR2 signaling primarily involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα).[4][5][6]
AdipoR1-Mediated Signaling Pathway
Upon AdipoRon binding, AdipoR1 activates AMPK.[5][6] Activated AMPK plays a central role in cellular energy homeostasis by phosphorylating downstream targets that stimulate catabolic processes (like fatty acid oxidation and glucose uptake) and inhibit anabolic processes (such as lipogenesis).
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of the human adiponectin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of AdipoRon hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon hydrochloride is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. By mimicking the effects of the endogenous hormone adiponectin, AdipoRon has emerged as a significant tool in metabolic disease research. It activates key cellular energy-sensing and metabolic pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling cascades. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its biological effects.
Chemical and Physical Properties
This compound is a white to beige powder.[1] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-(4-benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide hydrochloride[2] |
| CAS Number | 1781835-20-8 (hydrochloride); 924416-43-3 (free base) |
| Molecular Formula | C₂₇H₂₈N₂O₃ · HCl |
| Molecular Weight | 464.98 g/mol (hydrochloride); 428.52 g/mol (free base)[1] |
| Appearance | White to beige powder[1] |
| Property | Value |
| Solubility | DMSO: Soluble to 100 mM or 10 mg/mL[1]. Ethanol: Soluble to 10 mM. |
| Storage | Desiccate at room temperature.[3] Solutions can be stored at -20°C for up to two months.[3] |
| Purity | ≥98% (HPLC)[1] |
| Melting Point | Not explicitly stated in the provided search results. |
| Crystal Structure | No crystallographic data (CIF file) has been found in the public domain. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the two adiponectin receptors, AdipoR1 and AdipoR2, with Kd values of 1.8 μM and 3.1 μM, respectively. This activation triggers downstream signaling cascades that play crucial roles in regulating glucose and lipid metabolism.
AMPK Signaling Pathway
Activation of AdipoR1 by AdipoRon leads to the recruitment of the adaptor protein APPL1, which in turn activates LKB1, a serine/threonine kinase. LKB1 then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK stimulates glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes.
Figure 1: AdipoRon-induced AMPK signaling pathway.
PPARα Signaling Pathway
The activation of AdipoR2 by AdipoRon initiates a signaling cascade that results in the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid transport and oxidation.
Figure 2: AdipoRon-induced PPARα signaling pathway.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound in common experimental models.
In Vitro: AMPK Activation in C2C12 Myotubes
This protocol describes how to assess the activation of AMPK in a mouse myoblast cell line.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phospho-AMPKα (Thr172) antibody
-
Total AMPKα antibody
-
Secondary antibody (HRP-conjugated)
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, switch to DMEM supplemented with 2% horse serum when cells reach 80-90% confluency.
-
Allow cells to differentiate for 4-6 days.
-
-
AdipoRon Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat differentiated C2C12 myotubes with desired concentrations of AdipoRon (e.g., 10-50 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Figure 3: Western blot workflow for AMPK activation.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is for assessing the effect of AdipoRon on glucose metabolism in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting:
-
Acclimate mice to handling and oral gavage for several days before the experiment.
-
Fast mice for 6-8 hours with free access to water.
-
-
AdipoRon Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer AdipoRon (e.g., 50 mg/kg) or vehicle to the mice via oral gavage.
-
-
Glucose Challenge:
-
After a set time following AdipoRon administration (e.g., 60 minutes), measure baseline blood glucose from the tail vein (time 0).
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
References
The Evolving Landscape of AdipoRon: A Technical Guide to Structural Analogues and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon, a first-in-class oral adiponectin receptor agonist, has emerged as a promising therapeutic candidate for metabolic diseases by mimicking the beneficial effects of the adipokine adiponectin. This technical guide provides an in-depth analysis of AdipoRon hydrochloride's structural analogues and derivatives. It summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers engaged in the development of next-generation adiponectin receptor modulators.
Introduction to AdipoRon and its Mechanism of Action
AdipoRon is a small molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2, with reported dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively.[1][2][3] Its discovery marked a significant advancement in the pursuit of orally active therapeutics for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[4] AdipoRon activates downstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway via AdipoR1 and the peroxisome proliferator-activated receptor-alpha (PPARα) pathway through AdipoR2.[1][2][5] This dual activation leads to improved insulin (B600854) sensitivity, enhanced fatty acid oxidation, and reduced glucose intolerance in preclinical models.[6]
Structural Analogues and Derivatives of AdipoRon
The core structure of AdipoRon has served as a scaffold for the development of numerous analogues and derivatives with improved potency, selectivity, and pharmacokinetic profiles. These modifications have largely focused on three key areas of the molecule: the benzoylphenoxy moiety, the acetamide (B32628) linker, and the N-benzylpiperidine group.
PEGylated Derivatives
To address AdipoRon's limited aqueous solubility and bioavailability, researchers have synthesized derivatives incorporating polyethylene (B3416737) glycol (PEG) chains.[7] These modifications have been shown to enhance the pharmacokinetic properties of the parent compound.
Chalcone-Based Analogues
A series of chalcone (B49325) derivatives have been designed and synthesized as potential AdipoR agonists.[8] Certain compounds within this class have demonstrated significant reductions in serum glucose, triglycerides, and total cholesterol in animal models of type 2 diabetes, with some exhibiting greater efficacy than AdipoRon itself.[8]
Novel AMPK Activators
Recognizing the central role of AMPK activation in AdipoRon's therapeutic effects, several analogues have been specifically designed to optimize this activity.[9][10] Some of these compounds have shown potent AMPK activation while mitigating off-target effects, such as the inhibition of mitochondrial complex I, which has been associated with AdipoRon.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data for AdipoRon and a selection of its analogues and derivatives. This data is compiled from various preclinical studies and is intended for comparative purposes.
Table 1: Binding Affinities of AdipoRon and Analogues to AdipoR1 and AdipoR2
| Compound | AdipoR1 Kd (μM) | AdipoR2 Kd (μM) | Reference |
| AdipoRon | 1.8 | 3.1 | [1][2] |
| Note: | - | - | Data for specific analogues is limited in publicly available literature. |
Table 2: In Vitro Efficacy of AdipoRon and Analogues
| Compound | Assay | Cell Line | Key Findings | Reference |
| AdipoRon | AMPK Activation | C2C12 myotubes | Increased AMPK phosphorylation | [11] |
| AdipoRonPEG5 | Palmitate-induced lipotoxicity | INS-1 cells | Attenuated cell death | [7] |
| Analogue X-12 | AMPK Activation | - | Potent activation of AMPK | [9] |
| Analogue B10 | AMPK Activation | - | Potent AMPK activator without complex I inhibition | [10] |
| Analogue 13e | AdipoR1/R2 Expression | - | Upregulated AdipoR1 and AdipoR2 expression | [8] |
| Analogue 19f | AdipoR1/R2 Expression | - | Upregulated AdipoR1 and AdipoR2 expression | [8] |
Table 3: In Vivo Efficacy of AdipoRon and Analogues in Animal Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| AdipoRon | db/db mice | 50 mg/kg | Ameliorated insulin resistance and glucose intolerance | [6] |
| Analogue X-12 | db/db mice | - | Reduced fasting blood glucose, improved glucose tolerance | [9] |
| Analogue B10 | db/db mice | - | Lowered fasting blood glucose, ameliorated insulin resistance | [10] |
| Analogue 13e | STZ-induced diabetic mice | - | Significant reduction in serum glucose, TG, and TC | [8] |
| Analogue 19f | STZ-induced diabetic mice | - | Significant reduction in serum glucose, TG, and TC | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize AdipoRon and its analogues.
AdipoR1/R2 Binding Assay
-
Principle: This assay measures the affinity of a test compound for the adiponectin receptors.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing AdipoR1 or AdipoR2.
-
Incubate the receptors with a radiolabeled or fluorescently-labeled ligand of known affinity in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound ligand.
-
Quantify the amount of bound labeled ligand.
-
Calculate the half-maximal inhibitory concentration (IC50) of the test compound and subsequently determine the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
AMPK Activation Assay
-
Principle: This assay quantifies the phosphorylation of AMPK, a key downstream target of AdipoR1 activation.
-
Methodology:
-
Culture a suitable cell line (e.g., C2C12 myotubes, L6 myoblasts) to near confluence.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
-
PPARα Activation Assay
-
Principle: This assay measures the activation of PPARα, a key downstream target of AdipoR2.
-
Methodology:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with the test compound.
-
Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase).
-
In Vivo Efficacy Studies in Diabetic Animal Models
-
Principle: These studies evaluate the therapeutic potential of the test compounds in animal models that mimic human metabolic diseases.
-
Animal Models: Commonly used models include db/db mice (a model of genetic obesity and type 2 diabetes) and streptozotocin (B1681764) (STZ)-induced diabetic mice (a model of insulin-deficient diabetes).
-
Methodology:
-
Acclimate the animals and induce the disease model if necessary.
-
Administer the test compound or vehicle control to the animals for a specified period (e.g., daily oral gavage).
-
Monitor key metabolic parameters such as fasting blood glucose, plasma insulin, triglycerides, and total cholesterol.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect tissues for further analysis (e.g., Western blotting for signaling protein activation, gene expression analysis).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by AdipoRon and its analogues, as well as the logical flow of experimental validation.
Caption: AdipoRon Signaling Cascade.
Caption: Drug Discovery Workflow.
Conclusion
AdipoRon and its expanding family of structural analogues represent a vibrant area of research with significant potential for the development of novel therapeutics for metabolic diseases. This technical guide has provided a consolidated overview of the current landscape, highlighting key quantitative data, experimental methodologies, and the underlying signaling mechanisms. As research progresses, the continued exploration of the structure-activity relationships of AdipoRon derivatives will be crucial for the design of next-generation adiponectin receptor agonists with enhanced efficacy and safety profiles, ultimately paving the way for new treatment paradigms for a range of metabolic disorders.
References
- 1. Identification of AdipoRon analogues as novel activators of AMPK for the treatment of type 2 diabetes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of AdipoRon analogues as novel AMPK activators without inhibiting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective of Small-Molecule AdipoR Agonist for Type 2 Diabetes and Short Life in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pepstatina.com [pepstatina.com]
- 8. Identification of AdipoRon analogues as novel activators of AMPK for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon: A Comprehensive Technical Review of its Therapeutic Potential in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] Adiponectin, an adipokine primarily secreted by adipose tissue, plays a crucial role in regulating glucose and lipid metabolism.[3] Circulating levels of adiponectin are often reduced in individuals with metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), leading to impaired insulin (B600854) sensitivity and other metabolic dysregulations.[4][5] AdipoRon mimics the beneficial effects of adiponectin, making it a promising therapeutic candidate for these conditions.[5] Preclinical studies have demonstrated its potential in improving insulin sensitivity, reducing hepatic steatosis, modulating inflammation, enhancing mitochondrial function, and protecting against liver fibrosis.[6][7] This document provides an in-depth technical guide on the core mechanisms, quantitative preclinical data, and experimental protocols related to AdipoRon's therapeutic potential in metabolic diseases.
Mechanism of Action: Signaling Pathways
AdipoRon exerts its effects by binding to and activating AdipoR1 and AdipoR2, which are integral membrane proteins with seven-transmembrane domains.[2] Unlike G-protein coupled receptors, AdipoRs have an opposite membrane topology.[2] The activation of these receptors triggers distinct downstream signaling pathways that are central to AdipoRon's metabolic benefits.
-
AdipoR1 Signaling: Predominantly expressed in skeletal muscle, AdipoR1 activation by AdipoRon primarily stimulates the AMP-activated protein kinase (AMPK) pathway.[8][9] This activation can occur through an increase in intracellular calcium concentrations, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), a known upstream kinase of AMPK.[3][8] Activated AMPK enhances glucose uptake and fatty acid oxidation in muscle and other tissues.[9]
-
AdipoR2 Signaling: Primarily found in the liver, AdipoR2 activation is mainly linked to the peroxisome proliferator-activated receptor-alpha (PPARα) pathway.[8][9] This pathway plays a critical role in increasing fatty acid oxidation and improving insulin sensitivity.[3][9]
The combined activation of these pathways leads to a coordinated improvement in metabolic homeostasis, including enhanced mitochondrial biogenesis and function.[2][4]
References
- 1. | BioWorld [bioworld.com]
- 2. Drug development research for novel adiponectin receptor-targeted antidiabetic drugs contributing to healthy longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Off-target Effects and Kinase Screening of AdipoRon Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon hydrochloride is a synthetic, orally active small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2.[1] It mimics the effects of the endogenous hormone adiponectin, activating downstream signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1] This activity has positioned AdipoRon as a promising therapeutic candidate for metabolic diseases, including type 2 diabetes and obesity.[2][3] However, a thorough understanding of its selectivity and potential off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the known off-target effects and a framework for the kinase screening of this compound.
On-Target Signaling Pathway
AdipoRon binds to AdipoR1 and AdipoR2, initiating a cascade of intracellular events. AdipoR1 activation primarily stimulates the AMPK pathway, while AdipoR2 activation is linked to the PPARα pathway.[4][5] These pathways play critical roles in regulating glucose and lipid metabolism.
Caption: AdipoRon On-Target Signaling Pathway.
Known and Potential Off-Target Effects
While AdipoRon is designed to target adiponectin receptors, preclinical studies have revealed interactions with other signaling molecules, suggesting potential off-target effects. A comprehensive, publicly available kinase screening panel for AdipoRon is not readily accessible in the scientific literature. However, several studies have identified specific off-target activities.
One notable off-target effect is the inhibition of mTOR signaling independent of AMPK activation.[6] AdipoRon has also been shown to diminish platelet-derived growth factor (PDGF) receptor-β tyrosine phosphorylation, which in turn affects the phosphorylation state of Akt and ERK.[6]
Summary of Known Off-Target Kinase and Signaling Interactions
| Target/Pathway | Observed Effect | Reference |
| mTOR Signaling | Inhibition (AMPK-independent) | [6] |
| PDGF Receptor-β | Diminished tyrosine phosphorylation | [6] |
| Akt | Sustained and transient decrease in phosphorylation | [6] |
| ERK | Sustained and transient decrease in phosphorylation | [6] |
Kinase Screening of this compound
To systematically evaluate the selectivity of AdipoRon, a comprehensive kinase screening panel is essential. This involves testing the compound against a large number of purified kinases to identify any off-target inhibition. While specific data for AdipoRon is not publicly available, the following table provides a template for how such data would be presented.
Template for Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | Data Not Available | Data Not Available |
| Kinase B | Data Not Available | Data Not Available |
| Kinase C | Data Not Available | Data Not Available |
| ... (and so on for a comprehensive panel) |
Note: This table is a template. As of the last update, comprehensive public kinase screening data for this compound is not available.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method for determining the inhibitory activity of this compound against a panel of kinases using the ADP-Glo™ luminescent assay.
a. Materials:
-
This compound
-
Purified kinase enzymes
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
b. Method:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to the desired concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable data analysis software.
-
Caption: Workflow for In Vitro Kinase Screening.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of a drug with its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
a. Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
Reagents and equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blotting or ELISA)
b. Method:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the soluble fraction.
-
Analyze the amount of the target protein (e.g., AdipoR1, AdipoR2, or a potential off-target kinase) in the soluble fraction by Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Caption: Logical Flow for Off-Target Effect Analysis.
Conclusion
This compound is a valuable research tool and a potential therapeutic with a well-defined on-target mechanism of action. However, like any small molecule, it has the potential for off-target effects. The identified interactions with mTOR, PDGFR-β, Akt, and ERK signaling pathways warrant further investigation to fully understand their implications for the therapeutic window and potential side effects of AdipoRon. Comprehensive kinase screening and cellular target engagement assays are critical steps in the preclinical safety assessment of AdipoRon and its analogs. The protocols and frameworks provided in this guide offer a robust approach for researchers and drug developers to systematically evaluate the selectivity and off-target profile of this important compound.
References
- 1. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. pepstatina.com [pepstatina.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: Implications toward suppression of neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AdipoRon Hydrochloride: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AdipoRon hydrochloride in in vitro cell culture experiments. AdipoRon is a potent, orally active, small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Its ability to mimic the effects of adiponectin makes it a valuable tool for studying metabolic diseases, cancer, and other conditions where adiponectin signaling is implicated.
Mechanism of Action
AdipoRon activates both AdipoR1 and AdipoR2, initiating downstream signaling cascades primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1] This activation leads to a variety of cellular responses, including increased glucose uptake, enhanced fatty acid oxidation, and modulation of inflammatory pathways.
Product Information and Storage
| Parameter | Value | Reference |
| Molecular Weight | 464.98 g/mol (hydrochloride salt) | [2] |
| Solubility | - Up to 100 mM in DMSO- Up to 10 mM in ethanol- Slightly soluble in water (1mg/ml) | [2][3] |
| Storage | Store lyophilized powder at room temperature, desiccated. Once in solution, aliquot and store at -20°C for up to 2 months to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [4] |
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a general starting range is recommended, followed by a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Line Type | Concentration Range | Typical Incubation Time | Reference |
| Myotubes (e.g., C2C12) | 10 µM - 50 µM | 10 min - 90 min | [5] |
| Cancer Cell Lines (e.g., HT29, HCT116) | 6 µM - 24 µM | 24 hours | |
| Hepatocytes (e.g., HepG2, AML12) | 10 µM - 50 µM | 24 hours | |
| Neuronal Cells (e.g., SH-SY5Y) | 10 µM - 50 µM | 24 hours |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of AdipoRon on cell viability and proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest AdipoRon dose.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of AMPK Activation
This protocol is designed to detect the phosphorylation of AMPKα at Threonine 172, a key indicator of its activation by AdipoRon.
Materials:
-
This compound
-
Cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9][10][11]
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 10-30 minutes for phosphorylation events).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes with periodic vortexing.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated AMPKα signal to total AMPKα and the loading control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA expression of genes downstream of AMPK and PPARα activation following AdipoRon treatment.
Materials:
-
This compound
-
Cell culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Recommended qPCR Primer Sequences (Human):
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| PGC-1α (PPARGC1A) | CCAAAGGATGCGCTCTCGTTCA | CGGTGTCTGTAGTGGCTTGACT | [14] |
| CPT1A | GGCTTCGGTTTGGTATTTGTGA | CAGTGCTTCCCGGACAGTAA | |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Seed cells and treat with this compound for the desired duration (e.g., 6-24 hours for gene expression changes).
-
Harvest cells and extract total RNA using your chosen method.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and forward and reverse primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
AdipoRon Signaling Pathway
Caption: AdipoRon signaling pathway.
General Experimental Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: Implications toward suppression of neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. static.igem.org [static.igem.org]
- 9. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. content.protocols.io [content.protocols.io]
- 14. origene.com [origene.com]
Application Notes and Protocols for In Vivo Use of AdipoRon in Mouse Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of AdipoRon, a small-molecule agonist of the adiponectin receptors AdipoR1 and AdipoR2, in mouse models of type 2 diabetes. AdipoRon has demonstrated significant potential in ameliorating insulin (B600854) resistance, improving glucose tolerance, and mitigating various complications associated with type 2 diabetes in preclinical studies.[1][2]
Overview of AdipoRon's Mechanism of Action
AdipoRon mimics the effects of the endogenous hormone adiponectin by binding to and activating its receptors, AdipoR1 and AdipoR2.[1][2] This activation triggers downstream signaling cascades that play crucial roles in regulating glucose and lipid metabolism. The primary pathways activated by AdipoRon include:
-
AMP-activated protein kinase (AMPK) pathway: Primarily activated via AdipoR1, leading to increased glucose uptake in skeletal muscle and reduced glucose production in the liver.[1][3][4]
-
Peroxisome proliferator-activated receptor-alpha (PPAR-α) pathway: Mainly activated through AdipoR2, which enhances fatty acid oxidation and reduces lipid accumulation in tissues like the liver.[1][4][5]
The combined activation of these pathways contributes to the overall improvement in insulin sensitivity and glucose homeostasis observed with AdipoRon treatment.[1][6]
In Vivo Efficacy of AdipoRon in Diabetic Mouse Models
AdipoRon has been evaluated in several mouse models of type 2 diabetes, including genetically obese db/db mice and mice with high-fat diet (HFD)-induced obesity and insulin resistance.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various in vivo studies.
Table 1: Effects of AdipoRon on Metabolic Parameters in db/db Mice
| Parameter | Treatment Group | Dosage and Duration | Result | Reference |
| Blood Glucose | AdipoRon | 10 mg/kg/day (oral gavage), 2 weeks | No significant change | [7][8] |
| Body Weight | AdipoRon | 10 mg/kg/day (oral gavage), 2 weeks | No significant change | [7][8] |
| Phospho-AMPK (mesenteric arteries) | AdipoRon | 10 mg/kg/day (oral gavage), 2 weeks | Increased | [7] |
| Renal AdipoR1 and AdipoR2 expression | AdipoRon | 30 mg/kg/day | Restored to control levels | [5] |
| Renal Phospho-AMPK and PPARα | AdipoRon | 30 mg/kg/day | Increased | [5] |
Table 2: Effects of AdipoRon on Metabolic Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice
| Parameter | Treatment Group | Dosage and Duration | Result | Reference |
| Fasting Plasma Glucose | AdipoRon | 50 mg/kg/day (oral), 10 days | Significantly reduced | [3] |
| Plasma Insulin | AdipoRon | 50 mg/kg/day (oral), 10 days | Significantly reduced | [3] |
| Glucose Tolerance | AdipoRon | 50 mg/kg/day (oral), 10 days | Improved | [3] |
| Body Weight | AdipoRon | 50 mg/kg/day (oral), 10 days | No significant change | [3] |
| Glucose Intolerance | AdipoRon | 5 mg/kg/day (subcutaneous), 10 days | Improved | [9] |
| Hepatic Triglyceride Content | AdipoRon | 5 mg/kg/day (subcutaneous), 10 days | Reduced | [9] |
| Hyperglycaemia | AdipoRon | 50 mg/kg, 3 days/week (i.p.), 8 weeks | Blunted | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving AdipoRon in mouse models of type 2 diabetes.
Animal Models
-
db/db Mice: A genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor gene.
-
High-Fat Diet (HFD)-Induced Obesity: Wild-type mice (e.g., C57BL/6J) fed a diet with a high percentage of calories from fat (typically 45-60%) for an extended period (8-16 weeks) to induce obesity, insulin resistance, and hyperglycemia.[10]
AdipoRon Preparation and Administration
-
Formulation: AdipoRon can be dissolved in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) or a solution of 5% DMSO in saline.[11][12]
-
Dosage: Effective doses have ranged from 5 mg/kg to 50 mg/kg body weight.[9][11][12] The optimal dose may vary depending on the mouse model and the specific experimental goals.
-
Routes of Administration:
-
Oral Gavage: A common method for daily administration.[7][8]
-
Intraperitoneal (i.p.) Injection: Suitable for intermittent dosing schedules (e.g., 3 times per week).[10]
-
Subcutaneous (s.c.) Injection: Can be used for daily administration.[9]
-
Intravenous (i.v.) Injection: Typically used for acute studies examining rapid signaling events like AMPK phosphorylation.[11]
-
Glucose Homeostasis Assessment
3.3.1. Glucose Tolerance Test (GTT)
This test assesses the ability of the mouse to clear a glucose load from the bloodstream.
Protocol:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose levels from a tail snip using a glucometer.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison between groups.
3.3.2. Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human or murine insulin (typically 0.75-1.0 U/kg body weight) via i.p. injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.
Tissue Collection and Analysis
Protocol:
-
At the end of the treatment period, euthanize mice following approved institutional guidelines.
-
Perfuse the mice with cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Dissect and collect tissues of interest, such as the liver, skeletal muscle (e.g., gastrocnemius, soleus), and adipose tissue.
-
Snap-freeze tissues in liquid nitrogen and store them at -80°C for subsequent analysis.
3.4.1. Western Blotting for Signaling Proteins
This technique is used to quantify the expression and phosphorylation of key proteins in the AdipoRon signaling pathway.
Protocol:
-
Homogenize frozen tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AMPK, ACC).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
3.4.2. Gene Expression Analysis by qRT-PCR
This method is used to measure the mRNA levels of genes involved in glucose and lipid metabolism.
Protocol:
-
Isolate total RNA from frozen tissue samples using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., β-actin, GAPDH).
Visualization of Pathways and Workflows
Signaling Pathways
Caption: AdipoRon Signaling Pathway in Target Tissues.
Experimental Workflow
Caption: General Experimental Workflow for AdipoRon In Vivo Studies.
Conclusion
AdipoRon represents a promising therapeutic agent for type 2 diabetes by targeting the adiponectin receptor signaling pathway. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further elucidate the mechanisms of AdipoRon and evaluate its therapeutic potential. Careful consideration of the mouse model, drug formulation, and administration protocol is crucial for obtaining robust and reproducible results.
References
- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AdipoRon - Wikipedia [en.wikipedia.org]
- 3. | BioWorld [bioworld.com]
- 4. cog133.com [cog133.com]
- 5. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 9. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for AdipoRon Administration in db/db Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. Adiponectin, an adipokine, is known for its insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. AdipoRon mimics these beneficial effects and has been investigated as a potential therapeutic agent for metabolic disorders, including type 2 diabetes. The db/db mouse is a widely used genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes, making it a relevant preclinical model to study the efficacy of compounds like AdipoRon. These application notes provide a comprehensive overview of AdipoRon administration protocols in db/db mice, summarizing key quantitative data and detailing experimental methodologies based on published research.
Data Presentation: Summary of AdipoRon Administration Protocols and Effects in db/db Mice
The following tables summarize the administration protocols and observed effects of AdipoRon in db/db mice from various studies.
| Administration Parameter | Protocol Details | Reference |
| Dosage | 10 mg/kg/day | [1][2] |
| 30 mg/kg | [3] | |
| 50 mg/kg/day | [4] | |
| Route of Administration | Oral gavage (p.o.) | [1][2][4] |
| Intraperitoneal injection (i.p.) | [5][6][7] | |
| Treatment Duration | 10 consecutive days | [7] |
| 2 weeks | [1][2][5] | |
| 4 weeks | [3] | |
| 3 months | [4] | |
| Vehicle | 0.5% carboxymethylcellulose salt solution | [5] |
| 5% DMSO in saline | ||
| 2.5% DMSO | [6] | |
| 2% DMSO | [7] |
| Physiological and Metabolic Effects | Observations in db/db Mice Treated with AdipoRon | Reference |
| Blood Glucose | No significant change in some studies.[2][3] Other studies suggest a glucose-lowering effect at higher doses or longer treatment durations.[3] | [8][2][3] |
| Body Weight | Generally no significant effect, with some studies reporting mild reductions.[8][2][7] | [8][2][7] |
| Insulin Sensitivity | Ameliorates insulin resistance.[8][3][4][7] | [3][4][7] |
| Vascular Function | Improves vascular function in mesenteric arteries.[1][2] | [8][1][2] |
| Renal Function | Ameliorates diabetic nephropathy.[3][9] | [3][9] |
| Cognitive Function | Reverses cognitive deficits in a mouse model of Alzheimer's disease, which has relevance to diabetic cognitive decline.[4] | [4] |
| Lifespan | Prolongs the shortened lifespan. | [10] |
| Molecular and Cellular Effects | Observations in db/db Mice Treated with AdipoRon | Reference |
| AMPK Activation | Increases phosphorylation of AMPK (p-AMPK).[3][9][11] | [3][9][11] |
| SIRT1 Activation | Adiponectin signaling, which AdipoRon mimics, is linked to SIRT1 activation.[12] | [12] |
| AdipoR1/AdipoR2 Expression | Restores diabetes-induced alterations in receptor expression.[3][9] | [3][9] |
| Endoplasmic Reticulum Stress | Protects against tubular injury in diabetic nephropathy by inhibiting ER stress.[9] | [9] |
Experimental Protocols
AdipoRon Administration
a. Oral Gavage:
-
Prepare AdipoRon solution in a suitable vehicle such as 0.5% carboxymethylcellulose or 5% DMSO in saline.[10][5]
-
Calculate the required volume for each mouse based on its body weight and the desired dosage (e.g., 10, 30, or 50 mg/kg).[3]
-
Administer the solution daily using a gavage needle.
-
Monitor the body weight and blood glucose levels of the mice regularly throughout the treatment period.[8][1][2]
b. Intraperitoneal Injection:
-
Dissolve AdipoRon in a sterile vehicle like 2% or 2.5% DMSO in saline.[6][7]
-
Calculate the injection volume based on the mouse's body weight and the target dosage (e.g., 10 or 20 mg/kg).[5][7]
-
Administer the solution daily via intraperitoneal injection.
-
Record body weight and blood glucose levels at regular intervals.[7]
Measurement of Blood Glucose and Insulin Levels
a. Blood Glucose:
-
Collect blood samples from the tail vein.
-
Measure blood glucose concentration using a standard glucometer.
-
Measurements can be taken after a period of fasting to assess fasting blood glucose levels.
b. Insulin Levels (ELISA):
-
Collect blood samples and centrifuge to obtain plasma or serum.
-
Use a commercially available mouse insulin ELISA kit.
-
Follow the manufacturer's instructions to measure insulin concentrations.
Assessment of Insulin Sensitivity
a. Glucose Tolerance Test (GTT):
-
Fast the mice overnight (approximately 12-16 hours).
-
Measure baseline blood glucose (time 0).
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Plot the blood glucose concentration over time to assess glucose clearance.
b. Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Measure baseline blood glucose (time 0).
-
Administer human insulin (typically 0.75-1 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.
-
Plot the percentage decrease in blood glucose from baseline to evaluate insulin sensitivity.
Western Blot Analysis for Signaling Pathway Activation
-
Euthanize mice and harvest relevant tissues (e.g., liver, skeletal muscle, adipose tissue, kidney).[3]
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, SIRT1, AdipoR1, AdipoR2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: AdipoRon Signaling Pathway.
Caption: Experimental Workflow for AdipoRon Treatment in db/db Mice.
References
- 1. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 3. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hkmj.org [hkmj.org]
- 5. Chronic AdipoRon Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiporon, an adiponectin receptor agonist acts as an antidepressant and metabolic regulator in a mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Short Term Adiponectin Receptor Agonism on Cardiac Function and Energetics in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon Protects against Tubular Injury in Diabetic Nephropathy by Inhibiting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 12. Novel osmotin inhibits SREBP2 via the AdipoR1/AMPK/SIRT1 pathway to improve Alzheimer's disease neuropathological deficits - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon: Application Notes and Protocols for Mitochondrial Biogenesis and Function Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AdipoRon, a potent adiponectin receptor agonist, for studying its effects on mitochondrial biogenesis and function. This document includes detailed protocols for key experimental assays, a summary of expected quantitative outcomes, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
AdipoRon is a synthetic, orally active small molecule that activates adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2).[1][2] By mimicking the effects of the endogenous hormone adiponectin, AdipoRon has emerged as a valuable tool for investigating metabolic regulation and its therapeutic potential in various diseases.[1] A key area of interest is its profound impact on mitochondrial health, including the stimulation of mitochondrial biogenesis and the enhancement of mitochondrial function.[3][4] These effects are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling axis.[3][5][6]
Mechanism of Action: AdipoRon and Mitochondrial Biogenesis
AdipoRon exerts its effects on mitochondria by initiating a signaling cascade that promotes the expression of genes involved in mitochondrial proliferation and function. The primary pathway involves:
-
Receptor Binding: AdipoRon binds to and activates AdipoR1 and AdipoR2.[1]
-
AMPK Activation: This activation leads to the phosphorylation and activation of AMPK, a central regulator of cellular energy homeostasis.[3][7] The activation of AMPK can be triggered by upstream kinases such as liver kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1]
-
PGC-1α Induction: Activated AMPK promotes the expression and activity of PGC-1α, a master regulator of mitochondrial biogenesis.[3][7]
-
SIRT1 Involvement: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, can also be activated downstream of AMPK and contributes to the deacetylation and activation of PGC-1α.
-
Gene Expression: PGC-1α then co-activates nuclear respiratory factors (NRFs) and other transcription factors to drive the expression of genes encoding mitochondrial proteins, such as mitochondrial transcription factor A (TFAM) and components of the electron transport chain.[8][9]
This signaling cascade ultimately results in an increased number of mitochondria, enhanced respiratory capacity, and improved cellular energy metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of AdipoRon on key markers of mitochondrial biogenesis and function as reported in various studies.
Table 1: Effect of AdipoRon on AMPK Activation and PGC-1α Expression
| Cell Type/Tissue | AdipoRon Concentration | Treatment Duration | Fold Change in p-AMPK (Thr172) | Fold Change in Ppargc1a mRNA | Citation |
| NIH-3T3 Fibroblasts | 10 µM | 10 min | Increased | - | [3] |
| NIH-3T3 Fibroblasts | 50 µM | 10 min | Increased | - | [3] |
| NIH-3T3 Fibroblasts | 10 µM | 90 min | - | ~1.5 | [7] |
| NIH-3T3 Fibroblasts | 50 µM | 90 min | - | ~2.0 | [7] |
| C2C12 Myotubes | 10 µM | 10 min | Increased | - | [7] |
| C2C12 Myotubes | 50 µM | 10 min | Increased | - | [7] |
| C2C12 Myotubes | 10 µM | 90 min | - | ~1.8 | [7] |
| C2C12 Myotubes | 50 µM | 90 min | - | ~2.2 | [7] |
| Mouse Gastrocnemius | 30 mg/kg/day | 6 weeks | Increased | Increased | [3] |
Table 2: Effect of AdipoRon on Mitochondrial Function Parameters
| Cell Type/Tissue | AdipoRon Concentration | Treatment Duration | Parameter Measured | Observation | Citation |
| NIH-3T3 Fibroblasts | 50 µM | 2 hr | Mitochondrial Membrane Potential (TMRE) | Increased | [3] |
| NIH-3T3 Fibroblasts | 50 µM | 4 hr | Mitochondrial Membrane Potential (TMRE) | Increased | [3] |
| NIH-3T3 Fibroblasts | 50 µM | 2 hr | Cellular Oxygen Consumption | Increased | [3] |
| NIH-3T3 Fibroblasts | 50 µM | 12 hr | Cellular ATP Concentration | Significantly Higher | [3] |
| Aged Mouse Skin | 20 mg/kg | - | ATP Content | Elevated | [10] |
| Aged Mouse Skin | 40 mg/kg | - | ATP Content | Elevated | [10] |
| C2C12 Myotubes | 10 µM | 2 hr | Mitochondrial Membrane Potential (TMRE) | Elevated | [7] |
| C2C12 Myotubes | 50 µM | 2 hr | Mitochondrial Membrane Potential (TMRE) | Elevated | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess AdipoRon's effect on mitochondrial biogenesis and function are provided below.
Protocol 1: Western Blot for Phospho-AMPK (Thr172)
This protocol details the detection of AMPK activation by measuring its phosphorylation at Threonine 172.
Materials:
-
Cells of interest
-
AdipoRon (reconstituted in DMSO)[11]
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with desired concentrations of AdipoRon (e.g., 10-50 µM) or vehicle (DMSO) for the specified duration (e.g., 10 minutes for acute activation).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.
Protocol 2: Quantitative PCR (qPCR) for Ppargc1a Gene Expression
This protocol measures the change in mRNA levels of Ppargc1a (the gene encoding PGC-1α) following AdipoRon treatment.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Ppargc1a and a housekeeping gene (e.g., Rn18s, Actb)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with AdipoRon (e.g., 10-50 µM) or vehicle for a suitable duration to observe transcriptional changes (e.g., 90 minutes).[7]
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method. Normalize the Ct value of Ppargc1a to the Ct value of the housekeeping gene. Calculate the fold change in gene expression in AdipoRon-treated samples relative to vehicle-treated controls.
Protocol 3: Mitochondrial Membrane Potential Assay (TMRE Staining)
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Treated cells in a 96-well plate
-
TMRE stock solution
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Culture medium
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells with AdipoRon (e.g., 50 µM) for the desired time (e.g., 2-4 hours).[3] In separate wells, treat with FCCP (e.g., 10 µM) for 10-20 minutes before the assay as a positive control for depolarization.
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 100-200 nM and add it to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Fluorescence Measurement: Add back PBS or culture medium to the wells and immediately measure the fluorescence using a plate reader (Ex/Em ~549/575 nm) or visualize under a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of AdipoRon-treated cells to that of vehicle-treated cells. A higher fluorescence intensity indicates a higher mitochondrial membrane potential.
Protocol 4: Cellular Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to provide a comprehensive profile of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Treated cells
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Assay Medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF culture plate and treat with AdipoRon for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.
-
Assay Run: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 5: ATP Production Assay
This protocol quantifies the total cellular ATP content as an indicator of overall mitochondrial function.
Materials:
-
Treated cells in a 96-well white plate
-
ATP assay kit (luciferase-based)
Procedure:
-
Cell Treatment and Lysis: Treat cells with AdipoRon (e.g., 50 µM) for a specified time (e.g., 12 hours).[3] Lyse the cells according to the ATP assay kit manufacturer's protocol to release ATP.
-
Luciferase Reaction: Add the luciferase-containing reagent to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader.
-
Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content or cell number.
Protocol 6: Mitochondrial Mass Assessment (MitoTracker Green Staining)
This assay uses MitoTracker Green, a fluorescent dye that stains mitochondria regardless of their membrane potential, to assess changes in mitochondrial mass.
Materials:
-
Treated cells
-
MitoTracker Green FM
-
Culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with AdipoRon as desired.
-
Staining: Incubate the cells with MitoTracker Green (typically 100-200 nM in pre-warmed medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed medium.
-
Analysis: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, or visualize and quantify the fluorescence per cell using a fluorescence microscope. An increase in fluorescence intensity suggests an increase in mitochondrial mass.
Conclusion
AdipoRon is a powerful pharmacological tool for investigating the molecular mechanisms underlying mitochondrial biogenesis and for assessing interventions aimed at improving mitochondrial function. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to explore the multifaceted effects of AdipoRon on cellular metabolism. Careful optimization of treatment conditions and assay parameters for specific cell types and experimental systems is recommended for obtaining robust and reproducible results.
References
- 1. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 2. agilent.com [agilent.com]
- 3. content.protocols.io [content.protocols.io]
- 4. MitoTracker Green FM staining and quantification [bio-protocol.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. 2.12. JC‐1 staining for mitochondrial membrane potential [bio-protocol.org]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Glucose Tolerance Testing in Mice Treated with AdipoRon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a glucose tolerance test (GTT) in mice treated with AdipoRon, a synthetic agonist of the adiponectin receptors. This document outlines the experimental procedures, data presentation, and the underlying signaling pathways involved.
Introduction
AdipoRon is a small molecule that activates adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2), mimicking the effects of the endogenous hormone adiponectin.[1][2] Adiponectin is known to have insulin-sensitizing and anti-diabetic effects, primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][3] Consequently, AdipoRon is a valuable tool for investigating metabolic diseases, such as type 2 diabetes, in preclinical models. The glucose tolerance test (GTT) is a critical assay to assess how an animal handles a glucose load and is a key method to evaluate the efficacy of therapeutic agents like AdipoRon.[4][5]
Data Presentation
The following tables summarize typical experimental parameters for conducting a GTT in mice treated with AdipoRon, based on published studies.
Table 1: AdipoRon Treatment Parameters in Mice
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J, db/db | [1][6][7] |
| Age | 8 - 14 weeks | [6] |
| Sex | Male and Female | [6] |
| AdipoRon Dosage | 10 mg/kg to 50 mg/kg body weight | [1][7][8] |
| Administration Route | Oral gavage, Intraperitoneal (IP) injection, Intravenous (IV) injection | [1][8] |
| Treatment Duration | Single dose to several weeks of daily administration | [1][7][8] |
| Vehicle | 0.5% hydroxypropyl methylcellulose, Dimethyl sulfoxide (B87167) (DMSO) | [8] |
Table 2: Glucose Tolerance Test (GTT) Protocol Parameters
| Parameter | Details | Reference |
| Fasting Duration | 4-6 hours or 16 hours (overnight) | [6][9] |
| Glucose Dosage | 1 g/kg to 2 g/kg body weight | [6][8] |
| Glucose Administration | Oral gavage or Intraperitoneal (IP) injection | [6][9] |
| Blood Sampling Time Points | 0 (baseline), 15, 30, 60, 90, and 120 minutes post-glucose | [6][9][10] |
| Blood Collection Site | Tail vein | [9][10] |
Experimental Protocols
This section provides a detailed methodology for performing a GTT in mice following AdipoRon treatment.
Materials
-
AdipoRon
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Animal scale
-
Syringes and needles for administration and blood collection
-
Restraining device for mice
-
Timer
AdipoRon Administration Protocol (Chronic Dosing Example)
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and an AdipoRon treatment group.
-
Preparation of AdipoRon Solution: Prepare a stock solution of AdipoRon in the chosen vehicle. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of AdipoRon. The volume of administration should be consistent across all animals (e.g., 100 µL).
-
Administration: Administer AdipoRon or vehicle to the mice daily via the chosen route (e.g., oral gavage) for the desired treatment period (e.g., 2 weeks).[1][7]
Glucose Tolerance Test (GTT) Protocol
-
Fasting: After the AdipoRon treatment period, fast the mice for a predetermined duration. A 6-hour fast is common to avoid excessive stress, while a 16-hour overnight fast can also be used.[6][9] Ensure access to water during the fasting period.
-
Baseline Blood Glucose: At the end of the fasting period, obtain a baseline blood glucose reading (t=0). This is done by a small nick at the tip of the tail and applying a drop of blood to a glucose test strip.
-
Glucose Administration: Immediately after the baseline reading, administer a bolus of D-glucose solution. A common dose is 2 g/kg of body weight administered via intraperitoneal injection or oral gavage.[6]
-
Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after glucose administration. Standard time points are 15, 30, 60, 90, and 120 minutes.[6][9][10]
-
Data Analysis: Plot the blood glucose concentrations over time for both the vehicle and AdipoRon-treated groups. The area under the curve (AUC) is typically calculated to quantify glucose tolerance. A lower AUC in the AdipoRon-treated group compared to the control group indicates improved glucose tolerance.
Signaling Pathways and Visualizations
AdipoRon exerts its effects by activating specific signaling pathways that regulate glucose and lipid metabolism.
AdipoRon Signaling Pathway
AdipoRon binds to and activates AdipoR1 and AdipoR2. This activation triggers downstream signaling cascades primarily through AMPK and PPARα.
-
AdipoR1 Activation: Primarily activates AMPK. This can occur through two main upstream kinases:
-
LKB1: Liver kinase B1.
-
CaMKKβ: Calcium/calmodulin-dependent protein kinase kinase beta.[11]
-
-
AdipoR2 Activation: Primarily activates PPARα.
-
Downstream Effects: The activation of AMPK and PPARα leads to a variety of metabolic benefits, including increased glucose uptake in muscle, enhanced fatty acid oxidation, and reduced hepatic glucose production. Some studies also suggest a role for SIRT1 (Sirtuin 1), a deacetylase that can be activated by AMPK, in mediating some of the metabolic benefits.
Caption: AdipoRon signaling cascade.
Experimental Workflow
The following diagram illustrates the key steps in conducting a glucose tolerance test in mice treated with AdipoRon.
Caption: Experimental workflow for GTT.
References
- 1. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AdipoRon, an adiponectin receptor agonist, modulates AMPK signaling pathway and alleviates ovalbumin-induced airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: TUNEL Assay for Apoptosis Detection in AdipoRon-Treated Tissues
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1] Adiponectin signaling is known to play a crucial role in regulating various cellular processes, including metabolism, inflammation, and cell survival. Research has demonstrated that activation of these receptors by AdipoRon can suppress cell proliferation and induce programmed cell death, or apoptosis, in various pathological conditions, including several types of cancer and in tissues subjected to ischemia-reperfusion injury.[1][2][3] This makes AdipoRon a molecule of significant interest for drug development professionals.
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a gold-standard method for identifying and quantifying apoptosis at the single-cell level.[4][5] The assay detects the extensive DNA fragmentation that is a hallmark of the late stages of apoptosis.[4] By labeling the free 3'-hydroxyl ends of these DNA fragments, the TUNEL assay provides a reliable way to visualize and quantify apoptotic cells within tissue sections, making it an invaluable tool for assessing the therapeutic efficacy of compounds like AdipoRon.[6][7]
Principle of the TUNEL Assay
During apoptosis, cellular endonucleases are activated and cleave genomic DNA between nucleosomes, generating a large number of DNA fragments with free 3'-hydroxyl (3'-OH) ends.[4] The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the template-independent addition of labeled deoxynucleotidyl triphosphates (dUTPs) to these 3'-OH termini.[5] These dUTPs are typically modified with a fluorophore (for fluorescent detection) or a hapten like biotin (B1667282) (for chromogenic detection).[5][8] The incorporated label is then visualized using fluorescence microscopy or light microscopy, allowing for the specific identification of apoptotic nuclei within the tissue architecture.[6]
Application for AdipoRon Research
Evaluating the pro-apoptotic effects of AdipoRon is critical for understanding its mechanism of action and therapeutic potential. The TUNEL assay is particularly well-suited for this application for several reasons:
-
In Situ Detection : It allows for the visualization of apoptotic cells directly within the context of the tissue, preserving spatial information.[5]
-
Specificity : The assay specifically detects the DNA fragmentation characteristic of apoptosis, providing a distinct marker of this cell death pathway.[9]
-
Quantitative Analysis : The number of TUNEL-positive cells can be counted and expressed as a percentage of the total cell population (an "apoptotic index"), providing quantitative data on the extent of apoptosis induced by AdipoRon treatment.[10][11]
-
Compatibility : The TUNEL workflow is compatible with immunohistochemistry, enabling co-labeling to identify the specific cell types undergoing apoptosis in heterogeneous tissues.[9][11]
AdipoRon-Mediated Apoptosis Signaling Pathway
AdipoRon exerts its effects by binding to adiponectin receptors AdipoR1 and AdipoR2.[1] A primary downstream effector is the 5' AMP-activated protein kinase (AMPK).[2][12] Activation of the AMPK pathway has been shown to be a key mechanism through which AdipoRon induces apoptosis in various cell types.[2][3][12] While some effects are AMPK-independent, this pathway is a central component of AdipoRon's pro-apoptotic action.[3][13]
Caption: AdipoRon-induced apoptosis signaling pathway.
Quantitative Data Summary
The following table summarizes findings from studies investigating the pro-apoptotic effects of AdipoRon in various models.
| Tissue/Cell Line | AdipoRon Concentration/Dose | Key Apoptotic Finding | Method(s) Used | Reference |
| Human Ovarian Cancer Cells (OVCAR3, OVCAR4) | 50 µM | Induced apoptosis and G1 cell cycle arrest. | Cleaved Caspase-3, Annexin V Staining | [2][14] |
| Human Colorectal Cancer Cells (HCT116) | Dose-dependent | Increased tendency toward apoptosis. | Apoptosis Assay (unspecified), Cell Cycle Analysis | [15] |
| Ischemia-Reperfused Mouse Myocardium | 50 mg/kg | Attenuated post-ischemic cardiomyocyte apoptosis. | TUNEL Staining, Caspase-3 Activation | [3][13] |
| Contrast-Induced Nephropathy (Rat Model) | 50 mg/kg | Decreased apoptosis of renal cells. | Not specified | [12] |
| Hypoxia-Ischemia Neonatal Rat Brain | Not Applicable (Study used Adiponectin) | Adiponectin attenuated neuronal apoptosis. | TUNEL Staining, Cleaved Caspase-3 | [16] |
Experimental Workflow and Protocol
The diagram below outlines the major steps for assessing apoptosis in AdipoRon-treated tissues using the TUNEL assay.
Caption: Experimental workflow for TUNEL assay on tissues.
Detailed Protocol: TUNEL Assay for Paraffin-Embedded Tissues
This protocol provides a generalized procedure for detecting apoptosis in formalin-fixed, paraffin-embedded (FFPE) tissue sections from AdipoRon-treated subjects. Optimization may be required depending on the tissue type and fixation method.[17]
Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Humidified chamber
-
Nuclear counterstain (e.g., DAPI or Propidium Iodide)
-
Antifade mounting medium
-
Positive Control: DNase I
-
Fluorescence microscope
Procedure
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change, 3 minutes. d. Immerse slides in 80% Ethanol: 1 change, 3 minutes. e. Immerse slides in 70% Ethanol: 1 change, 3 minutes. f. Rinse thoroughly with deionized water.
2. Permeabilization [4] a. Wash slides in PBS for 5 minutes. b. Cover tissue sections with 20 µg/mL Proteinase K solution. c. Incubate at room temperature for 10-20 minutes. Note: This step is critical and must be optimized. Over-digestion can lead to false positives, while under-digestion will prevent enzyme access to the nucleus.[6] d. Wash slides with PBS: 2 changes, 5 minutes each.
3. TUNEL Reaction [4][5] a. (Positive Control): On a separate slide, cover the tissue with DNase I solution and incubate for 10-20 minutes at room temperature to induce DNA breaks. Rinse well with water. b. (All Slides): Gently dry the area around the sections. c. (Optional) Add Equilibration Buffer from the kit and incubate for 10 minutes. d. Prepare the TdT Reaction Mix according to the manufacturer's instructions (combine TdT enzyme, labeled dUTPs, and reaction buffer). e. (Negative Control): On a separate slide, prepare a mix without the TdT enzyme. f. Remove Equilibration Buffer and immediately add the TdT Reaction Mix to the tissue sections (or the negative control mix to the negative control slide). g. Incubate the slides in a dark, humidified chamber at 37°C for 60 minutes.
4. Detection and Counterstaining a. Stop the reaction by immersing the slides in Stop/Wash Buffer (often provided in the kit) or PBS for 10-15 minutes. b. If using an indirect detection method (e.g., biotin-dUTP), proceed with secondary labeling steps (e.g., fluorescently-tagged streptavidin) as per the kit's instructions. c. Wash slides with PBS: 3 changes, 5 minutes each. d. Apply a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature in the dark. This will label all nuclei, allowing for the calculation of an apoptotic index.[11] e. Wash slides with PBS to remove excess counterstain. f. Mount coverslips using an antifade mounting medium.
5. Imaging and Quantification a. Visualize the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and the counterstain. b. Apoptotic cells will show bright nuclear fluorescence (e.g., green or red), while all cell nuclei will be visible from the counterstain (e.g., blue for DAPI). c. To quantify apoptosis, capture multiple random fields of view per slide. Count the number of TUNEL-positive nuclei and the total number of nuclei (from the counterstain).[10] d. Calculate the Apoptotic Index:
- Apoptotic Index (%) = (Number of TUNEL-Positive Nuclei / Total Number of Nuclei) x 100 e. Compare the apoptotic indices between control (vehicle-treated) and AdipoRon-treated tissue groups.
References
- 1. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 2. Adiponectin receptor agonist AdipoRon induces apoptotic cell death and suppresses proliferation in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AdipoRon, an adiponectin receptor agonist, protects contrast-induced nephropathy by suppressing oxidative stress and inflammation via activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Adiponectin attenuates neuronal apoptosis induced by hypoxia-ischemia via the activation of AdipoR1/APPL1/LKB1/AMPK pathway in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AdipoRon's Effect on Inflammatory Cytokine Expression in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1] Adiponectin itself is an adipokine with known anti-inflammatory properties, and its effects are mediated through these receptors.[2][3] AdipoRon mimics the beneficial effects of adiponectin, offering a promising therapeutic avenue for inflammatory and metabolic diseases.[4] These notes provide a comprehensive overview of AdipoRon's impact on inflammatory cytokine expression in macrophages, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Data Presentation: Quantitative Effects of AdipoRon on Cytokine Expression
The following table summarizes the quantitative effects of AdipoRon on the expression of various inflammatory cytokines in macrophages, as reported in the literature.
| Macrophage Type | Stimulant | AdipoRon Concentration | Cytokine | Effect | Reference |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | 25-50 µM | TNF-α, IL-6, CCL3, CCL4, CCL5, CXCL1, CXCL8, CXCL10 | Marked inhibition | [5][6][7] |
| Human Lung Macrophages | Polyinosinic:polycytidylic acid (poly(I:C)) | 25-50 µM | TNF-α, IL-6, CCL3, CCL4, CCL5, CXCL1, CXCL8, CXCL10 | Marked inhibition | [5][6][7] |
| Human Lung Macrophages | Interleukin-4 (IL-4) | 25-50 µM | CCL13, CCL17, CCL22 | Concentration-dependent inhibition | [5][6] |
| Human Lung Macrophages | Unstimulated | Not specified | TNF-α, IL-6, CXCL1, CXCL8 | Inhibition of basal production | [5][6] |
| APN-/- Alveolar Macrophages | Aspergillus fumigatus | Not specified | IL-1α, IL-1β, IL-6, TNF | Decreased expression/secretion | [8] |
| M1-polarized Mouse Macrophages | IFN-γ/LPS | 10 µg/ml Adiponectin* | TNF-α, IL-6, IL-12 | Induction (>10-fold of control) | [2][3] |
Note: While this study used adiponectin, not AdipoRon, it highlights the critical role of macrophage polarization in determining the response to adiponectin receptor activation. The paradoxical pro-inflammatory effect in M1 macrophages is a key consideration.
Experimental Protocols
Macrophage Culture and Treatment
This protocol outlines the general procedure for culturing and treating macrophages to assess the effect of AdipoRon on cytokine expression.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages, peripheral blood mononuclear cell-derived macrophages).
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS, 1% penicillin-streptomycin).
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.
-
AdipoRon (lyophilized powder).[1]
-
DMSO (for AdipoRon reconstitution).[1]
-
Inflammatory stimulant (e.g., LPS, poly(I:C), IFN-γ).
-
Phosphate-buffered saline (PBS).
-
6-well or 24-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in tissue culture plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. For THP-1 monocytes, differentiate into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
AdipoRon Preparation: Prepare a stock solution of AdipoRon by dissolving the lyophilized powder in DMSO to a concentration of 10 mM.[1] Further dilute the stock solution in culture medium to achieve the desired working concentrations (e.g., 5-50 µM).
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of AdipoRon. Incubate for a pre-determined time (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of DMSO used for AdipoRon dilution).
-
Stimulation: After pre-treatment, add the inflammatory stimulant (e.g., LPS at 10 ng/mL) to the wells.[5][7]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.[5][7]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine protein analysis (e.g., ELISA). Centrifuge to remove cellular debris and store at -80°C.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for RNA extraction (for RT-qPCR) or protein extraction (for Western blot).
-
Cytokine Measurement by ELISA
This protocol describes the quantification of secreted cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Collected cell culture supernatants.
-
Wash buffer (provided in the kit).
-
Detection antibody (provided in the kit).
-
Substrate solution (provided in the kit).
-
Stop solution (provided in the kit).
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and samples (supernatants) to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody, which binds to the captured cytokine.
-
Wash the plate again.
-
Add the substrate solution, which will react with the enzyme-conjugated detection antibody to produce a color change.
-
Stop the reaction using the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Cytokine mRNA Expression Analysis by RT-qPCR
This protocol details the measurement of cytokine gene expression levels in macrophages using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
RNA extraction kit.
-
Cell lysates.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
AdipoRon Signaling Pathway in Macrophages
The following diagram illustrates the signaling pathway activated by AdipoRon in macrophages, leading to the modulation of inflammatory cytokine expression. AdipoRon binds to its receptors, AdipoR1 and AdipoR2, initiating downstream signaling cascades that can include the activation of AMPK and PPARα.[4] The activation of AdipoR1 is primarily linked to the AMPK pathway, which can inhibit NF-κB signaling, a key transcription factor for pro-inflammatory cytokines.[9]
Caption: AdipoRon signaling pathway in macrophages.
Experimental Workflow
The diagram below outlines a typical experimental workflow for investigating the effects of AdipoRon on inflammatory cytokine expression in macrophages.
Caption: Experimental workflow for AdipoRon studies.
References
- 1. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 2. Macrophage polarization phenotype regulates adiponectin receptor expression and adiponectin anti-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage polarization phenotype regulates adiponectin receptor expression and adiponectin anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bms-626529.com [bms-626529.com]
- 5. Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Adiponectin pathway activation dampens inflammation and enhances alveolar macrophage fungal killing via LC3-associated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AdipoRon's Impact on Neurogenesis and Cognitive Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of AdipoRon, a small molecule adiponectin receptor agonist, on neurogenesis and cognitive function. AdipoRon has emerged as a promising therapeutic candidate for neurodegenerative diseases and cognitive decline by mimicking the beneficial effects of adiponectin in the brain.
Summary of AdipoRon's Effects
AdipoRon has been shown to cross the blood-brain barrier and exert neuroprotective effects through various mechanisms.[1][2] In preclinical studies, it has demonstrated the ability to:
-
Promote Neurogenesis: AdipoRon, particularly at low doses, stimulates the proliferation of neural stem cells and progenitor cells in the hippocampus, a key brain region for learning and memory.[1][2][3]
-
Enhance Cognitive Function: Treatment with AdipoRon has been linked to improvements in spatial recognition memory and has shown potential in reversing cognitive deficits in animal models of Alzheimer's disease and diabetes.[4][5][6]
-
Activate Key Signaling Pathways: The primary mechanism of action involves the activation of adiponectin receptors (AdipoR1 and AdipoR2), which in turn stimulates downstream signaling cascades, most notably the AMP-activated protein kinase (AMPK) pathway.[4][7][8] This leads to the activation of further downstream targets such as PGC-1α, CREB, and Brain-Derived Neurotrophic Factor (BDNF), all crucial for neuronal health and plasticity.[5][9][10] A novel pathway involving nuclear GAPDH and sirtuin 1 (SIRT1) activation has also been identified to contribute to its beneficial effects.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of AdipoRon on neurogenesis and related biomarkers.
Table 1: Effects of AdipoRon on Hippocampal Neurogenesis
| Parameter | Animal Model | AdipoRon Dose | Duration | Outcome | Reference |
| Cell Proliferation (Ki-67+ cells) | C57BL/6J Mice | 20 mg/kg, i.p. | 14 days | Significantly increased | [1][2] |
| Cell Proliferation (Ki-67+ cells) | C57BL/6J Mice | 50 mg/kg, i.p. | 14 days | Significantly suppressed | [1][2] |
| Neuronal Differentiation (DCX+ cells) | C57BL/6J Mice | 50 mg/kg, i.p. | 14 days | Significantly suppressed | [1][2][3] |
| Cell Survival (BrdU+ cells) | C57BL/6J Mice | 50 mg/kg, i.p. | 14 days | Significantly decreased | [1][3] |
| Progenitor Cell Proliferation | Diabetic Mice (STZ-induced) | 20 mg/kg, i.p. | 14 days | Increased | [5][6] |
| Neuronal Differentiation | Diabetic Mice (STZ-induced) | 20 mg/kg, i.p. | 14 days | Increased | [5][6] |
| NSC Proliferation | APP/PS1 Tg Mice | Not specified | Not specified | Rescued impaired proliferation | [4] |
Table 2: Effects of AdipoRon on Serum Biomarkers
| Biomarker | Animal Model | AdipoRon Dose | Duration | Outcome | Reference |
| Adiponectin | C57BL/6J Mice | 20 mg/kg, i.p. | 14 days | Significantly increased | [1][2][12] |
| Adiponectin | C57BL/6J Mice | 50 mg/kg, i.p. | 14 days | Significantly reduced | [1][2][12] |
| BDNF | C57BL/6J Mice | 20 mg/kg, i.p. | 14 days | Significantly increased | [1][2][12] |
| BDNF | C57BL/6J Mice | 50 mg/kg, i.p. | 14 days | Significantly reduced | [1][2][12] |
| Corticosterone | C57BL/6J Mice | 20 mg/kg & 50 mg/kg, i.p. | 14 days | Increased | [1][12] |
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AdipoRon improves cognitive dysfunction of Alzheimer's disease and rescues impaired neural stem cell proliferation through AdipoR1/AMPK pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic AdipoRon Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Adiponectin targets the AMPK/mTOR signaling pathway to alleviate cognitive impairment in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic AdipoRon Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Adiponectin Signaling – A Metabolic Regulator in Support of Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon promotes amyloid-β clearance through enhancing autophagy via nuclear GAPDH-induced sirtuin 1 activation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon: Application Notes and Protocols for Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon is a synthetic, orally active small molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Adiponectin itself is a well-documented adipokine with potent cardioprotective effects, including anti-inflammatory, anti-apoptotic, and insulin-sensitizing properties. However, the therapeutic application of the adiponectin protein is limited. AdipoRon mimics the beneficial effects of adiponectin, making it a valuable tool for studying cardiovascular disease (CVD) models and a potential therapeutic agent. These application notes provide a comprehensive overview of AdipoRon's use in various CVD models, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action in Cardiovascular Disease
AdipoRon exerts its cardioprotective effects primarily through the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[1][2]
-
AdipoR1/AMPK Pathway: Predominantly expressed in skeletal and cardiac muscle, AdipoR1 activation by AdipoRon leads to the phosphorylation and activation of AMPK.[3] Activated AMPK plays a crucial role in regulating cellular energy homeostasis. In the context of cardiovascular health, AMPK activation leads to the inhibition of apoptosis, reduction of oxidative stress, and suppression of inflammatory responses.[4][5][6]
-
AdipoR2/PPARα Pathway: AdipoR2 is highly expressed in the liver and is also present in cardiac tissue.[3] AdipoRon binding to AdipoR2 activates PPARα, a nuclear receptor that regulates lipid metabolism and fatty acid oxidation.[1][7] This pathway is instrumental in mitigating lipid accumulation in the heart, a key factor in the pathogenesis of conditions like heart failure with preserved ejection fraction (HFpEF).[7]
Data Presentation: In Vivo Studies
The following tables summarize the quantitative data from various studies investigating the effects of AdipoRon in animal models of cardiovascular disease.
Table 1: AdipoRon in Myocardial Ischemia/Reperfusion (MI/R) Injury Models
| Animal Model | AdipoRon Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Wild-type (WT) Mice | 50 mg/kg, oral gavage | Single dose, 10 minutes prior to MI | Improved cardiac function, reduced infarct size, attenuated cardiomyocyte apoptosis.[4][8] | [4][8][9] |
| Adiponectin Knockout (APN-KO) Mice | 50 mg/kg, oral gavage | Single dose, 10 minutes prior to MI | Attenuated MI/R injury to the same degree as in WT mice.[8] | [8][9] |
| Cardiomyocyte-specific AMPK Dominant Negative (AMPK-DN) Mice | 50 mg/kg, oral gavage | Single dose, 10 minutes prior to MI | Partially inhibited anti-apoptotic effects of AdipoRon.[4][8] | [4][8][9] |
Table 2: AdipoRon in Heart Failure Models
| Animal Model | AdipoRon Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Heart Failure with Preserved Ejection Fraction (HFpEF) Mice (High-fat diet + L-NAME) | 50 mg/kg/day, oral gavage | 4 weeks | Ameliorated diastolic dysfunction, reduced cardiac hypertrophy and fibrosis, improved glucose intolerance.[7] | [7][10] |
| Pressure Overload-Induced Cardiac Remodeling (Aortic Banding) | Not Specified | 4 weeks | Alleviated cardiac hypertrophy and fibrosis, improved cardiac function.[11][12] | [11][13] |
| Duchenne Muscular Dystrophy (mdx mice) | Not Specified | Not Specified | Reversed cardiac dysfunction and ventricular hypertrophy, reduced cardiac inflammation, oxidative stress, and fibrosis.[3] | [3][14] |
| Type 2 Diabetic Mice (Streptozotocin + High-fat diet) | 50 mg/kg, i.p. | 8 weeks (3 days/week) | Ameliorated both diastolic and systolic dysfunction.[15] | [15] |
Table 3: AdipoRon in Other Cardiovascular Models
| Animal Model | AdipoRon Dosage & Administration | Treatment Duration | Key Findings | Reference |
| L-thyroxine or Isoproterenol-induced Cardiac Hypertrophy | Not Specified | Not Specified | Ameliorated cardiac hypertrophy.[16] | [16] |
| Cardiopulmonary Bypass-Induced Systemic Inflammatory Response Syndrome (Rats) | Not Specified | Not Specified | Attenuated inflammation and impairment of cardiac function.[5] | [5][17] |
| Type 2 Diabetic (db/db) Mice (Vascular Function) | 10 mg/kg/day, oral gavage | 2 weeks | Improved vascular function in mesenteric arteries. | [18] |
Experimental Protocols
In Vivo Studies
1. Myocardial Ischemia/Reperfusion (MI/R) Injury Model in Mice
-
Animal Model: Wild-type C57BL/6 mice, Adiponectin Knockout (APN-KO) mice, or Cardiomyocyte-specific AMPK Dominant Negative (AMPK-DN) mice.
-
AdipoRon Preparation and Administration:
-
Reconstitute AdipoRon (e.g., from Calbiochem, cat no. 509104) in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administer a single dose of 50 mg/kg via oral gavage 10 minutes prior to coronary artery occlusion.[9]
-
-
Surgical Procedure:
-
Anesthetize the mice (e.g., with sodium pentobarbital).
-
Intubate the trachea and connect to a respirator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot.
-
Induce ischemia for 30 minutes.
-
Release the slipknot to allow for reperfusion.
-
Reperfuse for 3 hours for apoptosis and signaling pathway analysis, or 24 hours for cardiac function assessment.[9]
-
-
Outcome Measures:
2. Heart Failure with Preserved Ejection Fraction (HFpEF) Model in Mice
-
Animal Model: C57BL/6 mice.
-
Induction of HFpEF:
-
Feed mice a 60% high-fat diet.
-
Supplement drinking water with L-NAME (e.g., 5.0 g/L) for 12 weeks.[19]
-
-
AdipoRon Treatment:
-
Following the 12-week induction period, administer AdipoRon at 50 mg/kg daily via oral gavage for 4 weeks.[7]
-
-
Outcome Measures:
-
Cardiac Function: Echocardiography to assess diastolic function (e.g., E/A ratio, E/e').[7]
-
Histological Analysis: Masson's trichrome staining for fibrosis and hematoxylin (B73222) and eosin (B541160) (H&E) staining for hypertrophy.[7]
-
Metabolic Assessment: Glucose tolerance tests.[7]
-
Molecular Analysis: Western blotting for proteins involved in the AdipoR1/AMPK and AdipoR2/PPARα pathways.[7]
-
In Vitro Studies
1. Palmitic Acid (PA)-Induced Cardiomyocyte Injury
-
Cell Line: H9c2 rat myocardial cells.
-
Experimental Setup:
-
Outcome Measures:
2. Lipopolysaccharide (LPS)-Induced Inflammation in Cardiac Cells
-
Cell Types: Cultured cardiac myocytes, cardiac fibroblasts, and vascular endothelial cells.
-
Experimental Setup:
-
Culture the respective cardiac cell types.
-
Treat cells with AdipoRon at various concentrations.
-
Induce inflammation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[5]
-
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
Caption: AdipoRon signaling pathways leading to cardioprotection.
Caption: General experimental workflow for in vivo AdipoRon studies.
Caption: General experimental workflow for in vitro AdipoRon studies.
Conclusion
AdipoRon is a powerful pharmacological tool for investigating the roles of adiponectin signaling in cardiovascular health and disease. Its oral bioavailability and potent activation of the AdipoR1/AMPK and AdipoR2/PPARα pathways make it suitable for a wide range of in vivo and in vitro studies. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of AdipoRon in various cardiovascular pathologies.
References
- 1. AdipoRon may be benefit for atherosclerosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AdipoRon may be benefit for atherosclerosis prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striking Cardioprotective Effects of an Adiponectin Receptor Agonist in an Aged Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. AdipoRon Attenuates Inflammation and Impairment of Cardiac Function Associated With Cardiopulmonary Bypass-Induced Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. academic.oup.com [academic.oup.com]
- 17. AdipoRon Attenuates Inflammation and Impairment of Cardiac Function Associated With Cardiopulmonary Bypass–Induced Systemic Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. researchgate.net [researchgate.net]
- 20. AdipoRon Alleviates Free Fatty Acid-Induced Myocardial Cell Injury Via Suppressing Nlrp3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Application Notes and Protocols for AdipoRon Treatment in Preclinical Models of Non-alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, pathologically ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. AdipoRon, a small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has emerged as a promising therapeutic candidate for NAFLD.[1][2][3][4] By mimicking the effects of the endogenous hormone adiponectin, AdipoRon has been shown in preclinical studies to ameliorate key features of NAFLD, including hepatic steatosis, inflammation, and fibrosis.[1][2][3][4] Mechanistically, AdipoRon activates downstream signaling pathways, primarily involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), and has been shown to suppress endoplasmic reticulum (ER) stress.[1][5][6]
These application notes provide a summary of the quantitative effects of AdipoRon in established mouse models of NAFLD and detailed protocols for inducing the disease and administering treatment.
Data Presentation: Efficacy of AdipoRon in NAFLD Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of AdipoRon treatment on key markers of NAFLD in two common diet-induced mouse models: the Western Diet (WD) model and the Methionine-Choline Deficient (MCD) diet model.
Table 1: Effects of AdipoRon on Hepatic Injury and Steatosis
| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | AdipoRon-Treated Group | Percentage Change | Citation |
| Serum ALT (U/L) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~150 | ~75 | ~50% decrease | [7] |
| Serum AST (U/L) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~200 | ~100 | ~50% decrease | [7] |
| Hepatic Triglycerides (mg/g) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~60 | ~30 | ~50% decrease | [8] |
| Hepatic Total Cholesterol (mg/g) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~15 | ~10 | ~33% decrease | [8] |
| Hepatic Free Fatty Acids (μmol/g) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~1.2 | ~0.8 | ~33% decrease | [8] |
| Serum ALT (U/L) | MCD-fed Mice | AdipoRon (50 mg/kg/day) | ~400 | ~200 | ~50% decrease | [7] |
| Serum AST (U/L) | MCD-fed Mice | AdipoRon (50 mg/kg/day) | ~600 | ~300 | ~50% decrease | [7] |
| Hepatic Triglycerides (mg/g) | MCD-fed Mice | AdipoRon (50 mg/kg/day) | ~100 | ~60 | ~40% decrease | [8] |
Table 2: Effects of AdipoRon on Hepatic Inflammation and Fibrosis
| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | AdipoRon-Treated Group | Percentage Change | Citation |
| Hepatic TNF-α (pg/mg protein) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~25 | ~15 | ~40% decrease | [9] |
| Hepatic IL-6 (pg/mg protein) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~150 | ~90 | ~40% decrease | [9] |
| Hepatic MCP-1 (pg/mg protein) | WD-fed Mice | AdipoRon (50 mg/kg/day) | ~400 | ~250 | ~37.5% decrease | [9] |
| Collagen Deposition (Sirius Red) | WD-fed Mice | AdipoRon (50 mg/kg/day) | Markedly increased | Significantly reduced | Qualitative Reduction | [3] |
| Collagen Deposition (Sirius Red) | MCD-fed Mice | AdipoRon (50 mg/kg/day) | Markedly increased | Significantly reduced | Qualitative Reduction | [3] |
Signaling Pathways and Experimental Workflows
Caption: AdipoRon Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for AdipoRon in NAFLD Models.
Experimental Protocols
Induction of NAFLD in Mice
a) Western Diet (WD) Induced NASH Model
This model recapitulates the metabolic syndrome features often associated with human NASH.
-
Animals: C57BL/6J male mice, 6-8 weeks old.
-
Diet: A high-fat, high-cholesterol, and high-sugar diet. A common composition is 40-60% of calories from fat, ~20% from fructose, and ~2% cholesterol.
-
Procedure:
-
Acclimatize mice for one week with standard chow and water ad libitum.
-
Provide the Western Diet ad libitum for a period of 22 weeks to induce a robust NASH phenotype with steatosis, inflammation, and fibrosis.
-
Monitor body weight and food intake regularly.
-
b) Methionine-Choline Deficient (MCD) Diet Induced NASH Model
This model rapidly induces severe steatohepatitis and fibrosis, although it is not associated with obesity or insulin (B600854) resistance.
-
Animals: C57BL/6J male mice, 6-8 weeks old.
-
Diet: A diet lacking methionine and choline, typically containing 10% fat and 45% sucrose.
-
Procedure:
-
Acclimatize mice for one week with a control diet (methionine-choline sufficient).
-
Switch to the MCD diet and provide it ad libitum for 5 to 11 weeks. Note that mice on this diet often lose weight.
-
Monitor body weight and general health status closely.
-
AdipoRon Administration
-
Compound Preparation:
-
Prepare a stock solution of AdipoRon in a suitable vehicle. Corn oil is a commonly used vehicle for oral gavage.
-
The final concentration should be calculated to deliver a dose of 50 mg/kg of body weight in a volume of approximately 100-200 µL.
-
-
Administration Protocol:
-
Following the diet-induced NAFLD period (e.g., 22 weeks for WD, 11 weeks for MCD), divide the mice into a vehicle control group and an AdipoRon treatment group.
-
Administer AdipoRon (50 mg/kg) or an equivalent volume of the vehicle daily via oral gavage.
-
Continue the respective diets (WD or MCD) and the daily gavage for the duration of the treatment period (typically 5-10 weeks).
-
Assessment of NAFLD Pathology
a) Serum Analysis
-
At the end of the treatment period, collect blood via cardiac puncture or tail vein.
-
Separate serum by centrifugation.
-
Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury using commercially available kits.
-
Quantify serum levels of triglycerides, total cholesterol, and free fatty acids.
b) Liver Histology
-
Oil Red O Staining for Lipid Accumulation:
-
Harvest the liver and embed a portion in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen.
-
Cut 8-12 µm thick cryosections.
-
Fix the sections in 10% formalin.
-
Stain with a freshly prepared Oil Red O working solution for 15-20 minutes.
-
Counterstain nuclei with hematoxylin (B73222).
-
Lipid droplets will appear as red-orange globules.
-
-
Hematoxylin and Eosin (H&E) Staining for General Morphology and Inflammation:
-
Fix a portion of the liver in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Assess for steatosis, inflammation (lobular and portal), and hepatocyte ballooning.
-
-
Sirius Red Staining for Fibrosis:
-
Use paraffin-embedded liver sections as prepared for H&E staining.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Wash with acidified water.
-
Dehydrate and mount.
-
Collagen fibers will stain red and can be quantified using polarized light microscopy.
-
c) Western Blot Analysis for Protein Expression
-
Homogenize a portion of the liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, PPARα, markers of ER stress such as PERK, IRE1α, ATF6) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. AdipoRon attenuates steatosis, inflammation and fibrosis in murine diet-induced NASH via inhibiting ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ihisto.io [ihisto.io]
- 6. researchgate.net [researchgate.net]
- 7. Sirius Red staining of murine tissues [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AdipoRon hydrochloride solubility in aqueous buffers and cell culture media
For researchers and drug development professionals utilizing AdipoRon hydrochloride, achieving optimal solubility and stability in aqueous environments is critical for experimental success. This technical support center provides detailed guidance on navigating the challenges of working with this promising adiponectin receptor agonist in aqueous buffers and cell culture media.
Solubility Data at a Glance
This compound exhibits limited solubility in aqueous solutions. The following tables summarize key solubility data for AdipoRon and its hydrochloride salt in various solvents. It is crucial to prepare a concentrated stock solution in an organic solvent, such as DMSO, before dilution into aqueous buffers or cell culture media.
Table 1: Solubility of AdipoRon (Free Base)
| Solvent | Approximate Solubility |
| DMSO | 20 - 62.5 mg/mL |
| Ethanol | 15 - 20 mg/mL |
| Dimethyl Formamide | 10 mg/mL |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[1] |
| Water | Insoluble (< 0.1 mg/mL)[2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 46.5 mg/mL (100 mM) - ~50 mg/mL[3] |
| Ethanol | 4.65 mg/mL (10 mM) |
| Water | Slightly soluble (~1 mg/mL, may require warming/sonication)[3][4] |
Experimental Protocols: From Powder to Working Solution
Consistent and reproducible experimental results begin with the correct preparation of your this compound solutions.
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 464.98 g/mol ), you would need 4.65 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5] DMSO stock solutions are generally stable for several months at these temperatures.[5][6]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., PBS, TRIS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Diluent: Ensure your aqueous buffer or cell culture medium is pre-warmed to the desired experimental temperature (e.g., 37°C for cell culture).
-
Dilution: Add the required volume of the DMSO stock solution to your pre-warmed aqueous diluent. It is crucial to add the stock solution to the diluent and not the other way around to minimize the risk of precipitation. Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically ≤ 0.5%).
-
Use Immediately: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.[1] Aqueous solutions of AdipoRon are not recommended for storage for more than one day.[1]
Troubleshooting Guide & FAQs
Q1: My this compound precipitated when I diluted the DMSO stock in my cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Reduce the Final Concentration: The most likely cause is that the final concentration of this compound in your medium exceeds its solubility limit. Try preparing a more dilute working solution.
-
Check DMSO Concentration: Ensure the final DMSO concentration is as low as possible while still maintaining solubility. However, a certain amount of DMSO is necessary as a co-solvent.
-
Pre-warm the Medium: Diluting the DMSO stock into pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. This can prevent localized high concentrations that may lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the stock 1:10 in the medium, mix well, and then perform the final dilution.
Q2: Can I dissolve this compound directly in water or PBS?
A2: While this compound is classified as "slightly soluble" in water (~1 mg/mL), direct dissolution can be challenging and may result in an incomplete solution or a suspension.[3][4] To ensure complete dissolution and accurate concentration, it is strongly recommended to first prepare a concentrated stock solution in DMSO.
Q3: How should I store my this compound solutions?
A3:
-
Powder: Store the solid powder at -20°C for long-term stability (≥ 4 years).[1]
-
DMSO Stock Solution: Aliquot and store at -20°C for up to 6 months or -80°C for up to a year.[5] Avoid repeated freeze-thaw cycles.[6]
-
Aqueous Working Solutions: These are not recommended for storage. Prepare them fresh for each experiment and use them on the same day.[7]
Q4: What is the expected signaling pathway activated by AdipoRon?
A4: AdipoRon is an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. Activation of these receptors leads to the downstream activation of key metabolic regulators, primarily AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. This compound (water soluble) - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. This compound | AdipoR non-selective agonist | Hello Bio [hellobio.com]
How to prepare AdipoRon hydrochloride stock solution and ensure its stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stability of AdipoRon hydrochloride stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1] For applications intolerant to DMSO, ethanol (B145695) can be used, with solubility up to 10 mM.[1] The compound is only slightly soluble in water (approximately 1 mg/mL), and warming or sonication may be necessary to achieve dissolution.[2][3]
Q2: I am observing precipitation in my this compound stock solution after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, can occur. Before each use, it is crucial to equilibrate the solution to room temperature and ensure that any precipitate has redissolved.[4] Gentle warming and vortexing or sonication can aid in redissolving the compound. To minimize this issue, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6]
Q3: How should I store the lyophilized powder and the prepared stock solution of this compound?
A3: Lyophilized this compound powder should be stored desiccated at room temperature or at -20°C for long-term stability, where it can be stable for at least two years.[2][5] Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C.[5][7] At -20°C, the solution is generally stable for up to 6 months, while at -80°C, it can be stored for up to one year.[7] It is recommended to use freshly prepared solutions if possible.[4]
Q4: Can I prepare an aqueous working solution directly from the this compound powder?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's poor aqueous solubility.[8] To prepare an aqueous working solution, first dissolve the this compound in DMSO to create a concentrated stock solution. Then, dilute the DMSO stock with the aqueous buffer of your choice to the desired final concentration.[8] Note that the final concentration in aqueous buffer may be limited, and it is advised not to store the aqueous solution for more than one day.[8]
Q5: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
A5: Inconsistent results can indeed be a consequence of solution instability. Ensure you are following the recommended storage and handling procedures. Avoid multiple freeze-thaw cycles by preparing aliquots.[5][6] If the stock solution has been stored for an extended period, consider preparing a fresh stock. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[7]
Quantitative Data Summary
The following table summarizes the solubility and stability data for this compound.
| Parameter | Solvent/Condition | Value | Citations |
| Solubility | DMSO | Up to 100 mM (46.5 mg/mL) | [1] |
| Ethanol | Up to 10 mM (4.65 mg/mL) | [1] | |
| Water | ~1 mg/mL (Slightly soluble) | [2][3] | |
| DMSO:PBS (1:2) | ~0.25 mg/mL | [8] | |
| Stability (Lyophilized) | Desiccated at RT or -20°C | ≥ 24 months | [2][5] |
| Stability (In Solution) | -20°C in DMSO | Up to 6 months | [5][7] |
| -80°C in DMSO | Up to 1 year | [7] | |
| Aqueous Solution | Not recommended for storage > 1 day | [8] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
-
Procedure: a. Calculate the required mass of this compound based on its molecular weight (464.98 g/mol ) and the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 100 mM stock solution, you would need 46.5 mg of this compound. b. Weigh the calculated amount of this compound powder and place it in a sterile vial. c. Add the calculated volume of DMSO to the vial. d. Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Stability Testing of this compound Stock Solution
-
Objective: To assess the stability of the this compound stock solution over time under specific storage conditions.
-
Methodology: a. Prepare a fresh stock solution of this compound in DMSO as described above. b. Immediately after preparation (T=0), take an aliquot for analysis by High-Performance Liquid Chromatography (HPLC). c. Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C). d. At specified time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition. e. Allow the aliquot to thaw and equilibrate to room temperature. f. Analyze the sample by HPLC to determine the concentration and purity of this compound. g. Compare the results to the initial (T=0) analysis to assess any degradation. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: Simplified AdipoRon signaling pathway.
References
- 1. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound (water soluble) - LKT Labs [lktlabs.com]
- 4. This compound | AdipoR non-selective agonist | Hello Bio [hellobio.com]
- 5. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Long-term storage and stability of AdipoRon in DMSO
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the long-term storage and stability of AdipoRon dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare my AdipoRon stock solution in DMSO?
A1: Start by using fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of AdipoRon.[1] For a typical 10 mM stock solution, you can reconstitute 5 mg of AdipoRon powder in 1.17 mL of DMSO.[2][3] If you experience difficulty dissolving the compound, you can warm the solution gently to 37°C for about 10 minutes or use an ultrasonic bath to aid dissolution.[4][5]
Q2: What is the recommended storage temperature for AdipoRon in DMSO?
A2: For long-term storage, -80°C is generally recommended, while -20°C is suitable for shorter periods.[1][5][6][7] Recommendations vary by supplier, so it is crucial to consult the product-specific data sheet.
Q3: How long can I store my AdipoRon stock solution in DMSO?
A3: The stability of AdipoRon in DMSO varies significantly with storage temperature. At -80°C, stock solutions may be stable for up to one year.[1][5][6] At -20°C, the recommended storage duration ranges from two weeks to six months, with some suppliers suggesting use within two months to prevent loss of potency.[1][2][3][5][6][7] For optimal results, it is always best to use freshly prepared solutions.[4]
Q4: Should I aliquot my stock solution?
A4: Yes. It is highly recommended to aliquot the AdipoRon stock solution into single-use volumes before freezing.[2][3] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and compromise its activity.[2][3]
Q5: Can I store my working dilutions of AdipoRon?
A5: It is not recommended to store aqueous working dilutions for more than one day.[8] AdipoRon is sparingly soluble in aqueous buffers, and precipitation can occur when the DMSO stock is diluted.[8][9] Always prepare fresh working solutions for your experiments from your frozen DMSO stock.
Troubleshooting Guide
Issue 1: My AdipoRon powder won't fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent Volume. Double-check your calculations to ensure you have added the correct volume of DMSO for your desired concentration.
-
Possible Cause 2: Low-Quality or "Wet" DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which reduces AdipoRon's solubility.[1] Use fresh, high-purity, anhydrous DMSO.
-
Solution: Gently warm the vial to 37°C for 10 minutes or place it in an ultrasonic bath to facilitate dissolution.[4][5]
Issue 2: My AdipoRon solution is cloudy or has precipitated after I diluted it in an aqueous buffer.
-
Possible Cause: Poor Aqueous Solubility. AdipoRon has very limited solubility in aqueous solutions, and diluting a concentrated DMSO stock can cause it to precipitate out of solution.[8][9]
-
Solution 1: Modify Dilution Protocol. For in vivo studies, a common method is to first dilute the DMSO stock with other organic solvents like PEG300 or solubilizing agents such as Tween-80 before adding the final aqueous component (e.g., saline).[5]
-
Solution 2: Reduce Final Concentration. The solubility of AdipoRon in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/ml.[8] Ensure your final working concentration does not exceed the solubility limit in your chosen buffer.
-
Solution 3: Prepare Fresh. Always prepare aqueous working solutions immediately before use. Do not store them.[8]
Issue 3: I am observing reduced or inconsistent activity of AdipoRon in my experiments.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage, excessive freeze-thaw cycles, or being stored for too long.[2][3] At -20°C, potency can be lost after a couple of months.[2][3]
-
Possible Cause 2: Inaccurate Concentration. If the compound has precipitated in your working solution, the actual concentration in the supernatant will be lower than expected, leading to reduced efficacy.
-
Solution: Prepare a fresh stock solution from lyophilized powder. When preparing working dilutions, visually inspect for any precipitation. If precipitation is observed, refer to the troubleshooting steps above.
Data Presentation
Table 1: Summary of Supplier Recommendations for AdipoRon-DMSO Solution Storage
| Supplier | Storage at -20°C | Storage at -80°C | Key Recommendations |
| Cell Signaling Technology | Use within 2 months[2][3] | Not specified | Aliquot to avoid freeze-thaw cycles.[2][3] |
| APExBIO | "Several months" but use soon[4] | Not specified | Do not recommend long-term storage of the solution.[4] |
| Selleck Chemicals | Stable for 1 month[1] | Stable for 1 year[1] | Use fresh DMSO; aliquot to avoid freeze-thaw cycles.[1] |
| MedChemExpress | Stable for 6 months[5][6] | Stable for 1 year[5][6] | Aliquot solution to prevent inactivation from repeated freeze-thaw cycles.[6] |
| MedKoo Biosciences | Stable for 2 weeks[7] | Stable for 3 months[7] | - |
| Cayman Chemical | Not specified | Not specified | Lyophilized powder stable for ≥4 years at -20°C.[8][10] Do not store aqueous solutions for more than one day.[8] |
Note: This table is a summary of publicly available data and may not reflect the most current recommendations. Always refer to the product-specific data sheet provided by the manufacturer.
Experimental Protocols
Protocol 1: Preparation of AdipoRon Stock Solution (10 mM in DMSO)
Materials:
-
AdipoRon powder (e.g., 5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of lyophilized AdipoRon powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO. The molecular weight of AdipoRon is 428.5 g/mol .[2][3] To prepare a 10 mM stock solution from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.01 mol/L * 428.5 g/mol ) = 0.001167 L = 1.17 mL
-
-
Carefully add 1.17 mL of anhydrous DMSO to the vial containing 5 mg of AdipoRon.[2][3]
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, the solution can be gently warmed at 37°C for 10 minutes.[4]
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (1-2 months).[1][2][3]
Protocol 2: General Workflow for Stability Assessment
Objective: To determine the stability of AdipoRon in DMSO under specific storage conditions.
Procedure:
-
Initial Analysis (T=0): Prepare a fresh stock solution of AdipoRon in DMSO as described in Protocol 1. Immediately analyze this solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Aliquot the remaining stock solution and store it under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from storage.
-
Sample Preparation: Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analysis: Analyze the sample using the same HPLC-UV/MS method established at T=0.
-
Data Comparison: Compare the concentration and purity of the stored sample to the T=0 baseline. A significant decrease in the main AdipoRon peak area or the appearance of new peaks would indicate degradation.
-
Functional Assay (Optional): In parallel, test the biological activity of the stored aliquots in a relevant cell-based assay (e.g., measuring AMPK phosphorylation in C2C12 myotubes) to confirm that the compound retains its potency.[1]
Mandatory Visualization
Caption: AdipoRon signaling through AdipoR1/R2 activates AMPK and PPAR-α pathways.
Caption: Experimental workflow for preparing AdipoRon stock solution in DMSO.
Caption: Troubleshooting logic for AdipoRon precipitation in aqueous working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting AdipoRon precipitation in experimental solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AdipoRon, with a focus on troubleshooting common issues such as precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: My AdipoRon solution precipitated after diluting my DMSO stock with an aqueous buffer. What should I do?
A1: This is a common issue as AdipoRon has low solubility in aqueous solutions.[1] Here are several steps you can take to address this:
-
Sonication/Heating: Gently warm the solution to 37°C and use sonication to help redissolve the precipitate.[2][3]
-
Change in Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the aqueous buffer dropwise while vortexing.
-
Use of Co-solvents: For in vivo preparations, using co-solvents like PEG300 and surfactants like Tween-80 can significantly improve solubility.[4][5]
Q2: What is the best solvent to use for preparing a stock solution of AdipoRon?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of AdipoRon.[1][6][7] Ethanol and dimethylformamide (DMF) can also be used.[1] It is crucial to use anhydrous (dry) DMSO, as moisture can reduce solubility.[8]
Q3: What is the maximum solubility of AdipoRon in different solvents?
A3: The solubility of AdipoRon varies depending on the solvent. Please refer to the solubility data table below for specific concentrations.
Q4: Can I store AdipoRon in an aqueous solution?
A4: It is not recommended to store AdipoRon in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[1] For longer-term storage, it is best to prepare aliquots of the DMSO stock solution and store them at -20°C or -80°C.[4][6]
Q5: What are the main signaling pathways activated by AdipoRon?
A5: AdipoRon activates two primary signaling pathways through its interaction with the adiponectin receptors, AdipoR1 and AdipoR2. AdipoR1 activation primarily stimulates the AMPK pathway, while AdipoR2 activation mainly engages the PPARα pathway.[1][6][9]
Quantitative Data Summary
Table 1: Solubility of AdipoRon in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 100 | 233.36 | [5] |
| DMSO | 62.5 | 145.85 | [5] |
| DMSO | 50.0 | 116.68 | [10] |
| DMSO | 40 | 93.34 | [6][7][9] |
| DMSO | 21.45 | ~50 | [2] |
| DMSO | 20 | 46.67 | [1] |
| Ethanol | 50 | 116.68 | [5] |
| Ethanol | 40.0 | 93.34 | [10] |
| Ethanol | 20 | 46.67 | [6][7][9] |
| Dimethylformamide (DMF) | 10 | 23.34 | [1] |
| 1:2 DMSO:PBS (pH 7.2) | 0.25 | 0.58 | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 | ≥ 5.83 | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.85 | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.85 | [4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 4.85 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of AdipoRon Stock Solution for In Vitro Experiments
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.
Materials:
-
AdipoRon powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of AdipoRon powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, reconstitute 5 mg of AdipoRon in 1.17 mL of DMSO).[6][7]
-
Vortex the solution until the AdipoRon is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are stable for at least 6 months at -20°C and 1 year at -80°C.[4]
Protocol 2: Preparation of AdipoRon Working Solution for In Vivo Experiments
This protocol describes the preparation of an AdipoRon solution suitable for oral gavage or injection in animal models. This formulation is designed to improve the solubility of AdipoRon in an aqueous-based vehicle.
Materials:
-
AdipoRon powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of AdipoRon in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the AdipoRon DMSO stock solution.
-
Add the appropriate volume of PEG300 to the tube. For a final solution with 10% DMSO and 40% PEG300, you would add 4 parts PEG300 for every 1 part of your DMSO stock. Mix thoroughly.
-
Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 0.5 parts of Tween-80. Mix until the solution is clear.
-
Finally, add sterile saline to reach the final desired volume. For a final solution with 45% saline, add 4.5 parts of saline.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][5] The resulting solution should be clear.
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Visualizations
AdipoRon Signaling Pathways
Caption: AdipoRon activates AdipoR1/AMPK and AdipoR2/PPARα pathways.
Experimental Workflow for AdipoRon Solution Preparation
Caption: Workflow for preparing AdipoRon solutions and troubleshooting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. neuromics.com [neuromics.com]
- 10. medkoo.com [medkoo.com]
Technical Support Center: Optimizing AdipoRon for In Vitro Efficacy
Welcome to the technical support center for AdipoRon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing AdipoRon concentration for your in vitro studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for AdipoRon?
AdipoRon is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For in vitro studies, preparing a concentrated stock solution in DMSO is common practice.[1][2][4]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, you can reconstitute 5 mg of AdipoRon powder in 1.17 mL of DMSO.[5][2]
-
Storage of Lyophilized Powder: Store the lyophilized powder at room temperature, desiccated, for up to 24 months.[5][2]
-
Storage of Stock Solution: Once dissolved, aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C for up to 2 months or at -80°C for up to a year.[5][2][6]
2. What is a typical effective concentration range for AdipoRon in in vitro studies?
The effective concentration of AdipoRon can vary significantly depending on the cell type and the biological endpoint being measured. However, a general range observed in various studies is from 50 nM to 50 µM.[4][6] Many studies report significant effects in the low micromolar range, often between 10 µM and 50 µM.[7] For instance, AdipoRon has been shown to increase AMPK phosphorylation in a dose-dependent manner within this range.[4][6]
3. How do I determine the optimal AdipoRon concentration for my specific cell line?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point would be to test a range of concentrations from 0.1 µM to 50 µM. The optimal concentration will be the lowest concentration that elicits the desired biological response without causing significant cytotoxicity.
4. Is AdipoRon cytotoxic?
AdipoRon can exhibit cytotoxicity at higher concentrations.[8] Therefore, it is essential to assess cell viability across your chosen concentration range. A standard method for this is the MTT assay.[4] For example, in non-small-cell lung cancer cells, increasing AdipoRon dosage could lead to cytotoxicity.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of AdipoRon treatment. | Suboptimal Concentration: The concentration of AdipoRon may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| Poor Solubility/Precipitation: AdipoRon may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to maintain solubility. Visually inspect the medium for any precipitates. If precipitation occurs, preparing a fresh dilution from the stock solution may be necessary.[6] | |
| Inactive Compound: The AdipoRon stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from lyophilized powder. Always aliquot stock solutions to minimize freeze-thaw cycles.[5][2] | |
| Low Receptor Expression: The target cells may have low expression of adiponectin receptors (AdipoR1 and AdipoR2). | Verify the expression of AdipoR1 and AdipoR2 in your cell line using techniques like qPCR or Western blotting. | |
| High cell death or unexpected cytotoxicity. | High AdipoRon Concentration: The concentration used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of AdipoRon for your cells. Select a concentration for your experiments that is well below this threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is not toxic to your cells. A vehicle control (medium with the same concentration of solvent but without AdipoRon) should always be included in your experiments. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect responsiveness. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing dilutions can lead to inconsistent final concentrations. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Instability of AdipoRon in Media: AdipoRon may not be stable in cell culture media for the duration of long-term experiments. | For long-term experiments, consider replenishing the media with freshly prepared AdipoRon at regular intervals. |
Data Summary Tables
Table 1: AdipoRon Solubility and Stock Solution Preparation
| Parameter | Value | Source |
| Molecular Weight | ~428.53 g/mol (free base), ~464.98 g/mol (HCl salt) | [1][2][4] |
| Solubility in DMSO | ≥ 40 mg/mL | [2] |
| Solubility in Ethanol | ~20 mg/mL | [2] |
| Recommended Stock Concentration | 10 mM in DMSO | [2] |
| Preparation of 10 mM Stock | Dissolve 5 mg in 1.17 mL of DMSO | [2] |
Table 2: Reported Effective Concentrations of AdipoRon In Vitro
| Cell Type | Effect | Effective Concentration | Source |
| C2C12 myotubes | Increased AMPK activation | ~10 µM (EC50) | [7] |
| Non-small-cell lung cancer cells (H1299, A549) | Inhibition of viability and growth | 5 - 20 µg/mL | [8][9] |
| Human ovarian cancer cells (OVCAR3, A2780) | G1 cell cycle arrest | Not specified, but treatment led to a decrease in cell number | [10] |
| Human proximal tubular epithelial cells (HK-2) | Increased AdipoR1 expression and AMPK activation | 5, 10, or 50 µmol/L | [11] |
| Murine Podocytes | Increased intracellular Ca++ | Dose-dependent | [12] |
Experimental Protocols
Protocol 1: Determination of Optimal AdipoRon Concentration using a Dose-Response Curve
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
AdipoRon Preparation: Prepare a series of dilutions of your AdipoRon stock solution in your cell culture medium. A common range to test is 0, 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AdipoRon.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the assay to measure your desired biological outcome (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or a functional assay).
-
Data Analysis: Plot the response as a function of the AdipoRon concentration to determine the optimal concentration.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
- 1. AdipoRon hydrochloride | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 8. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Adiponectin receptor agonist AdipoRon induces apoptotic cell death and suppresses proliferation in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AdipoRon Protects against Tubular Injury in Diabetic Nephropathy by Inhibiting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Dose-response studies of AdipoRon in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AdipoRon, a selective agonist of the adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2), in various cell lines. The information is tailored for researchers, scientists, and drug development professionals to facilitate their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for AdipoRon?
A1: AdipoRon is an orally active, small-molecule agonist that binds to and activates both AdipoR1 and AdipoR2.[1][2] This activation triggers downstream signaling pathways, primarily involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1][2] In some cell types, the pathway involves an increase in intracellular Ca2+ influx, which activates CaMKKβ, leading to the phosphorylation of LKB1 and subsequent activation of AMPK.[3][4] This signaling cascade plays a crucial role in regulating glucose and fatty acid metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][3]
Q2: What are the typical working concentrations of AdipoRon in cell culture experiments?
A2: The effective concentration of AdipoRon varies significantly depending on the cell line and the biological endpoint being measured. Concentrations can range from the nanomolar to the micromolar scale. For instance, AMPK phosphorylation can be observed at concentrations as low as 50 nM in some cells, while effects on cell viability or proliferation in cancer cell lines may require concentrations in the range of 10-50 µM.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q3: How should I prepare and store AdipoRon for in vitro experiments?
A3: AdipoRon is typically supplied as a lyophilized powder.[7][8] For a stock solution, it is recommended to reconstitute the powder in DMSO.[7][8] For example, a 10 mM stock can be made by dissolving 5 mg of AdipoRon in 1.17 mL of DMSO.[7][8] The stock solution should be stored at -20°C for up to 2 months to maintain potency.[7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]
Q4: I am observing cytotoxicity at concentrations where I expect to see a biological effect. What could be the reason?
A4: High concentrations of AdipoRon can be detrimental to some cell lines. For example, a high dose of AdipoRon (50 mg/kg in vivo) was found to be detrimental to hippocampal function, whereas a lower dose (20 mg/kg) was beneficial.[9][10][11] In vitro, high concentrations may induce apoptosis or inhibit cell proliferation, particularly in cancer cell lines.[12] It is crucial to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic range for your specific cell line. Also, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no activation of AMPK | 1. Suboptimal AdipoRon concentration. 2. Insufficient treatment time. 3. Low expression of AdipoR1/R2 in the cell line. 4. Problems with antibody for Western blotting. | 1. Perform a dose-response (e.g., 10 µM, 50 µM) and time-course experiment (e.g., 10 min, 30 min, 1 hr).[6] 2. Check the expression levels of AdipoR1 and AdipoR2 in your cell line via RT-qPCR or Western blotting. 3. Use a positive control for AMPK activation (e.g., AICAR).[2] 4. Validate your phospho-AMPK antibody with a known activator. |
| AdipoRon precipitates in culture medium | 1. Poor solubility of AdipoRon in aqueous solutions. 2. High final concentration of AdipoRon. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. 2. Vortex the diluted solution thoroughly before adding to the cells. 3. If precipitation persists, consider using a different solvent for the final dilution, though DMSO is standard. For in vivo preparations, issues with precipitation in saline have been noted.[13] |
| High background in cell-based assays | 1. Solvent (DMSO) toxicity. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level. 2. Regularly check for mycoplasma contamination and maintain sterile techniques. |
| Variability between experiments | 1. Inconsistent cell passage number or confluency. 2. Degradation of AdipoRon stock solution. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. 2. Prepare fresh aliquots of AdipoRon stock solution and avoid repeated freeze-thaw cycles.[7] |
Quantitative Data Summary
The following tables summarize the dose-response data for AdipoRon across various cell lines and assays.
Table 1: Binding Affinities and EC50 Values
| Parameter | Receptor/Pathway | Value | Cell Line/System |
| Kd | AdipoR1 | 1.8 µM | In vitro binding assay |
| Kd | AdipoR2 | 3.1 µM | In vitro binding assay |
| EC50 | AMPK Activation | ~10 µM | C2C12 myotubes |
| EC50 | Enhancement of LA-induced calcium response | 1.67 µM | HuFF cells |
Data sourced from multiple studies.[1][5][12][14]
Table 2: Effective Concentrations in Different Cell Lines
| Cell Line | Assay | AdipoRon Concentration | Observed Effect |
| C2C12 myotubes | AMPK Activation | 5-10 µM | Increased phosphorylated AMPK and ACC levels.[12] |
| NIH-3T3 fibroblasts | AMPK Activation | 10 µM and 50 µM | Increased phosphorylation of AMPK at Thr172.[6] |
| Human GECs & Murine Podocytes | Oxidative Stress Reduction | Not specified | Decreased high-glucose-induced oxidative stress and apoptosis.[4] |
| L02 cells | Anti-inflammatory | 50 µM | Attenuated expression of TNF-α and TGF-β1.[5] |
| C3H10T1/2 cells | Adipogenesis Inhibition | 10 µM and 20 µM | Reduced lipid accumulation and activated AMPK.[2] |
| H1299 & A549 (NSCLC) | Viability Inhibition | 0-20 µg/mL (72h) | Inhibition of cell viability.[15] |
| HT29 & HCT116 (Colon Cancer) | Antiproliferative | 6, 12, 24 µM (24h) | Decreased cell migration and colony formation. |
| JVM-2 (B-cell leukemia) | Viability Reduction | 10 µg/mL (48h) | Reduced cell viability.[16] |
| Pancreatic Cancer Cells | Apoptosis Induction | IC50 of ~25 µM | Increased apoptosis and inhibited proliferation.[12] |
Signaling Pathways & Experimental Workflows
Caption: AdipoRon signaling pathway.
Caption: General experimental workflow for a dose-response study.
Detailed Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Seed cells (e.g., L02, RAW264.7, HCT116) in a 96-well plate at a density of approximately 6x10^4 cells/mL in 100 µL of culture medium.[17] Incubate for 18-24 hours to allow for cell attachment.
-
AdipoRon Preparation: Prepare a series of AdipoRon dilutions in fresh culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration remains constant and non-toxic across all treatments.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AdipoRon. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for AMPK Activation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with AdipoRon at the desired concentrations for a short duration (e.g., 10-60 minutes for signaling events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 7. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 8. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Effects of Adiponectin on the Behavior of B-Cell Leukemia Cells: Insights from an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Determining the optimal AdipoRon dosage for in vivo experiments
Welcome to the technical support center for AdipoRon, a valuable tool for researchers investigating metabolic diseases, neurodegenerative disorders, and more. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in determining the optimal AdipoRon dosage and navigating common challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for AdipoRon in mice?
A common and effective starting dose for AdipoRon in mice is 50 mg/kg, administered orally (p.o.).[1][2] This dosage has been shown to achieve plasma concentrations sufficient to activate both AdipoR1 and AdipoR2.[1] However, effective doses have been reported across a wide range, from as low as 0.02 mg/kg to 50 mg/kg, depending on the administration route and the specific research application.[3] For instance, a dose of 1 mg/kg (i.p.) has been used in depression models.[4][5]
Q2: What is the most common route of administration for AdipoRon?
Oral gavage (p.o.) is a frequently used and effective method for AdipoRon administration, as it is an orally bioavailable compound.[1][6][7] Intraperitoneal (i.p.) and intravenous (i.v.) injections are also viable routes.[2][4] The choice of administration will depend on the experimental design and desired pharmacokinetic profile.
Q3: How should I prepare AdipoRon for in vivo administration?
AdipoRon has poor aqueous solubility.[8][9] A common method is to first dissolve AdipoRon in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle suitable for animal administration.[1][9][10] For oral administration, a final solution in 5% DMSO is often used.[1] For intraperitoneal injections, vehicles such as 2.5% DMSO in saline or a mixture of 10% DMSO, 10% Cremophor, 20% PEG400, and 60% PBS have been reported.[4][8] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.[6]
Q4: Are there any known toxicity concerns with AdipoRon?
In murine models, AdipoRon is generally considered safe, with studies reporting safe dose ranges up to 50 mg/kg.[6] However, one study noted mild memory impairment in mice after 14 days of 50 mg/kg i.p. administration.[6][10] It's important to note that toxicity can be species-dependent. For example, in rabbits, doses above 10 mg/kg administered intravenously have shown dose-dependent toxicity, with 5 mg/kg being a well-tolerated dose.[6]
Q5: How long does it take for AdipoRon to reach maximum plasma concentration?
After oral administration of a 50 mg/kg dose in mice, AdipoRon has been shown to reach its maximum plasma concentration (Cmax) at approximately 2 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| AdipoRon precipitates out of solution during preparation. | Poor solubility of AdipoRon in aqueous solutions.[8][9] | 1. Ensure the initial stock solution in DMSO is fully dissolved before dilution.[9] 2. Prepare the final dilution immediately before administration. 3. Consider using a vehicle with better solubilizing properties, such as one containing PEG300, Tween-80, or SBE-β-CD.[3] 4. For oral gavage, a suspension in 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) after initial DMSO dissolution can be used.[3] |
| Observed adverse effects or toxicity in animal models. | The dose may be too high for the specific animal model or administration route.[6] The vehicle (e.g., high concentration of DMSO) may be causing toxicity.[6] | 1. Reduce the AdipoRon dosage. A dose-response study is recommended. 2. Lower the concentration of the organic solvent (e.g., DMSO) in the final administered volume.[6] 3. Consider a different route of administration that may have a better toxicity profile. |
| Lack of a clear biological effect. | The dose may be too low. Insufficient bioavailability. The compound may have degraded. | 1. Increase the AdipoRon dosage. 2. Ensure the chosen administration route provides adequate bioavailability for the target tissue. Oral bioavailability is established, but other routes may be more direct.[1][6] 3. Check the storage conditions of your AdipoRon stock. Once in solution, it should be stored at -20°C and used within 2 months to prevent loss of potency.[11] Lyophilized AdipoRon is stable for 24 months when stored at room temperature, desiccated.[11] |
| Variability in experimental results. | Inconsistent dosing technique. Improper solution preparation. | 1. Ensure accurate and consistent administration volumes and techniques (e.g., proper oral gavage technique). 2. Prepare fresh solutions for each experiment to ensure consistency. 3. Vortex or mix the solution thoroughly before each administration to ensure a homogenous suspension if applicable. |
Quantitative Data Summary
Table 1: AdipoRon Dosage in Murine Models
| Dose | Administration Route | Animal Model | Key Findings/Application | Reference |
| 50 mg/kg | Oral (p.o.) | db/db mice | Ameliorated insulin (B600854) resistance and glucose intolerance. | [7] |
| 50 mg/kg | Oral (p.o.) | Mice | Gastroprotective effect in experimentally induced gastric ulcers. | [1] |
| 50 mg/kg | Intraperitoneal (i.p.) | Mice | Impaired spatial recognition memory after 14 days. | [10][12] |
| 30 mg/kg | In diet | db/db mice | Ameliorated diabetic nephropathy. | [13] |
| 20 mg/kg | Intraperitoneal (i.p.) | Mice | Promoted hippocampal cell proliferation. | [10][12] |
| 10 mg/kg | Oral (p.o.) | db/db mice | Improved vascular function. | [14] |
| 5 mg/kg | Oral (p.o.) | Mice | Reduced gastric mucosa damage. | [1] |
| 1.2 mg/kg | Intravenous (i.v.) | Aged mice | Improved skeletal muscle function. | [15] |
| 1 mg/kg | Intraperitoneal (i.p.) | Mice | Antidepressant-like effects. | [4] |
| 0.02 - 0.5 mg/kg | Intragastric (i.g.) | Mice | Alleviated D-GalN induced hepatotoxicity. | [3] |
Table 2: AdipoRon Dosage in Other Animal Models
| Dose | Administration Route | Animal Model | Key Findings/Application | Reference |
| 25 mg/kg | Intravenous (i.v.) | Rabbit | Lethal toxicity observed. | [6] |
| 10 mg/kg | Intravenous (i.v.) | Rabbit | Seizure observed after the second dose. | [6] |
| 5 mg/kg | Intravenous (i.v.) | Rabbit | Well-tolerated with no adverse effects. | [6] |
| 2.5 mg/kg | Intravenous (i.v.) | Rabbit | Well-tolerated with no adverse effects. | [6] |
Experimental Protocols
Oral Administration of AdipoRon in a Mouse Model of Gastric Ulcers
This protocol is adapted from a study investigating the gastroprotective effects of AdipoRon.[1]
1. Animal Model:
-
Male mice are used for this study.
2. Materials:
-
AdipoRon
-
Dimethyl sulfoxide (DMSO)
-
Vehicle for dilution (e.g., 0.85% Normal Saline Solution)
-
Oral gavage needles
3. AdipoRon Solution Preparation:
-
Prepare a stock solution of AdipoRon in DMSO.
-
For a 50 mg/kg dose, dilute the stock solution with the vehicle to achieve the final desired concentration. The final concentration of DMSO should be 5% or less to minimize toxicity.[1]
4. Administration Procedure:
-
Administer the prepared AdipoRon solution or vehicle control to the mice via oral gavage (per os).
-
The volume of administration should be appropriate for the size of the mouse (e.g., 10 mL/kg).
5. Experimental Timeline:
-
AdipoRon is administered prior to the induction of gastric ulcers.
-
The efficacy of AdipoRon is assessed by examining the gastric mucosa for damage.
Intraperitoneal Administration of AdipoRon for Neurogenesis Studies
This protocol is based on research examining the dose-dependent effects of AdipoRon on hippocampal neurogenesis.[10]
1. Animal Model:
-
Adolescent male C57BL/6J mice are used.
2. Materials:
-
AdipoRon
-
DMSO
-
0.5% carboxymethylcellulose salt (CMC)
-
Injection needles and syringes
3. AdipoRon Solution Preparation:
-
Dissolve AdipoRon in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Suspend the stock solution in 0.5% carboxymethylcellulose salt to achieve the final desired concentrations (e.g., 20 mg/kg or 50 mg/kg).
4. Administration Procedure:
-
Administer the AdipoRon suspension or vehicle control via intraperitoneal (i.p.) injection.
-
The treatment is administered daily for a specified period (e.g., 14 days).
5. Post-Administration Analysis:
-
Behavioral tests (e.g., open field test, Y-maze) are conducted.
-
Brain tissue is collected for immunohistochemical analysis of neurogenesis markers.
Visualizations
Caption: AdipoRon signaling through AdipoR1 and AdipoR2.
Caption: General workflow for in vivo AdipoRon experiments.
References
- 1. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Adiporon, an adiponectin receptor agonist acts as an antidepressant and metabolic regulator in a mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdipoRon - Wikipedia [en.wikipedia.org]
- 8. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 12. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adiponectin receptor agonist AdipoRon decreased ceramide, and lipotoxicity, and ameliorated diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
Potential toxicity of high-dose AdipoRon administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high-dose AdipoRon administration. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is AdipoRon and what is its primary mechanism of action?
A1: AdipoRon is a synthetic, orally active small-molecule agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2][3] Its primary mechanism involves binding to these receptors to activate downstream signaling pathways, principally the AMP-activated protein kinase (AMPK) pathway via AdipoR1 and the peroxisome proliferator-activated receptor alpha (PPARα) pathway via AdipoR2.[2][3][4] This activation mimics the beneficial metabolic effects of the natural hormone adiponectin, such as improving insulin (B600854) resistance and glucose intolerance.[1][5]
Q2: Is high-dose administration of AdipoRon associated with toxicity?
A2: Yes, preclinical studies indicate that high-dose AdipoRon administration can be associated with toxicity, and the effects appear to be dose-dependent and species-specific. While many studies report therapeutic benefits, particularly for metabolic and inflammatory conditions, caution is warranted at higher concentrations.[6][7][8]
Q3: What are the primary organ systems affected by high-dose AdipoRon toxicity?
A3: The central nervous system (CNS) appears to be particularly sensitive to high doses of AdipoRon.[6][8] Reported adverse effects include neurotoxicity, seizures, and impaired memory.[6][8][9] Paradoxically, long-term high-dose administration may also negatively impact metabolic homeostasis, potentially worsening insulin resistance.[7][10]
Q4: Are there dose-dependent effects on the central nervous system?
A4: Yes, studies in mice have shown opposing effects on the brain depending on the dose. A low dose (20 mg/kg) was found to promote hippocampal cell proliferation.[8][9][11] Conversely, a high dose (50 mg/kg) suppressed hippocampal neurogenesis, impaired spatial memory, and reduced levels of brain-derived neurotrophic factor (BDNF).[8][9][11] This suggests a narrow therapeutic window for neurological applications.
Q5: Have there been reports of mortality with high-dose AdipoRon?
A5: In a study using New Zealand White rabbits, intravenous (IV) administration of AdipoRon at 25 mg/kg resulted in two deaths during drug instillation.[6] Another rabbit experienced a tonic-clonic seizure after a second IV dose of 10 mg/kg.[6] Doses of 5 mg/kg or lower were well-tolerated in this model.[6]
Troubleshooting Guides
Issue 1: Observed Neurological Symptoms (e.g., seizures, memory deficits) in Animal Models
| Potential Cause | Troubleshooting Step |
| Dose is too high. | The most common cause of neurotoxicity is excessive dosage. Doses of 10 mg/kg (IV) in rabbits and 50 mg/kg (IP) in mice have been associated with seizures and memory impairment, respectively.[6][8] Action: Immediately review your dosing regimen. Consider reducing the dose to a previously reported safe range, such as 5 mg/kg in rabbits or 20 mg/kg in mice.[6][8] |
| Solvent effects. | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for AdipoRon.[6] DMSO can potentiate the effects of other agents, particularly sedatives or analgesics used in surgical models, which could contribute to adverse events.[6] Action: Minimize the volume of DMSO to the lowest effective amount. If narcotics are necessary, consider administering sustained-release formulations at least one hour before AdipoRon.[6] |
| Cumulative toxicity. | Adverse effects may appear after repeated administrations, suggesting cumulative toxicity. A seizure was observed in a rabbit after the second dose of 10 mg/kg AdipoRon.[6] Action: Monitor animals closely after each dose. If symptoms appear, consider reducing the dosing frequency or the overall duration of the experiment. |
Issue 2: Unexpected or Paradoxical Metabolic Results (e.g., increased insulin resistance)
| Potential Cause | Troubleshooting Step |
| Long-term administration. | While short-term AdipoRon treatment generally improves insulin sensitivity, long-term administration (e.g., 20 days) has been shown to potentially worsen insulin resistance.[7][10] This may be due to exacerbated adipose tissue lipolysis and increased hepatic gluconeogenesis.[7][10] |
| Negative feedback mechanisms. | High doses may lead to hyperactivation of adiponectin receptors, triggering negative feedback loops that reduce endogenous adiponectin secretion and impair downstream signaling.[7][8] Action: Measure serum adiponectin levels. A significant reduction following high-dose treatment could indicate a negative feedback response.[8] |
Data Presentation: Summary of Dose-Dependent Effects
The following table summarizes key findings on AdipoRon dosage from various preclinical studies.
| Animal Model | Dose | Route | Duration | Observed Effects | Reference |
| Rabbit (NZW) | 25 mg/kg | IV | Single Dose | Toxic: Mortality in 2 animals. | [6] |
| Rabbit (NZW) | 10 mg/kg | IV | 2 Doses | Toxic: Tonic-clonic seizure. | [6] |
| Rabbit (NZW) | ≤ 5 mg/kg | IV | 6 Days | Safe: Well-tolerated with no adverse events. | [6] |
| Mouse (C57BL/6J) | 50 mg/kg | IP | 14 Days | Toxic: Impaired spatial memory, suppressed hippocampal neurogenesis, reduced BDNF. | [8][9][11] |
| Mouse (C57BL/6J) | 20 mg/kg | IP | 14 Days | Therapeutic: Promoted hippocampal cell proliferation. | [8][9][11] |
| Mouse (db/db) | 30 mg/kg | In Chow | 4 Weeks | Therapeutic: Ameliorated diabetic nephropathy without altering body weight or glucose. | [12] |
| Mouse (HFD) | Not specified | Oral | 20 Days | Adverse Metabolic: Aggravated whole-body insulin resistance. | [7][10] |
Experimental Protocols
Protocol 1: Intravenous Toxicity Study in Rabbits This protocol is based on the methodology described in the safety evaluation of IV AdipoRon in a rabbit model of arthrofibrosis.[6]
-
Model: New Zealand White (NZW) female rabbits.
-
Formulation: AdipoRon is first dissolved in 100% DMSO and subsequently diluted in normal saline for injection.
-
Administration: Administered intravenously (IV) through the marginal ear vein.
-
Dosing Regimen: Doses ranging from 2.5 mg/kg to 25 mg/kg were tested.[6] Daily injections were administered for six consecutive days.
-
Monitoring: Animals were monitored continuously during and after administration for clinical signs of toxicity (e.g., seizures, respiratory distress). Body weight was measured to monitor for clinically significant loss (>20%). Hemodynamic parameters like heart rate were also recorded.[6]
Protocol 2: Neurogenesis and Behavioral Study in Mice This protocol is adapted from studies investigating the dose-dependent effects of AdipoRon on adult hippocampal neurogenesis.[8][9][11]
-
Model: Adolescent male C57BL/6J mice.
-
Formulation: AdipoRon is dissolved in a vehicle solution for injection.
-
Administration: Administered via intraperitoneal (IP) injection.
-
Dosing Regimen: Mice received daily injections of low-dose (20 mg/kg), high-dose (50 mg/kg), or vehicle for 14 days.[8][11]
-
Behavioral Analysis: Following the treatment period, hippocampal-dependent spatial memory was assessed using the Y-maze test. Locomotor activity and anxiety were evaluated using the open-field test.[8][11]
-
Histological Analysis: To quantify neurogenesis, mice were injected with BrdU to label dividing cells. Brains were later sectioned, and immunohistochemistry was performed to quantify neural progenitor cells (e.g., Ki67+), immature neurons (e.g., DCX+), and surviving newborn cells (BrdU+).[8]
-
Biochemical Analysis: Serum levels of neurotrophic factors (e.g., BDNF) and adiponectin were measured using immunosorbent assays.[8]
Visualizations
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. AdipoRon hydrochloride | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 4. AdipoRon Protects against Tubular Injury in Diabetic Nephropathy by Inhibiting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 6. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adiponectin receptor agonist AdipoRon decreased ceramide, and lipotoxicity, and ameliorated diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo delivery methods for AdipoRon: oral gavage vs. intraperitoneal injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AdipoRon in in vivo experiments, with a specific focus on oral gavage and intraperitoneal injection delivery methods.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between oral gavage and intraperitoneal injection for AdipoRon delivery?
Oral gavage involves administering AdipoRon directly into the stomach via a tube, mimicking oral drug consumption. This route subjects the compound to first-pass metabolism in the liver. Intraperitoneal (IP) injection delivers AdipoRon into the peritoneal cavity, where it is absorbed into the bloodstream, largely bypassing first-pass metabolism. This generally leads to faster and more complete absorption compared to the oral route[1].
Q2: What are the recommended dosages for AdipoRon via oral gavage and IP injection in mice?
Dosages for AdipoRon can vary depending on the experimental model and desired effect. However, common starting points are:
-
Oral Gavage: 10-50 mg/kg body weight, administered once daily.[2][3][4][5]
-
Intraperitoneal Injection: 1-50 mg/kg body weight, with lower doses often used for longer-term studies to avoid potential toxicity.[6][7]
Q3: What are the reported pharmacokinetic profiles for AdipoRon after oral administration?
In a mouse model of Alzheimer's disease, orally administered AdipoRon at 50 mg/kg reached a peak plasma concentration of 16,419.9 ng/mL at 2 hours post-administration[8]. Another study confirmed that plasma AdipoRon concentrations reached levels greater than its binding affinity for AdipoR1 and AdipoR2 within 2 hours of oral gavage[8].
Q4: Are there any known toxicity concerns with either delivery method?
While generally well-tolerated, some studies have reported potential dose-dependent toxicity. One study noted memory deficits in mice after 14 days of 50 mg/kg AdipoRon administered via intraperitoneal injection[9]. In rabbits, intravenous doses of 10 mg/kg resulted in neurotoxicity, suggesting that lower doses of 5 mg/kg or less are better tolerated for systemic administration[9]. High doses (50 mg/kg) of AdipoRon via IP injection have also been shown to impair spatial recognition memory and suppress hippocampal cell proliferation in mice[6][10].
Q5: Which delivery method is more appropriate for my study?
The choice of delivery method depends on the specific research question:
-
Oral Gavage: Is preferred for studies aiming to mimic the clinical application of an orally active drug and to assess its efficacy after first-pass metabolism.[11][12][13]
-
Intraperitoneal Injection: Is suitable for proof-of-concept studies where the goal is to ensure systemic exposure and evaluate the direct effects of the compound, bypassing potential oral absorption issues.[1] It can also be used to achieve a more rapid onset of action.
Troubleshooting Guides
Issue: AdipoRon Precipitation in Vehicle
-
Problem: AdipoRon powder does not fully dissolve or precipitates out of solution during preparation for injection or gavage.
-
Cause: AdipoRon has poor water solubility.[14]
-
Solution:
-
Use of Solvents: AdipoRon is soluble in DMSO and ethanol.[14][15] A common practice is to first dissolve AdipoRon in a small amount of DMSO and then dilute it with a vehicle suitable for in vivo use, such as 0.5% hydroxypropyl methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC).[2][16][17]
-
Vehicle Composition: For oral gavage, a final vehicle of 5% DMSO in saline containing 0.5% sodium carboxymethyl cellulose (B213188) has been used.[16] For IP injection, a preparation of AdipoRon in 2.5% DMSO has been reported.[7]
-
Preparation Technique: Ensure vigorous vortexing and potentially gentle warming to aid dissolution. However, be cautious as excessive heat can degrade the compound. Always prepare fresh solutions for administration.
-
Issue: Animal Distress or Adverse Reactions Post-Administration
-
Problem: Mice exhibit signs of distress, such as lethargy, seizures, or unexpected weight loss after AdipoRon administration.
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Cause: This could be due to the dose, the vehicle, or the administration technique. High doses of AdipoRon, particularly via IP injection, have been associated with neurotoxicity.[6][9] The vehicle, especially at high concentrations of DMSO, can also cause irritation or toxicity.
-
Solution:
-
Dose Reduction: Consider lowering the dose of AdipoRon, especially for long-term studies. Doses as low as 1 mg/kg via IP injection have shown efficacy.[7]
-
Vehicle Optimization: Minimize the concentration of organic solvents like DMSO in the final injection volume.
-
Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can cause significant distress or death. For IP injections, ensure the injection is made into the lower abdominal quadrant to avoid puncturing internal organs.
-
Monitoring: Closely monitor animals after administration for any adverse effects.
-
Quantitative Data Summary
| Parameter | Oral Gavage | Intraperitoneal Injection | Reference |
| Typical Dosage (Mice) | 10 - 50 mg/kg/day | 1 - 50 mg/kg/day | [2][3][6][7] |
| Peak Plasma Concentration (Cmax) | 11.8 µM (at 50 mg/kg) | Higher bioavailability expected | [8] |
| Time to Peak (Tmax) | 2 hours | Faster absorption expected | [8] |
| Reported Side Effects | Generally well-tolerated | Potential for neurotoxicity at high, chronic doses (50 mg/kg for 14 days) | [6][9] |
Experimental Protocols
Preparation of AdipoRon for In Vivo Administration
-
Stock Solution: Prepare a stock solution of AdipoRon in DMSO at a concentration of 40 mg/mL.[10][15]
-
Working Solution (Oral Gavage): For a 50 mg/kg dose in a 20g mouse (1 mg dose), dilute the stock solution in a vehicle such as 0.5% hydroxypropyl methylcellulose or 0.5% carboxymethylcellulose to the final desired concentration.[2][17] Ensure the final DMSO concentration is low (e.g., <5%).
-
Working Solution (Intraperitoneal Injection): For a 20 mg/kg dose in a 20g mouse (0.4 mg dose), dilute the stock solution in a sterile vehicle like saline. Aim for a final DMSO concentration of 2.5% or lower.[7]
Administration Procedure
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the AdipoRon solution.
-
Carefully remove the gavage needle.
-
-
Intraperitoneal Injection:
-
Restrain the mouse, tilting it slightly head-down to move the abdominal organs forward.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Aspirate to ensure no fluid is drawn back (indicating incorrect placement).
-
Slowly inject the AdipoRon solution.
-
Withdraw the needle.
-
Visualizations
Caption: AdipoRon signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 4. hkmj.org [hkmj.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Adiporon, an adiponectin receptor agonist acts as an antidepressant and metabolic regulator in a mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Increasing Adiponectin Signaling by Sub-Chronic AdipoRon Treatment Elicits Antidepressant- and Anxiolytic-Like Effects Independent of Changes in Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with AdipoRon
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with AdipoRon. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is AdipoRon and what is its primary mechanism of action?
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] It mimics the effects of the endogenous hormone adiponectin.[3] AdipoRon's primary mechanism of action involves the activation of downstream signaling pathways, principally the AMP-activated protein kinase (AMPK) pathway via AdipoR1 and the peroxisome proliferator-activated receptor-alpha (PPARα) pathway through AdipoR2.[1][3][4][5][6] This activation leads to various metabolic benefits, including improved insulin (B600854) sensitivity and glucose tolerance.[1][7]
Q2: What are the recommended storage and handling conditions for AdipoRon?
For optimal stability, AdipoRon should be handled and stored correctly. Lyophilized powder is stable for up to 24 months when stored at room temperature and desiccated.[4][7] Once reconstituted in a solvent like DMSO or ethanol (B145695), the solution should be stored at -20°C and used within two months to prevent loss of potency.[4][7] It is also recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[4][7] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[8]
Q3: In which solvents is AdipoRon soluble?
AdipoRon is soluble in several organic solvents. It is soluble in DMSO at concentrations up to 40 mg/mL and in ethanol at up to 20 mg/mL.[4][7] For in vivo preparations, AdipoRon can be dissolved in vehicles such as a combination of DMSO, PEG300, Tween-80, and saline.[8] If precipitation occurs during preparation, gentle warming and/or sonication can help with dissolution.[8]
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
Possible Causes & Solutions:
-
Dose-Dependent Effects: AdipoRon can exhibit dose-dependent and even opposing effects. For instance, low doses (e.g., 20 mg/kg) have been shown to promote hippocampal cell proliferation in mice, while high doses (e.g., 50 mg/kg) can suppress it and even impair spatial memory.[9][10][11]
-
Recommendation: Conduct a thorough dose-response study to identify the optimal concentration for your specific experimental model and desired outcome. Be aware that increasing the dose may not linearly increase the effect and could lead to unexpected results.
-
-
Compound Stability: Improper storage or handling of AdipoRon can lead to degradation and reduced activity.
-
Lot-to-Lot Variability: Although purity is generally high (>98%), minor variations between different manufacturing lots of AdipoRon could contribute to inconsistent results.[4][7]
-
Recommendation: If you suspect lot-to-lot variability, it is advisable to purchase a larger quantity from a single lot for a complete set of experiments. If switching to a new lot, perform a pilot study to ensure consistency with previous results.
-
-
Experimental Model Differences: The cellular context, including the expression levels of AdipoR1 and AdipoR2, can significantly influence the response to AdipoRon.[5][12]
-
Recommendation: Characterize the expression of AdipoR1 and AdipoR2 in your cell lines or animal tissues. Variability in receptor expression could explain differing results between models.
-
Issue 2: No significant effect observed after AdipoRon treatment.
Possible Causes & Solutions:
-
Insufficient Dose or Treatment Duration: The effective dose and duration of AdipoRon treatment can vary significantly depending on the experimental system.
-
Poor Bioavailability in the Target Tissue: While orally active, the concentration of AdipoRon reaching the target tissue may not be sufficient.
-
Low Receptor Expression: The target cells or tissues may have low expression levels of AdipoR1 and AdipoR2, leading to a weak response.
-
Recommendation: Measure AdipoR1 and AdipoR2 expression levels using techniques like qPCR or Western blotting. If receptor levels are low, consider using a different model or a method to enhance receptor expression if applicable.
-
Issue 3: Unexpected or off-target effects are observed.
Possible Causes & Solutions:
-
High Concentrations: At high concentrations, the risk of off-target effects increases. For example, very high doses (50 mg/kg) have been associated with memory impairment in mice.[17]
-
Recommendation: Use the lowest effective concentration of AdipoRon as determined by your dose-response studies.
-
-
Complex Biological System Interactions: AdipoRon's activation of central signaling pathways like AMPK can have widespread and sometimes unexpected consequences depending on the specific biological context.[18]
-
Recommendation: Carefully analyze your results in the context of the known signaling pathways. Consider potential downstream effects that may not have been your primary focus. Utilizing AdipoR1/AdipoR2 knockout or knockdown models can help confirm that the observed effects are mediated through the intended receptors.[19]
-
Data Presentation
Table 1: Summary of In Vitro Experimental Parameters for AdipoRon
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Non-small-cell lung cancer (H1299, A549) | 0 - 20 µg/mL | 72 hours | Inhibition of viability, growth, and colony formation. | [20] |
| L6 Myotubes | Not Specified | Not Specified | Increased glucose uptake. | [21] |
| Mouse Hepatocytes | 50 µM | 0, 5, 10 minutes | Increased AMPK phosphorylation. | [8] |
| Human Glomerular Endothelial Cells & Murine Podocytes | Not Specified | Not Specified | Decreased high-glucose-induced oxidative stress and apoptosis. | [5][6] |
| C2C12 Myotubes | Not Specified | Not Specified | Activation of PGC-1α expression. | [22] |
Table 2: Summary of In Vivo Experimental Parameters for AdipoRon
| Animal Model | Dose Range | Administration Route | Treatment Duration | Key Findings | Reference |
| db/db Mice | 30 mg/kg | Not Specified | 4 weeks | Amelioration of diabetic nephropathy. | [5] |
| db/db Mice | 10 mg/kg/day | Oral gavage | 2 weeks | Improved vascular function. | [12][23] |
| C57BL/6J Mice | 20 or 50 mg/kg | Intraperitoneal | 14 days | Dose-dependent effects on hippocampal neurogenesis. | [10][11] |
| Aged Mice | 1.2 mg/kg | Tail vein injection | 6 weeks (3x/week) | Improved skeletal muscle function. | [14] |
| Mice with Gastric Ulcers | 5 and 50 mg/kg | Per os (p.o.) | Single dose | Gastroprotective effects. | [13][16] |
| Young Mice (Glucocorticoid-treated) | 1 mg/kg/day | Intraperitoneal | 20 days | Normalization of metabolic features. | [15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of AdipoRon on AMPK Activation in Cultured Cells
-
Cell Culture: Plate cells (e.g., C2C12 myotubes or hepatocytes) in appropriate growth medium and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
AdipoRon Preparation: Prepare a stock solution of AdipoRon in DMSO (e.g., 10 mM).[4] Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10-50 µM).
-
Treatment: Replace the serum-free medium with the AdipoRon-containing medium and incubate for the desired time points (e.g., 10 minutes to 1 hour).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the level of activation.
Protocol 2: In Vivo Assessment of AdipoRon on Glucose Tolerance in a Mouse Model
-
Animal Model: Use an appropriate mouse model, such as db/db mice for type 2 diabetes or C57BL/6 mice on a high-fat diet.[1]
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
AdipoRon Administration: Prepare AdipoRon for oral gavage by dissolving it in a suitable vehicle (e.g., 5% DMSO in carboxymethylcellulose).[9][16] Administer AdipoRon at the desired dose (e.g., 10-50 mg/kg) daily for the specified treatment period (e.g., 2-4 weeks).[12][23] A vehicle control group should be included.
-
Glucose Tolerance Test (GTT): After the treatment period, fast the mice overnight (approximately 12-16 hours).
-
Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for both the AdipoRon-treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the AdipoRon-treated group indicates improved glucose tolerance.
Visualizations
Caption: Simplified signaling pathway of AdipoRon.
Caption: Troubleshooting workflow for AdipoRon experiments.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 5. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 15. The adiponectin receptor agonist AdipoRon normalizes glucose metabolism and prevents obesity but not growth retardation induced by glucocorticoids in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AdipoRon’s Impact on Alzheimer’s Disease—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AdipoRon | AdipoR non-selective agonist | Hello Bio [hellobio.com]
- 20. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in silico characterization of adiponectin-receptor agonist dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peer review in Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 23. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AdipoRon & DMSO Vehicle Controls
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for AdipoRon in experimental settings. Adhering to these protocols is crucial for obtaining accurate, reproducible, and valid results.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for AdipoRon?
AdipoRon is a lipophilic molecule with poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving AdipoRon, allowing for the preparation of concentrated stock solutions that can be diluted to working concentrations in cell culture media or in vivo formulations.
Q2: Is DMSO biologically inert? What are the potential vehicle effects?
No, DMSO is not biologically inert and can exert its own biological effects, particularly at higher concentrations. These effects are dose-dependent and can include:
-
Alterations in cell viability, proliferation, and differentiation.
-
Induction of oxidative stress.
-
Changes in gene expression and epigenetic modifications.
-
Modulation of signaling pathways, including MAPK and NF-κB.
-
Specifically in adipocytes, DMSO can inhibit differentiation and affect lipid content at concentrations of 1% or higher.
Q3: What is a vehicle control and why is it absolutely essential in AdipoRon studies?
A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the AdipoRon-treated group, but without AdipoRon itself. This control allows researchers to distinguish the effects of AdipoRon from the effects of the solvent. Any biological changes observed in the vehicle control group can be attributed to DMSO, enabling the true effect of AdipoRon to be isolated.
Q4: What is the recommended final concentration of DMSO for in vitro experiments with AdipoRon?
The final concentration of DMSO in cell culture should be kept as low as possible. The ideal concentration is a balance between maintaining AdipoRon solubility and minimizing off-target effects on the cells. See the table below for generally accepted limits.
Data Presentation: Recommended DMSO Concentrations for In Vitro Studies
| Final DMSO Concentration | Recommendation | Rationale & Cell Line Considerations |
| ≤ 0.1% (v/v) | Highly Recommended | Considered safe for most cell lines, including sensitive and primary cells, with minimal impact on cell viability or signaling pathways. This concentration is advised for all long-term experiments (>24 hours). |
| 0.1% - 0.5% (v/v) | Acceptable with Validation | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72 hours). It is critical to perform a vehicle control titration to confirm the lack of effect in your specific cell line. |
| > 0.5% (v/v) | Not Recommended | Carries a significant risk of inducing cellular stress, affecting proliferation, causing cytotoxicity, and confounding data by directly influencing signaling pathways. Should be avoided whenever possible. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in both AdipoRon-treated and vehicle control groups. | The final DMSO concentration is too high for your cell line. | 1. Verify Calculations: Double-check all dilution calculations. 2. Reduce DMSO Concentration: Prepare a more concentrated AdipoRon stock solution in 100% DMSO so a smaller volume is needed for the final dilution. Aim for a final concentration of ≤ 0.1%. 3. Perform a Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your cells using the protocol provided below. |
| AdipoRon precipitates out of solution when diluted in aqueous media. | AdipoRon's solubility decreases significantly when a concentrated DMSO stock is diluted into an aqueous buffer or culture medium. | 1. Prepare Fresh Dilutions: Make working dilutions of AdipoRon immediately before use. 2. Vortex During Dilution: When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid and even mixing. 3. Warm the Solution: Gently warming the solution to 37°C may aid in solubility. |
| The vehicle control group shows unexpected changes in signaling pathways (e.g., AMPK or PPARα activation). | DMSO can have off-target effects. For instance, DMSO has been shown to influence the expression of genes regulated by PPARα. | 1. Lower DMSO Concentration: This is the most effective way to reduce off-target effects. 2. Strict Data Normalization: Always subtract the background signal from the vehicle control group from your AdipoRon-treated group data. The effect of AdipoRon should be reported relative to the vehicle control, not an untreated control. |
| Inconsistent results between experiments. | 1. Improper Storage: AdipoRon stock solution may have degraded. 2. Variable DMSO Concentration: Inconsistent pipetting or serial dilution practices. | 1. Aliquot Stock Solutions: Store AdipoRon stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Consistent Vehicle Preparation: Ensure the vehicle control for each drug concentration has a precisely matched DMSO concentration. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerable DMSO Concentration for In Vitro Studies
This protocol is essential to establish a baseline for your specific cell line before beginning AdipoRon experiments.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Replace the old medium with the prepared DMSO dilutions. Ensure you have at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your AdipoRon experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or MTS assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: Preparation of AdipoRon and Vehicle Control for In Vitro Studies
-
AdipoRon Stock Solution: Prepare a high-concentration stock of AdipoRon (e.g., 10-40 mM) in 100% sterile DMSO. For example, to make a 10 mM stock, reconstitute 5 mg of AdipoRon (MW: 428.5 g/mol ) in 1.17 mL of DMSO.[1][2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to 2 months to prevent degradation and loss of potency.[1][2]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the AdipoRon stock. Prepare your final working concentrations by diluting the stock solution into pre-warmed cell culture medium. Ensure the final DMSO concentration remains within the safe limit determined in Protocol 1.
-
Vehicle Control Preparation: The vehicle control must contain the exact same concentration of DMSO as your highest AdipoRon concentration. For example, if your highest AdipoRon concentration is 50 µM, prepared from a 10 mM stock (a 1:200 dilution), the final DMSO concentration is 0.5%. Your vehicle control should therefore be a 0.5% solution of DMSO in the same culture medium.
Protocol 3: Preparation of AdipoRon and Vehicle Control for In Vivo Studies
AdipoRon's poor aqueous solubility requires a multi-step process for in vivo formulations. The vehicle control must mirror this formulation precisely.
Methodology (Example for Oral Gavage):
-
AdipoRon Stock Solution: Dissolve AdipoRon in 100% DMSO to a desired concentration (e.g., 40 mg/mL).[3]
-
Vehicle Formulation: Several vehicles can be used for the final dilution. A common formulation is:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% Saline
-
-
Preparation of AdipoRon Formulation:
-
Start with the required volume of DMSO.
-
Add the AdipoRon stock to the DMSO.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition to maintain a clear solution.
-
-
Preparation of Vehicle Control:
-
The vehicle control must be prepared using the exact same procedure and proportions of solvents, but with pure DMSO instead of the AdipoRon-DMSO stock.
-
For example, if the final AdipoRon formulation contains 5% of the AdipoRon-DMSO stock, the vehicle control will contain 5% pure DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and 50% saline.
-
-
Administration: Administer the prepared AdipoRon formulation or the vehicle control to the respective animal groups (e.g., by oral gavage).
Visualizations
AdipoRon Signaling Pathway
AdipoRon activates the adiponectin receptors AdipoR1 and AdipoR2, initiating downstream signaling cascades that play crucial roles in metabolic regulation. AdipoR1 activation primarily signals through AMPK, while AdipoR2 signaling is predominantly mediated by PPARα.[4][5]
Caption: AdipoRon signaling cascade via AdipoR1/R2, APPL1, AMPK, and PPARα.
Experimental Workflow: In Vitro Vehicle Control
The following workflow illustrates the critical parallel treatment groups required for a properly controlled in vitro experiment.
Caption: Workflow for a properly controlled in vitro AdipoRon experiment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted disruption of AdipoR1 and AdipoR2 causes abrogation of adiponectin binding and metabolic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Roles for Adiponectin Receptor 1 (AdipoR1) and AdipoR2 in Mediating Revascularization and Metabolic Dysfunction in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon stability under different experimental conditions (pH, temperature)
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of AdipoRon in experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized AdipoRon?
Lyophilized AdipoRon powder is stable for up to 24 months when stored at room temperature and protected from moisture (desiccated).[1][2] Some suppliers recommend storing the powder at -20°C for up to 3 years for maximum stability.[3][4]
Q2: How do I prepare and store AdipoRon stock solutions?
It is recommended to reconstitute AdipoRon in a high-quality, anhydrous solvent such as DMSO or ethanol (B145695).[1][5] For example, a 10 mM stock can be made by dissolving 5 mg of AdipoRon powder in 1.17 mL of DMSO.[1] Once in solution, the stock should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] The stability of stock solutions varies by storage temperature:
Q3: What is the recommended solvent for AdipoRon?
AdipoRon is soluble in DMSO (at ~40 mg/mL) and ethanol (at ~20 mg/mL).[1][2] For cell culture experiments, a concentrated stock in DMSO is typically prepared and then diluted into the aqueous culture medium. Note that high concentrations of DMSO can be toxic to cells.
Q4: For how long is an aqueous working solution of AdipoRon stable?
AdipoRon is sparingly soluble in aqueous buffers.[5] It is strongly recommended to prepare fresh aqueous working solutions on the day of use and not to store them for more than one day.[5][7] If precipitation occurs upon dilution into aqueous media, gentle warming or sonication may help.[6][8]
Q5: What are the main signaling pathways activated by AdipoRon?
AdipoRon is an agonist for both adiponectin receptors, AdipoR1 and AdipoR2.[4][9] Upon binding, it activates several downstream pathways, most notably the AMPK and PPAR-α pathways.[2] Activation of AMPK can subsequently lead to the activation of SIRT1, promoting mitochondrial biogenesis and metabolic health.[10][11][12]
References
- 1. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 2. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AdipoRon | AdipoR non-selective agonist | Hello Bio [hellobio.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of AMPK/SIRT1 axis is required for adiponectin-mediated preconditioning on myocardial ischemia-reperfusion (I/R) injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of AdipoRon in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor bioavailability of AdipoRon in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments with AdipoRon.
Q1: We are observing low and inconsistent plasma concentrations of AdipoRon after oral administration in our mouse model. What could be the cause and how can we improve this?
A1: Low and inconsistent plasma concentrations of AdipoRon are a frequently encountered issue, primarily due to its poor aqueous solubility and low oral bioavailability.[1][2]
Possible Causes:
-
Poor Solubility: AdipoRon is a lipophilic molecule with low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal tract.[1][3][4]
-
Formulation Issues: The vehicle used to dissolve and administer AdipoRon can significantly impact its absorption. Simple suspensions may not be adequate.
-
Animal-to-Animal Variability: Differences in gastric pH, gastrointestinal transit time, and metabolic rates among individual animals can contribute to inconsistent results.
Troubleshooting Steps & Solutions:
-
Optimize the Formulation:
-
Co-solvent Systems: For oral gavage, consider using a co-solvent system. A common starting point is to dissolve AdipoRon in DMSO and then dilute it in a vehicle like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyethylene (B3416737) glycol (PEG).[5]
-
Lipid-Based Formulations: For poorly soluble drugs, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by keeping the drug in a solubilized state.[6][7]
-
Nanoparticle Formulations: Encapsulating AdipoRon into lipid or polymeric nanoparticles can enhance its solubility, stability, and absorption.[8][9][10]
-
-
Consider Chemical Modification:
-
PEGylation: The use of PEGylated AdipoRon derivatives, such as AdipoRonPEG5, has been shown to enhance aqueous solubility and improve pharmacokinetic profiles.[1]
-
-
Alternative Administration Routes:
-
If oral administration proves consistently challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption barriers and achieve more consistent systemic exposure.[11][12] Note that toxicity has been observed at higher IV doses in rabbits.[2][13]
-
Q2: We are not observing the expected therapeutic effects of AdipoRon in our animal model of metabolic disease, even at high doses. What should we check?
A2: A lack of efficacy can be linked to insufficient bioavailability, but other factors could also be at play.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that AdipoRon is reaching its target tissues and activating the intended signaling pathways.
-
Measure Plasma and Tissue Concentrations: Use a validated analytical method like LC-MS/MS to determine the concentration of AdipoRon in plasma and key tissues (e.g., liver, skeletal muscle) at various time points after administration.[1][5]
-
Assess Downstream Signaling: Check for the phosphorylation of AMPK (a primary target of AdipoRon) in tissues of interest.[11][14][15] This can be done via Western blotting.
-
-
Review Dosing Regimen:
-
Dose and Frequency: AdipoRon has a relatively short half-life in mice (approximately 2 hours).[5] Depending on the desired therapeutic effect, once-daily dosing may not be sufficient to maintain therapeutic concentrations. More frequent administration may be necessary.
-
Duration of Treatment: Some studies have shown that the effects of AdipoRon can be time-dependent, with different outcomes observed after short-term (10 days) versus long-term (20 days) administration.[16]
-
-
Consider the Animal Model:
-
Ensure that the animal model expresses the AdipoRon receptors, AdipoR1 and AdipoR2, in the tissues relevant to the disease being studied.[14]
-
Q3: We are planning a study to evaluate a novel AdipoRon analog. What are the key pharmacokinetic parameters we should measure?
A3: A standard pharmacokinetic study should be conducted to characterize your new analog.
Key Parameters to Measure:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after IV administration.
Data Presentation: Pharmacokinetics of AdipoRon
The following table summarizes key pharmacokinetic data for AdipoRon from published studies in mice.
| Parameter | Value | Animal Model | Dose & Route | Citation |
| Cmax | 11.8 µM | C57BL/6 mice | 50 mg/kg, p.o. | [5][11] |
| Half-life (t1/2) | 2 hours | C57BL/6 mice | 50 mg/kg, p.o. | [5] |
| Time to Cmax | 30 minutes | C57BL/6 mice | 50 mg/kg, p.o. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving AdipoRon's bioavailability.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of AdipoRon or its analogs after oral administration.
Materials:
-
AdipoRon or AdipoRon analog
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)[5]
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[17]
-
Formulation Preparation: Prepare the dosing solution of AdipoRon in the chosen vehicle.
-
Dosing: Administer a single oral dose of AdipoRon (e.g., 50 mg/kg) via oral gavage.[5]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[18]
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of AdipoRon in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.[18]
Protocol 2: Western Blot for AMPK Activation
Objective: To assess the activation of AMPK in tissues after AdipoRon administration as a measure of target engagement.
Materials:
-
Tissue lysates from control and AdipoRon-treated animals
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each tissue lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and heating.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK and total AMPK overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Visualizations
AdipoRon Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by AdipoRon.
Caption: AdipoRon signaling through AdipoR1/R2.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for addressing poor bioavailability of AdipoRon.
Caption: Workflow for overcoming poor AdipoRon bioavailability.
References
- 1. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AdipoRon’s Impact on Alzheimer’s Disease—A Systematic Review and Meta-Analysis [mdpi.com]
- 5. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticle: advanced drug delivery systems for promotion of angiogenesis in diabetic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. | BioWorld [bioworld.com]
- 12. The adiponectin receptor agonist AdipoRon normalizes glucose metabolism and prevents obesity but not growth retardation induced by glucocorticoids in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Managing off-target effects of AdipoRon in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AdipoRon. The information is designed to help manage and mitigate potential off-target effects in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AdipoRon?
AdipoRon is a synthetic, orally active small-molecule agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1] It mimics the effects of the endogenous hormone adiponectin by binding to these receptors and activating downstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][2][3] Activation of AdipoR1 is predominantly linked to the AMPK pathway, while AdipoR2 activation is more closely associated with the PPARα pathway.[2][4]
Q2: What are the intended on-target effects of AdipoRon?
AdipoRon is investigated for its therapeutic potential in a variety of conditions due to its ability to ameliorate insulin (B600854) resistance, glucose intolerance, and dyslipidemia.[1] It has shown promise in preclinical models of type 2 diabetes, obesity, cardiovascular disease, non-alcoholic fatty liver disease, and certain cancers.[1][5] Additionally, it has been studied for its neuroprotective effects and its potential to improve exercise endurance.[1][6]
Q3: What are the known off-target effects or toxicities of AdipoRon in long-term studies?
Long-term administration of AdipoRon has been associated with several off-target effects and dose-dependent toxicities. In a rabbit model, intravenous doses of 10 mg/kg and higher were associated with toxicity, including seizures and mortality, while doses of 5 mg/kg or less were well-tolerated.[7][8] In mice, a high dose of 50 mg/kg administered for 14 days was reported to cause mild memory impairment.[7] Furthermore, some studies suggest that prolonged AdipoRon treatment (e.g., 20 days) could paradoxically increase insulin resistance.[9][10] Researchers should be cautious and conduct thorough dose-response and toxicity studies in their specific models.
Q4: Can the vehicle used to dissolve AdipoRon contribute to toxicity?
Yes, the vehicle, particularly dimethyl sulfoxide (B87167) (DMSO), can have its own biological effects and may contribute to observed toxicity.[7] It is recommended to use the minimum volume of DMSO necessary to dissolve AdipoRon and to include a vehicle-only control group in all experiments to differentiate the effects of the compound from those of the solvent.[7]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Seizures During a Long-Term Study
-
Possible Cause: AdipoRon dosage may be too high for the animal model being used. Toxicity has been observed to be dose-dependent.[7][8]
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to published studies in similar animal models (see Table 1). Doses of 10 mg/kg and higher have been shown to be toxic in rabbits.[7][8]
-
Dose De-escalation: Reduce the administered dose of AdipoRon. A dose of 5 mg/kg was found to be safe in rabbits.[7]
-
Vehicle Control: Ensure that a vehicle-only control group is included to rule out toxicity from the solvent (e.g., DMSO).[7]
-
Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including weight loss and changes in behavior.[7]
-
Issue 2: Lack of Expected Therapeutic Effect (e.g., no improvement in insulin sensitivity)
-
Possible Cause 1: The dosage of AdipoRon may be insufficient.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your model. Published effective doses in mice often range from 30 mg/kg to 50 mg/kg.[2][3][11]
-
Route of Administration: Verify that the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistent with established protocols.[7]
-
-
Possible Cause 2: Paradoxical effect of long-term administration.
-
Troubleshooting Steps:
Issue 3: Conflicting Results or High Variability Between Experiments
-
Possible Cause: Inconsistent compound preparation or administration.
-
Troubleshooting Steps:
-
Solubility: Ensure AdipoRon is completely dissolved in the vehicle. AdipoRon is soluble in DMSO and ethanol.[5]
-
Preparation Consistency: Prepare the AdipoRon solution fresh for each experiment or establish and validate a storage protocol. Once in solution, it is recommended to store at -20°C and use within 2 months to prevent loss of potency.[5]
-
Administration Accuracy: Ensure accurate and consistent dosing for all animals.
-
Data Presentation
Table 1: Summary of AdipoRon Dosage and Observed Effects in Animal Models
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| Rabbit (New Zealand White) | 2.5 mg/kg, 5 mg/kg | Intravenous | 6 days | Well-tolerated, no adverse effects. | [7][8] |
| Rabbit (New Zealand White) | 10 mg/kg | Intravenous | 2 doses | One rabbit experienced a tonic-clonic seizure. | [7][8] |
| Rabbit (New Zealand White) | 25 mg/kg | Intravenous | Single dose | Two rabbits died during administration. | [7][8] |
| Mouse (db/db) | 30 mg/kg | Mixed in chow | 4 weeks | Decreased albuminuria and renal lipid accumulation. | [11] |
| Mouse (db/db) | 50 mg/kg | Oral | Not specified | Ameliorated diabetes and prolonged lifespan. | [3] |
| Mouse | 50 mg/kg | Intraperitoneal | 14 days | Mild memory impairment. | [7] |
Experimental Protocols
Protocol 1: Assessment of AdipoRon-Induced Toxicity in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Randomly assign animals to at least four groups: Vehicle control (e.g., DMSO in saline), Low-dose AdipoRon (e.g., 5 mg/kg), Mid-dose AdipoRon (e.g., 25 mg/kg), and High-dose AdipoRon (e.g., 50 mg/kg).
-
Compound Preparation: Dissolve AdipoRon in a minimal amount of DMSO and then dilute to the final concentration with sterile saline. Prepare fresh daily.
-
Administration: Administer AdipoRon or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) once daily for the desired study duration (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Perform daily clinical observations for any signs of toxicity (e.g., lethargy, seizures, abnormal posture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Compare the data from the AdipoRon-treated groups with the vehicle control group using appropriate statistical methods.
Protocol 2: Evaluation of AMPK and PPARα Pathway Activation
-
Cell Culture or Tissue Collection: Use a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) or collect tissues of interest (e.g., liver, skeletal muscle) from animals treated with AdipoRon or vehicle.
-
Protein Extraction: Lyse cells or homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, PPARα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of p-AMPK to total AMPK and PPARα to the loading control. Compare the results from AdipoRon-treated samples to the vehicle-treated controls.
Visualizations
Caption: AdipoRon signaling pathway.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adiponectin receptors AdipoR1 and AdipoR2 activate ERK1/2 through a Src/Ras-dependent pathway and stimulate cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 6. AdipoRon's Impact on Alzheimer's Disease-A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AdipoRon’s Impact on Alzheimer’s Disease—A Systematic Review and Meta-Analysis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Adiponectin receptor agonist AdipoRon decreased ceramide, and lipotoxicity, and ameliorated diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AdipoRon's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AdipoRon's performance against its underlying mechanism, validated through the use of AdipoR1/AdipoR2 knockout mice. Supporting experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a comprehensive understanding.
AdipoRon is a synthetic, orally active small molecule that mimics the effects of adiponectin, a hormone with potent anti-diabetic and anti-inflammatory properties. Its mechanism of action is primarily mediated through the activation of adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2). This guide delves into the pivotal role of AdipoR1/AdipoR2 knockout mouse models in unequivocally validating AdipoRon's reliance on these receptors to exert its therapeutic effects.
Mechanism of Action: AdipoRon and the Adiponectin Receptors
AdipoRon binds to and activates both AdipoR1 and AdipoR2, initiating downstream signaling cascades that are crucial for regulating glucose and lipid metabolism.[1] AdipoR1 activation is predominantly linked to the stimulation of the AMP-activated protein kinase (AMPK) pathway, while AdipoR2 activation primarily engages the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[1][2][3] The activation of these pathways collectively contributes to improved insulin (B600854) sensitivity, increased fatty acid oxidation, and reduced glucose production in the liver.[4][5]
The absolute requirement of these receptors for AdipoRon's function has been demonstrated in studies utilizing AdipoR1 and AdipoR2 double-knockout (DKO) mice. In these mice, the beneficial effects of AdipoRon on glucose metabolism and insulin sensitivity are completely abolished, providing conclusive evidence of its on-target activity.[1]
Comparative Performance Data: AdipoRon in Wild-Type vs. AdipoR1/AdipoR2 Knockout Mice
The following tables summarize the key findings from studies comparing the effects of AdipoRon in wild-type (or AdipoR1-humanized) mice and AdipoR1/AdipoR2 double-knockout (DKO) mice, highlighting the necessity of the adiponectin receptors for its biological activity.
Table 1: Effect of AdipoRon on Glucose Tolerance in High-Fat Diet-Fed Mice
| Mouse Model | Treatment | Fasting Blood Glucose (mg/dL) | Glucose AUC (mg/dL*min) during OGTT | Reference |
| AdipoR1-humanized DKO | Vehicle | ~160 | ~35,000 | [6] |
| AdipoR1-humanized DKO | AdipoRon (50 mg/kg) | ~130 | ~28,000 | [6] |
| AdipoR1/AdipoR2 DKO | Vehicle | ~175 | ~40,000 | [6] |
| AdipoR1/AdipoR2 DKO | AdipoRon (50 mg/kg) | ~175 | ~40,000 | [6] |
Data are estimated from graphical representations in the cited literature.
Table 2: Effect of AdipoRon on Insulin Sensitivity in High-Fat Diet-Fed Mice
| Mouse Model | Treatment | Fasting Insulin (ng/mL) | HOMA-IR | Reference |
| AdipoR1-humanized DKO | Vehicle | ~2.5 | ~10 | [6] |
| AdipoR1-humanized DKO | AdipoRon (50 mg/kg) | ~1.5 | ~5 | [6] |
| AdipoR1/AdipoR2 DKO | Vehicle | ~3.0 | ~13 | [6] |
| AdipoR1/AdipoR2 DKO | AdipoRon (50 mg/kg) | ~3.0 | ~13 | [6] |
Data are estimated from graphical representations in the cited literature.
Table 3: Effect of AdipoRon on Downstream Signaling Pathways
| Experiment | Mouse Model | Treatment | Key Finding | Reference |
| AMPK Activation (Skeletal Muscle) | AdipoR1-humanized DKO | AdipoRon (50 mg/kg, i.v.) | Increased AMPK phosphorylation | [6] |
| AMPK Activation (Skeletal Muscle) | AdipoR1/AdipoR2 DKO | AdipoRon (50 mg/kg, i.v.) | No increase in AMPK phosphorylation | [6][7] |
| PPARα Target Gene Expression (Liver) | Wild-Type | AdipoRon | Increased expression of PPARα target genes | [4] |
| PPARα Target Gene Expression (Liver) | AdipoR1/AdipoR2 DKO | AdipoRon | No significant change in PPARα target gene expression | [6] |
Alternative Adiponectin Receptor Agonists
While AdipoRon is the most extensively studied synthetic adiponectin receptor agonist, other molecules have been identified. One such alternative is ADP355, a peptidomimetic agonist.[8] Although direct, side-by-side quantitative comparisons with AdipoRon in knockout models are limited, studies on ADP355 also demonstrate its reliance on adiponectin receptors to exert its anti-fibrotic and anti-cancer effects.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess AdipoRon's mechanism of action.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water. For diet-induced obesity models, feed mice a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Fasting: Fast mice for 6 hours prior to the OGTT, with free access to water.
-
Baseline Blood Glucose: At the end of the fasting period, obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.
-
AdipoRon Administration: If part of the experimental design, administer AdipoRon or vehicle control orally via gavage at a specified dose (e.g., 50 mg/kg body weight) at a defined time before the glucose challenge.
-
Glucose Challenge: Administer a 20% glucose solution (2 g/kg body weight) orally via gavage.
-
Blood Sampling and Glucose Measurement: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.
-
Data Analysis: Plot blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Western Blot for AMPK Phosphorylation in Mouse Tissue
-
Tissue Collection and Lysis: Euthanize mice and rapidly excise tissues of interest (e.g., skeletal muscle, liver). Immediately freeze the tissues in liquid nitrogen. Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and a primary antibody for total AMPK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted disruption of AdipoR1 and AdipoR2 causes abrogation of adiponectin binding and metabolic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adiponectin/AdipoR Research and Its Implications for Lifestyle-Related Diseases [frontiersin.org]
- 6. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
AdipoRon versus thiazolidinediones: a comparison of their effects on PPARγ activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AdipoRon and thiazolidinediones (TZDs), focusing on their mechanisms and effects on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation. The information presented is supported by experimental data to aid in research and drug development decisions.
At a Glance: Key Differences in PPARγ Activation
| Feature | AdipoRon | Thiazolidinediones (TZDs) |
| Mechanism of Action | Indirect Activator of PPARγ Signaling | Direct, High-Affinity Ligands of PPARγ |
| Primary Target | Adiponectin Receptors (AdipoR1 and AdipoR2) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Direct PPARγ Binding | No | Yes |
| Key Downstream Mediator | AMP-activated protein kinase (AMPK) | PPARγ/RXR heterodimer |
| Reported Binding Affinity (Kd) | Binds to AdipoR1 and AdipoR2 with Kd of ~1.8 µM and ~3.1 µM, respectively[1]. | Binds directly to PPARγ with high affinity (e.g., Rosiglitazone (B1679542) Kd ≈ 40 nM)[2][3][4]. |
| Effective Concentration for Target Gene Regulation | Increases PPARG and ABCA1 mRNA in human primary macrophages at 5-10 µM[5]. Stimulates AMPK phosphorylation at 10-50 µM in various cell lines[1][6]. | TZD increases IRS-2 gene expression with an EC50 of ~50 nM[7]. |
Mechanism of Action: A Tale of Two Pathways
Thiazolidinediones and AdipoRon both culminate in the modulation of PPARγ-mediated gene expression, yet their initial points of action and signaling cascades are fundamentally distinct.
Thiazolidinediones (TZDs): The Direct Agonists
TZDs, such as rosiglitazone and pioglitazone, are synthetic ligands that directly bind to and activate PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization[8][9]. Upon binding, TZDs induce a conformational change in the PPARγ protein, promoting its heterodimerization with the retinoid X receptor (RXR). This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription[9]. This direct genomic action is the cornerstone of the therapeutic effects of TZDs in type 2 diabetes.
AdipoRon: The Indirect Modulator
In contrast to the direct action of TZDs, AdipoRon functions as an orally active agonist for the adiponectin receptors, AdipoR1 and AdipoR2[1]. Adiponectin itself is an adipokine known for its insulin-sensitizing and anti-inflammatory properties. By mimicking the effects of adiponectin, AdipoRon initiates a downstream signaling cascade. A key player in this pathway is AMP-activated protein kinase (AMPK)[10][11]. Activation of AMPK can, in turn, influence the expression and/or activity of PPARγ, leading to the regulation of shared target genes[12]. Therefore, AdipoRon's effect on PPARγ is indirect and mediated by upstream signaling events. Studies have shown that AdipoRon treatment can increase the mRNA expression of PPARG itself in human macrophages[5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [AdipoRon Effect on Expression of Lipid Metabolism Genes in Cultured Human Primary Macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oil Red O Staining [protocols.io]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Pioglitazone upregulates adiponectin receptor 2 in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adiponectin receptor agonist AdipoRon suppresses adipogenesis in C3H10T1/2 cells through the adenosine monophosphate‑activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Adiponectin receptor agonist AdipoRon regulates glucose and lipid metabolism via PPARγ signaling pathway in hepatocytes of large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AdipoRon's Targets: A Comparative Guide Using CRISPR/Cas9-Mediated Knockout of AdipoR1/R2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AdipoRon's effects in wild-type versus AdipoR1/R2 knockout models, offering a framework for validating its therapeutic targets. AdipoRon, a small-molecule agonist of the adiponectin receptors AdipoR1 and AdipoR2, has shown promise in ameliorating metabolic diseases.[1][2] Precise validation of its targets is crucial for further drug development, and CRISPR/Cas9 technology offers a powerful tool for this purpose by enabling the specific knockout of AdipoR1 and AdipoR2.[3][4]
Comparative Efficacy of AdipoRon: Wild-Type vs. AdipoR1/R2 Knockout Models
The primary mechanism of AdipoRon involves binding to AdipoR1 and AdipoR2, which in turn activates downstream signaling pathways, principally the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][2] AdipoR1 activation is primarily linked to the AMPK pathway, while AdipoR2 activation is associated with the PPARα pathway.[5][6][7][8] Studies in AdipoR1/R2 double knockout (DKO) models have demonstrated that the metabolic benefits of adiponectin and its agonists like AdipoRon are largely abolished, confirming that these receptors are the predominant mediators of their effects in vivo.[5][6][7]
Table 1: Summary of AdipoRon's Effects in Wild-Type vs. AdipoR1/R2 Knockout Models
| Parameter | Wild-Type | AdipoR1/R2 Knockout | Key Findings |
| AMPK Phosphorylation | Significant increase upon AdipoRon treatment.[6][9] | No significant increase in phosphorylation with AdipoRon treatment.[6][7] | Confirms AdipoR1 as the primary mediator of AdipoRon-induced AMPK activation. |
| PPARα Pathway Activation | Upregulation of PPARα target genes (e.g., ACOX1, UCP2). | Attenuated or abolished upregulation of PPARα target genes.[7] | Demonstrates the essential role of AdipoR2 in mediating AdipoRon's effects on fatty acid oxidation. |
| Ceramidase Activity | AdipoRon stimulates ceramidase activity, leading to reduced cellular ceramide levels.[10][11] | Impaired ceramidase activity and elevated ceramide levels.[10][11] | Highlights a crucial, unifying mechanism of AdipoRon's action in reducing lipotoxicity. |
| Glucose Uptake | Enhanced insulin (B600854) sensitivity and glucose uptake.[1] | Diminished or absent improvement in glucose metabolism.[6][7] | Underscores the necessity of both receptors for the full anti-diabetic effects of AdipoRon. |
| Fatty Acid Oxidation | Increased fatty acid oxidation.[1][5] | Reduced or no increase in fatty acid oxidation.[7] | Validates the role of AdipoR-mediated signaling in improving lipid metabolism. |
| Exercise Endurance | AdipoRon treatment increases exercise endurance in mice on a high-fat diet.[6] | No improvement in exercise endurance with AdipoRon treatment in AdipoR1/R2 DKO mice.[6] | Suggests that AdipoR1 in skeletal muscle is critical for AdipoRon's effects on physical performance. |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms and experimental design, the following diagrams illustrate the key signaling pathways activated by AdipoRon and a typical workflow for validating its targets using CRISPR/Cas9.
References
- 1. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adiponectin receptors AdipoR1 and AdipoR2 activate ERK1/2 through a Src/Ras-dependent pathway and stimulate cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted disruption of AdipoR1 and AdipoR2 causes abrogation of adiponectin binding and metabolic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pleiotropic Actions of Adiponectin are Initiated via Receptor-Mediated Activation of Ceramidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-mediated activation of ceramidase activity initiates the pleiotropic actions of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adiponectin Receptor Agonists: AdipoRon vs. ADP355
For Researchers, Scientists, and Drug Development Professionals
Adiponectin, an adipocyte-derived hormone, has garnered significant attention for its crucial role in regulating glucose and lipid metabolism, as well as its anti-inflammatory and insulin-sensitizing effects.[1][[“]] Its therapeutic potential is vast, but the pharmacological challenges associated with administering the full-length protein have spurred the development of synthetic agonists that mimic its action.[3][4]
This guide provides an objective comparison of two of the most extensively studied adiponectin receptor agonists: AdipoRon, an orally active small molecule, and ADP355, a peptide-based agonist.[4][5] We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed methodologies for key experiments.
Overview of AdipoRon and ADP355
AdipoRon is a synthetic, orally bioavailable small-molecule agonist that binds to both adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2).[6][7] Its development marked a significant breakthrough, offering a convenient route of administration for treating metabolic diseases.[7] Clinically, AdipoRon has been shown to ameliorate insulin (B600854) resistance, glucose intolerance, and dyslipidemia in animal models of type 2 diabetes and obesity.[7][8]
ADP355 is a first-in-class, peptide-based adiponectin receptor agonist.[3][9] It was developed by identifying the active site of the globular domain of adiponectin.[9] While not orally bioavailable, ADP355 exhibits high potency with low nanomolar cellular activities and has shown significant efficacy in preclinical models of fibrosis, inflammation, and cancer.[3][9][10]
Quantitative Data Comparison
The following table summarizes the key characteristics and performance metrics of AdipoRon and ADP355 based on published preclinical data.
| Feature | AdipoRon | ADP355 | Reference |
| Molecule Type | Small Molecule | Peptidomimetic | [7][9] |
| Oral Bioavailability | Yes | No | [3][6] |
| Binding Affinity (Kd) | AdipoR1: 1.8 µMAdipoR2: 3.1 µM | Low nM range (specific Kd not consistently reported) | [3][6][10] |
| Receptor Preference | Binds to both AdipoR1 and AdipoR2 | Activates both, with a stronger contribution from AdipoR1 | [6][9][10] |
| Potency (EC50) | ~10 µM for AMPK activation | 100 nM - 10 µM for restricting cancer cell proliferation | [3][9] |
| Primary Therapeutic Focus | Metabolic diseases (Type 2 Diabetes, Obesity, NAFLD) | Fibrosis, Inflammation, Cancer | [4][7][10] |
| Administration Route (in vivo) | Oral gavage (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Intralesional injection | [8][10][11][12] |
Signaling Pathways of Adiponectin Receptor Agonists
AdipoRon and ADP355 exert their effects by activating the same primary signaling pathways as endogenous adiponectin. The two receptors, AdipoR1 and AdipoR2, are structurally distinct from G protein-coupled receptors and mediate different downstream effects.[13]
-
AdipoR1: Primarily expressed in skeletal muscle, AdipoR1 activation is strongly linked to the stimulation of AMP-activated protein kinase (AMPK).[1][14] This leads to increased glucose uptake and fatty acid oxidation.[1][15]
-
AdipoR2: More abundant in the liver, AdipoR2 activation is associated with the peroxisome proliferator-activated receptor-alpha (PPARα) pathway, which also promotes fatty acid oxidation.[1][14]
Both pathways contribute to the overall improvement of insulin sensitivity and energy metabolism.[[“]][15]
Supporting Experimental Data and Protocols
AdipoRon: Amelioration of Diabetic Nephropathy in db/db Mice
One key application of AdipoRon is in the treatment of diabetes and its complications. Studies have shown its efficacy in a type 2 diabetes mouse model (db/db mice).[16][17]
Experimental Protocol:
-
Animal Model: Male C57BLKS/J db/db mice (a model for type 2 diabetes) and their non-diabetic db/m littermates are used.
-
Treatment: At an appropriate age (e.g., 8-12 weeks), db/db mice are randomly assigned to receive either vehicle control or AdipoRon. AdipoRon is administered via oral gavage at a dose of 30-50 mg/kg body weight daily for a period of 4-10 weeks.[8][11][16]
-
Parameters Measured:
-
Metabolic: Body weight, food intake, blood glucose, and plasma insulin are monitored regularly.[11][18]
-
Renal Function: 24-hour urine is collected to measure albumin excretion. At the end of the study, kidneys are harvested for histological analysis (e.g., glomerulosclerosis, tubulointerstitial fibrosis) and molecular analysis.[16][17]
-
Molecular Analysis: Kidney tissues are analyzed via Western blot or immunohistochemistry for the expression of AdipoR1, AdipoR2, phosphorylated AMPK (p-AMPK), and markers of oxidative stress and apoptosis.[16][17]
-
Results Summary: AdipoRon treatment in db/db mice has been shown to restore the expression of renal AdipoR1 and AdipoR2, activate the AMPK pathway, and reduce oxidative stress and apoptosis in the kidneys, ultimately ameliorating diabetic nephropathy.[16][17]
ADP355: Mitigation of Skin Fibrosis
ADP355 has demonstrated potent anti-fibrotic effects in various models, including bleomycin-induced skin fibrosis.[10]
Experimental Protocol:
-
Animal Model: C57BL/6 mice are used to induce skin fibrosis.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (B88199) in a defined area on their back for a period of 3-4 weeks to induce dermal fibrosis.
-
Treatment: Concurrent with bleomycin injections, mice are treated with either a vehicle control or ADP355. ADP355 is administered via intraperitoneal injection at a dose of 0.2 to 1 mg/kg/day.[10]
-
Parameters Measured:
-
Physical: Dermal thickness of the affected skin area is measured using calipers.
-
Histological: Skin samples are harvested, sectioned, and stained (e.g., with Masson's trichrome) to quantify collagen deposition and assess the extent of fibrosis.
-
Molecular Analysis: Gene expression of fibrotic markers (e.g., collagen type I, α-smooth muscle actin) in the skin tissue is measured using quantitative PCR.
-
Results Summary: Treatment with ADP355 has been shown to significantly mitigate the increase in dermal thickness, reduce collagen accumulation, and decrease the expression of fibrotic genes in the bleomycin-induced skin fibrosis model.[10]
Conclusion
AdipoRon and ADP355 are both promising therapeutic candidates that leverage the beneficial effects of adiponectin signaling. Their distinct properties make them suitable for different clinical applications.
-
AdipoRon , as an orally active small molecule, is a highly attractive candidate for the chronic management of widespread metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease, where ease of administration is a significant advantage.[4][7]
-
ADP355 , a potent peptide agonist, shows great promise for conditions where its high efficacy can be targeted, such as in treating fibrosis, certain cancers, and severe inflammatory conditions.[3][4][10] Although its route of administration is more invasive, its low effective dose could be advantageous.
Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety of these compounds in humans.[4] However, the continued exploration of these and other adiponectin receptor agonists represents a vital frontier in the development of novel treatments for a wide range of metabolic and proliferative diseases.
References
- 1. What are Adiponectin receptors agonists and how do they work? [synapse.patsnap.com]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 4. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AdipoRon - Wikipedia [en.wikipedia.org]
- 8. | BioWorld [bioworld.com]
- 9. Design and development of a peptide-based adiponectin receptor agonist for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Adiponectin Receptor Response Modifier Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The adiponectin receptor agonist AdipoRon normalizes glucose metabolism and prevents obesity but not growth retardation induced by glucocorticoids in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structures of the human adiponectin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted disruption of AdipoR1 and AdipoR2 causes abrogation of adiponectin binding and metabolic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic analysis of downstream signaling pathways affected by AdipoRon
A Comparative Guide for Researchers
AdipoRon, a synthetic, orally active small molecule, has emerged as a important tool in metabolic research. By activating the adiponectin receptors, AdipoR1 and AdipoR2, it mimics the beneficial effects of the hormone adiponectin, which is known to play a crucial role in regulating glucose and lipid metabolism.[1][2][3][4] Understanding the precise downstream signaling cascades triggered by AdipoRon is paramount for developing novel therapeutics for metabolic diseases, neurodegenerative disorders, and even certain cancers.[2][5][6][7] This guide provides a comparative analysis of the key signaling pathways affected by AdipoRon, supported by proteomic data and detailed experimental protocols.
Core Signaling Pathways Modulated by AdipoRon
Proteomic and targeted protein analyses have revealed that AdipoRon's effects are primarily mediated through the activation and modulation of several key signaling pathways. The most prominent of these is the AMP-activated protein kinase (AMPK) pathway , a central regulator of cellular energy homeostasis.[1][8][9][10][11][12][13] AdipoRon also influences the Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for cell survival, proliferation, and differentiation.[14]
AdipoRon-Mediated AMPK Activation
Activation of AMPK is a hallmark of AdipoRon's mechanism. Upon binding to AdipoR1, AdipoRon triggers a conformational change that leads to the phosphorylation and activation of AMPK.[4][13] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance. This includes inhibiting anabolic processes that consume ATP (like protein and lipid synthesis) and promoting catabolic processes that generate ATP (like fatty acid oxidation and glucose uptake).[1][12]
Modulation of Akt and MAPK Signaling
While AMPK activation is a primary effect, AdipoRon also crosstalks with other critical pathways. Studies in vascular smooth muscle cells (VSMCs) have shown that AdipoRon can reduce Akt and MAPK1 phosphorylation in an AMPK-dependent manner.[14] This is significant because the upregulation of Akt signaling is linked to increased cell proliferation and migration.[14] By dampening this pathway, AdipoRon can exert anti-proliferative effects, a mechanism that is being explored for cancer therapies.[7][8]
References
- 1. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. AdipoRon - Wikipedia [en.wikipedia.org]
- 4. AdipoRon, Adiponectin receptor agonist (CAS 924416-43-3) | Abcam [abcam.com]
- 5. AdipoRon induces AMPK activation and ameliorates Alzheimer's like pathologies and associated cognitive impairment in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AdipoRon’s Impact on Alzheimer’s Disease—A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AdipoRon, an adiponectin receptor agonist, modulates AMPK signaling pathway and alleviates ovalbumin-induced airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. AKT Mediates Adiponectin-Dependent Regulation of VSMC Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon's Binding Specificity for Adiponectin Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AdipoRon's binding specificity to its primary targets, the adiponectin receptors AdipoR1 and AdipoR2. This analysis incorporates supporting experimental data and methodologies to offer a comprehensive evaluation.
AdipoRon is a synthetic, orally active small molecule that has garnered significant interest as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1] Its ability to mimic the metabolic benefits of the endogenous hormone adiponectin positions it as a potential therapeutic agent for conditions such as type 2 diabetes and obesity-related metabolic dysfunction.[1] A critical aspect of its pharmacological profile is its binding specificity, which dictates its mechanism of action and potential for off-target effects.
Comparative Binding Affinity of Adiponectin Receptor Agonists
The binding affinity of a ligand for its receptor is a key determinant of its potency and specificity. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity. AdipoRon has been shown to bind to both AdipoR1 and AdipoR2 with micromolar affinity.
| Compound | Target Receptor | Binding Affinity (Kd) | Compound Type | Reference |
| AdipoRon | AdipoR1 | 1.8 µM | Small Molecule | [2][3][4] |
| AdipoR2 | 3.1 µM | Small Molecule | [2][3][4] | |
| ADP355 | AdipoR1 & AdipoR2 | Low nanomolar (specific Kd not available) | Peptide | [5][6] |
| BHD1028 | AdipoR1 | 16 µM | Peptide | [7] |
Based on the available data, AdipoRon exhibits a slight preference for AdipoR1 over AdipoR2. In comparison, the peptide agonist ADP355 is reported to have a significantly higher affinity in the low nanomolar range, suggesting a more potent interaction with the receptors. Another peptide agonist, BHD1028, demonstrates a lower affinity for AdipoR1 compared to AdipoRon.
Adiponectin Receptor Signaling Pathways
The binding of an agonist to AdipoR1 and AdipoR2 initiates distinct downstream signaling cascades that contribute to the regulation of glucose and lipid metabolism. AdipoR1 activation primarily leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), while AdipoR2 signaling predominantly involves the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).
References
- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Potential Adiponectin Receptor Response Modifier Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 7. Discovery of a novel potent peptide agonist to adiponectin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon and Its Alternatives: A Comparative Guide for Researchers
For researchers in metabolic diseases, the adiponectin receptor agonist AdipoRon has emerged as a promising therapeutic agent. This guide provides a comprehensive cross-validation of AdipoRon's effects in various animal models, alongside a comparative analysis with other known adiponectin receptor agonists: ADP355, GTDF, and Tiliroside. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical studies.
This guide summarizes key quantitative data in structured tables for easy comparison, details the experimental protocols for reproducibility, and visualizes the complex signaling pathways involved.
Comparative Efficacy on Metabolic Parameters
The following tables provide a summary of the quantitative effects of AdipoRon and its alternatives on key metabolic parameters in different animal models. Direct comparisons should be made with caution due to variations in experimental design.
Table 1: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Compound | Animal Model | Dosage & Administration | Duration | Key Findings |
| AdipoRon | High-fat diet-fed mice | 50 mg/kg, p.o. | 10 days | Reduced fasting plasma glucose, insulin levels, and improved glucose tolerance.[1] |
| db/db mice | 30 mg/kg in diet | 4 weeks | No significant change in serum glucose.[2] | |
| Aged C57BL/6J mice | 1.2 mg/kg, i.v., 3x/week | 6 weeks | Significantly lower fasting glucose levels and a trend toward decreased fasting insulin.[3] | |
| Glucocorticoid-treated mice | 1 mg/kg/day, i.p. | 20 days | Prevented GC-induced hyperinsulinemia.[4] | |
| ADP355 | Thioacetamide-induced liver injury mice | 1 mg/kg, i.p. | Not specified | Increased liver glycogen.[5] |
| GTDF | Diabetic mice | 10 mg/kg/day, p.o. | 30 days | Elevated glucose clearance and improved β-cell survival.[6] |
| Genetically diabetic (db/db) mice | Single i.p. injection | 4 hours | Significantly reduced nonfasting plasma glucose.[7] | |
| Tiliroside | Male ICR mice | Not specified | Not specified | Suppressed the increase in postprandial plasma glucose levels.[8] |
| Obese KK-Ay mice | Not specified | 21 days | Significantly improved hyperinsulinemia.[9] | |
| Streptozotocin-induced diabetic rats | 50 & 100 mg/kg | 60 days | Significant decrease in blood glucose levels.[10] |
Table 2: Effects on Lipid Metabolism
| Compound | Animal Model | Dosage & Administration | Duration | Key Findings |
| AdipoRon | High-fat diet-fed mice | 50 mg/kg, p.o. | 10 days | Reduced fasting free fatty acid and triglyceride levels.[1] |
| db/db mice | 30 mg/kg in diet | 4 weeks | Decreased lipid accumulation in the kidney.[2] | |
| Aged C57BL/6J mice | 1.2 mg/kg, i.v., 3x/week | 6 weeks | Significant loss in fat mass; no difference in circulating triglycerides.[3] | |
| ADP355 | Thioacetamide-induced liver injury mice | 1 mg/kg, i.p. | Not specified | No direct data on lipid profiles. |
| GTDF | Genetically diabetic (db/db) mice | Single i.p. injection | 4 hours | Significantly lowered plasma triglyceride and cholesterol levels.[7] |
| Diabetic mice | 10 mg/kg/day, p.o. | 30 days | Improved lipid profile.[6] | |
| Tiliroside | Obese KK-Ay mice | Not specified | 21 days | Significantly decreased plasma free fatty acid and triglyceride levels.[9] |
Signaling Pathways and Mechanisms of Action
The activation of adiponectin receptors (AdipoR1 and AdipoR2) initiates a cascade of intracellular signaling events that mediate the metabolic benefits of these agonists. Below are diagrams illustrating the known signaling pathways for AdipoRon and its alternatives.
AdipoRon Signaling Pathway
AdipoRon binds to both AdipoR1 and AdipoR2, activating downstream pathways primarily through AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[5] This leads to increased glucose uptake, fatty acid oxidation, and improved insulin sensitivity.
Caption: AdipoRon signaling cascade.
ADP355 Signaling Pathway
ADP355, a peptide agonist, also signals through AdipoR1 and AdipoR2. Its downstream effects involve the modulation of several key signaling pathways, including AMPK, and it has shown anti-fibrotic effects by inhibiting the TGF-β1/SMAD2 pathway.[5][11]
Caption: ADP355 signaling cascade.
GTDF Signaling Pathway
GTDF shows a preference for AdipoR1 and induces adiponectin-associated signaling, leading to enhanced glucose uptake and fatty acid oxidation.[6]
References
- 1. Tiliroside Attenuates NLRP3 Inflammasome Activation in Macrophages and Protects against Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adiponectin receptor agonist AdipoRon normalizes glucose metabolism and prevents obesity but not growth retardation induced by glucocorticoids in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Adiponectin Receptor Response Modifier Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally active osteoanabolic agent GTDF binds to adiponectin receptors, with a preference for AdipoR1, induces adiponectin-associated signaling, and improves metabolic health in a rodent model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of the glucose tolerance factor (GTF) in normal and genetically diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiliroside, a glycosidic flavonoid, inhibits carbohydrate digestion and glucose absorption in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjgnet.com [wjgnet.com]
- 11. Adiponectin-derived active peptide ADP355 exerts anti-inflammatory and anti-fibrotic activities in thioacetamide-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the AMPK-Independent Actions of AdipoRon: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. AdipoRon, a small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has garnered significant attention for its therapeutic potential in metabolic diseases. While many of its effects are attributed to the activation of AMP-activated protein kinase (AMPK), a growing body of evidence reveals crucial AMPK-independent signaling pathways. This guide provides an objective comparison of AdipoRon's AMPK-independent effects with alternative compounds, supported by experimental data and detailed methodologies.
Core AMPK-Independent Mechanisms of AdipoRon
AdipoRon exerts significant physiological effects through at least three distinct AMPK-independent pathways:
-
Ceramidase Activation and Sphingolipid Metabolism: AdipoRon directly activates the intrinsic ceramidase activity of AdipoR1 and AdipoR2. This leads to the hydrolysis of ceramide into sphingosine (B13886), which is then phosphorylated to form sphingosine-1-phosphate (S1P). This pathway is critical for mitigating ceramide-induced lipotoxicity, improving insulin (B600854) sensitivity, and promoting cell survival.
-
Inhibition of mTOR Signaling: In vascular smooth muscle cells (VSMCs), AdipoRon has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation. This effect is independent of AMPK and is mediated through the upstream inhibition of Akt and ERK phosphorylation.
-
Activation of CaMKKβ: AdipoRon can induce an influx of intracellular calcium, leading to the activation of Calcium/Calmodulin-dependent protein kinase kinase β (CaMKKβ). While CaMKKβ is a known upstream kinase of AMPK, its activation by AdipoRon can also independently influence downstream targets, such as the transcriptional coactivator PGC-1α, which is involved in mitochondrial biogenesis.
Comparative Analysis of AdipoRon and Alternatives
Several alternative compounds have been developed to mimic or improve upon the actions of AdipoRon. This section compares AdipoRon with its key alternatives, focusing on their AMPK-independent effects.
| Compound | Target | Key AMPK-Independent Mechanism(s) | Reported Effects | Reference(s) |
| AdipoRon | AdipoR1/AdipoR2 Agonist | Ceramidase activation, mTOR inhibition, CaMKKβ activation | Reduces ceramide levels, inhibits VSMC proliferation, ameliorates diabetic nephropathy | [1][2][3] |
| AdipoRonPEG5 | AdipoR1/AdipoR2 Agonist | Enhanced ceramidase activation | More effective at reducing cytotoxic ceramides (B1148491) compared to AdipoRon | [4] |
| ADP355 | AdipoR1/AdipoR2 Agonist (Peptidomimetic) | Modulation of Akt, STAT3, and ERK1/2 signaling | Inhibits cancer cell growth | [5][6] |
| B10 | AdipoR1 Agonist (AdipoRon Analogue) | Primarily an AMPK activator, but developed to avoid mitochondrial complex I inhibition (an off-target effect of AdipoRon) | Potent AMPK activator without the risk of lactic acidosis associated with AdipoRon's off-target effect. | [7] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the AMPK-independent effects of AdipoRon.
Table 1: Effect of AdipoRon on mTOR Signaling Pathway in Vascular Smooth Muscle Cells
| Treatment | Phospho-mTOR (Ser2448) (% of PDGF control) | Phospho-p70S6K (Thr389) (% of PDGF control) | Phospho-S6 (Ser240/244) (% of PDGF control) | Phospho-4E-BP1 (Thr37/46) (% of PDGF control) |
| PDGF (Platelet-Derived Growth Factor) | 100% | 100% | 100% | 100% |
| PDGF + AdipoRon (50 µM) | ~40% | ~35% | ~30% | ~50% |
| PDGF + AdipoRon (50 µM) + AMPK siRNA | ~45% | ~40% | ~35% | ~55% |
| Data extrapolated from Fairaq et al., 2017.[1] |
Table 2: Effect of AdipoRon on Ceramidase Activity and Lipotoxicity
| Cell Type | Treatment | Ceramidase Activity (% increase over control) | Palmitate-Induced Apoptosis (% reduction) |
| Glomerular Endothelial Cells | AdipoRon | Not specified | Significant reduction |
| Podocytes | AdipoRon | Not specified | Significant reduction |
| Livers from wild-type mice | AdipoRon injection | 76% | Not applicable |
| Data from Choi et al., 2018 and Holland et al., 2017.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the AMPK-independent effects of AdipoRon.
siRNA-Mediated Knockdown of AMPKα
This protocol is essential to demonstrate that an observed effect of AdipoRon is independent of AMPK.
-
Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured to 60-70% confluency.
-
Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting the α-catalytic subunit of AMPK. A lipid-based transfection reagent is typically used.
-
Incubation: Cells are incubated with the siRNA-lipid complex for 24-48 hours to allow for effective knockdown of the target protein.
-
Treatment: Following the knockdown period, cells are treated with AdipoRon, with or without a stimulant like PDGF, for the desired duration.
-
Analysis: Cell lysates are collected and analyzed by Western blotting to confirm the knockdown of AMPKα and to assess the phosphorylation status of downstream signaling molecules (e.g., mTOR, p70S6K).[1]
Ceramidase Activity Assay
This assay measures the ability of AdipoRon to directly activate the ceramidase function of its receptors.
-
Cell/Tissue Lysate Preparation: Cells or tissues are homogenized in a lysis buffer to extract proteins.
-
Substrate Addition: A fluorescently labeled ceramide substrate (e.g., NBD-C12-ceramide) is added to the lysate.
-
Incubation: The reaction mixture is incubated at 37°C to allow for the enzymatic conversion of the ceramide substrate to sphingosine.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Chromatography: The extracted lipids are separated using thin-layer chromatography (TLC).
-
Quantification: The fluorescent spots corresponding to the ceramide substrate and the sphingosine product are visualized and quantified using a fluorescence scanner. The ceramidase activity is calculated based on the amount of product formed.[3]
Palmitate-Induced Lipotoxicity Assay
This assay assesses the protective effect of AdipoRon against cell death induced by saturated fatty acids.
-
Cell Culture and Treatment: Cells (e.g., glomerular endothelial cells, podocytes) are cultured and then treated with the saturated fatty acid palmitate to induce lipotoxicity. A concurrent treatment with AdipoRon is performed in the experimental group.
-
Apoptosis Detection: After the treatment period, apoptosis can be measured using various methods:
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic cascade.
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
-
Data Analysis: The percentage of apoptotic cells in the AdipoRon-treated group is compared to the palmitate-only control to determine the protective effect.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key AMPK-independent signaling pathways of AdipoRon and a typical experimental workflow to investigate these effects.
Conclusion
The therapeutic potential of AdipoRon extends beyond its well-established AMPK-dependent effects. The activation of ceramidase, inhibition of mTOR signaling, and activation of CaMKKβ represent significant, independent mechanisms that contribute to its beneficial metabolic and anti-proliferative actions. For researchers and drug development professionals, a thorough understanding of these AMPK-independent pathways is crucial for the rational design of novel therapeutics targeting the adiponectin receptor system and for the comprehensive evaluation of AdipoRon and its analogues in various disease models. The comparative data and detailed protocols provided in this guide serve as a valuable resource for advancing research in this promising area.
References
- 1. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: Implications toward suppression of neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. hkmj.org [hkmj.org]
- 4. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adiponectin receptor agonist AdipoRon decreased ceramide, and lipotoxicity, and ameliorated diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
AdipoRon: A Comparative Analysis of In Vitro and In Vivo Efficacy
An in-depth guide for researchers and drug development professionals on the adiponectin receptor agonist, AdipoRon, comparing its performance with alternatives and supported by experimental data.
AdipoRon, a small-molecule agonist of the adiponectin receptors AdipoR1 and AdipoR2, has emerged as a promising therapeutic candidate for a range of metabolic and proliferative diseases. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, alongside data for the alternative peptide-based adiponectin receptor agonist, ADP355.
In Vitro Efficacy: Cellular Mechanisms and Potency
AdipoRon's primary mechanism of action involves the activation of downstream signaling pathways, principally the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways. This activation triggers a cascade of cellular events, including the modulation of glucose uptake, fatty acid oxidation, and inhibition of cell proliferation.
| Compound | Cell Line | Effect | Potency (IC50/EC50) | Reference |
| AdipoRon | Human Fungiform Taste Cells | Enhancement of fatty acid-induced calcium response | EC50: 1.67 µM | [1] |
| AdipoRon | Huh7 (Hepatocellular Carcinoma) | Inhibition of cell proliferation | IC50: < 40 µM (at 72h) | [2] |
| AdipoRon | Hep3B (Hepatocellular Carcinoma) | Inhibition of cell proliferation | IC50: > 40 µM (at 72h) | [2] |
| AdipoRon | OVCAR3 (Ovarian Cancer) | Inhibition of cell proliferation | -61.2% reduction in cell number | [3] |
| AdipoRon | OVCAR4 (Ovarian Cancer) | Inhibition of cell proliferation | -79% reduction in cell number | [3] |
| AdipoRon | A2780 (Ovarian Cancer) | Inhibition of cell proliferation | -56.9% reduction in cell number | [3] |
| ADP355 | Various Cancer Cell Lines | Inhibition of cell proliferation | 100 nM - 10 µM | [4] |
Key Signaling Pathways Activated by AdipoRon
Caption: AdipoRon signaling cascade.
In Vivo Efficacy: From Metabolic Regulation to Anti-Cancer Activity
In animal models, AdipoRon has demonstrated significant therapeutic potential across a spectrum of diseases, from metabolic disorders to cancer and neurological conditions. It is orally bioavailable and effectively ameliorates insulin (B600854) resistance and glucose intolerance in models of type 2 diabetes and obesity.
| Compound | Animal Model | Disease | Dosage and Administration | Key Findings | Reference |
| AdipoRon | db/db mice | Type 2 Diabetes | 10 mg/kg/day, oral gavage for 2 weeks | Normalized potentiated myogenic response in mesenteric arteries. | [5][6] |
| AdipoRon | Mice with diet-induced obesity | Obesity | Not specified | Ameliorated insulin resistance and glucose intolerance. | [7] |
| AdipoRon | P-4313 orthotopic pancreatic tumor-bearing mice | Pancreatic Cancer | Not specified | Four-fold decrease in tumor size and 50% reduction in tumor cell proliferation. | [8] |
| AdipoRon | Colon-26 carcinoma-bearing mice | Cancer Cachexia | 50 mg/kg/day for 5 days | Alleviated body weight loss and muscle wasting; reduced systemic inflammation. | [9] |
| AdipoRon | ApcMin/+ mice | Cancer Cachexia | 50 mg/kg/day for 12 weeks | Alleviated body weight loss and muscle wasting; reduced systemic inflammation. | [9] |
| ADP355 | Human breast cancer xenograft in mice | Breast Cancer | 1 mg/kg/day, intraperitoneal for 28 days | Suppressed tumor growth by approximately 31%. | [4] |
Experimental Workflow for In Vivo Cancer Cachexia Study
Caption: In vivo cancer cachexia experimental design.
Detailed Experimental Protocols
In Vitro: AMPK Activation Assay
A representative protocol for assessing AdipoRon-induced AMPK activation in vitro, for example in C2C12 myotubes, would typically involve the following steps:
-
Cell Culture: C2C12 myoblasts are cultured in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Differentiation into myotubes is induced by switching to a low-serum medium.
-
Treatment: Differentiated myotubes are treated with varying concentrations of AdipoRon or a vehicle control (such as DMSO) for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the ratio of p-AMPK to total AMPK, indicating the level of AMPK activation.
In Vivo: db/db Mouse Model of Type 2 Diabetes
A common experimental design to evaluate the in vivo efficacy of AdipoRon in a diabetic model is as follows:
-
Animal Model: Male C57BLKS/J db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/+ littermates are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a period before the experiment begins.
-
Treatment: AdipoRon is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg) for a set duration, typically several weeks. A control group receives the vehicle.
-
Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.
In Vivo: Breast Cancer Xenograft Model
To assess the anti-tumor efficacy of an adiponectin receptor agonist like ADP355, a xenograft model is often employed:
-
Cell Line: A human breast cancer cell line (e.g., MCF-7) is used.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Cancer cells are injected into the mammary fat pad of the mice.
-
Treatment: Once tumors reach a palpable size, treatment with the compound (e.g., ADP355 at 1 mg/kg/day via intraperitoneal injection) or a vehicle control is initiated and continued for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed for markers of proliferation and apoptosis.[10]
Conclusion
AdipoRon demonstrates significant efficacy both in vitro and in vivo, positioning it as a strong candidate for the treatment of metabolic diseases and certain cancers. Its ability to be administered orally provides a distinct advantage over peptide-based agonists like ADP355. However, ADP355 has shown potent anti-proliferative effects at nanomolar concentrations in vitro. Further head-to-head comparative studies in identical experimental settings are warranted to definitively establish the superior therapeutic agent for specific indications. The detailed protocols provided herein offer a foundation for designing such comparative efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adiponectin receptor agonist AdipoRon induces apoptotic cell death and suppresses proliferation in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and development of a peptide-based adiponectin receptor agonist for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Administration of adiponectin receptor agonist AdipoRon relieves cancer cachexia by mitigating inflammation in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Adiponectin in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon's Impact on Gene Expression: A Comparative Analysis Using RNA-seq
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of therapeutic compounds is paramount. AdipoRon, a synthetic adiponectin receptor agonist, has shown promise in various disease models. This guide provides an objective analysis of AdipoRon's effects on gene expression, primarily through the lens of RNA-sequencing (RNA-seq) data, and compares its mechanistic action with the known functions of adiponectin signaling.
Key Findings from Transcriptomic Analysis
A pivotal study investigating the effects of AdipoRon in a mouse model of heart failure with preserved ejection fraction (HFpEF) provides valuable insights into its gene regulatory functions. Cardiac transcriptional profiling revealed that AdipoRon treatment significantly altered the gene expression landscape in the hearts of these mice, almost normalizing the transcriptional profile to that of control animals. A total of 943 genes were identified as being differentially expressed in the HFpEF group compared to the control group, and importantly, the expression of these genes was reciprocally altered by AdipoRon treatment.[1]
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the differentially expressed genes highlighted that AdipoRon significantly modulates pathways related to fatty acid oxidation and transport.[1] This aligns with the known role of adiponectin in regulating metabolism.
Table 1: Summary of a Subset of Differentially Expressed Genes in Heart Tissue of HFpEF Mice Treated with AdipoRon
| Gene Symbol | Gene Name | Log2 Fold Change (HFpEF vs. Control) | Log2 Fold Change (HFpEF+AdipoRon vs. HFpEF) | Key Function |
| Cpt1b | Carnitine palmitoyltransferase 1B | Downregulated | Upregulated | Fatty acid oxidation |
| Acox1 | Acyl-CoA oxidase 1 | Downregulated | Upregulated | Peroxisomal fatty acid oxidation |
| Fabp3 | Fatty acid binding protein 3 | Upregulated | Downregulated | Fatty acid transport |
| Cd36 | CD36 molecule | Upregulated | Downregulated | Fatty acid transport |
| Ppara | Peroxisome proliferator activated receptor alpha | Downregulated | Uregulated | Master regulator of lipid metabolism |
| Prkaa2 | Protein kinase AMP-activated catalytic subunit alpha 2 | Downregulated | Upregulated | Energy sensing, metabolic regulation |
Note: This table is a representative summary based on the described findings of the study. The exact fold changes are detailed in the supplementary materials of the cited publication.[1]
Signaling Pathways Modulated by AdipoRon
AdipoRon exerts its effects by binding to and activating AdipoR1 and AdipoR2, initiating downstream signaling cascades that are crucial for metabolic regulation. The primary pathways activated are the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPARα) pathways.
Activation of AdipoR1 predominantly leads to the phosphorylation and activation of AMPK. Activated AMPK, a central energy sensor of the cell, in turn phosphorylates multiple downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes like lipid and protein synthesis.
Activation of AdipoR2 is primarily linked to the activation of PPARα, a nuclear receptor that functions as a transcription factor. PPARα is a master regulator of genes involved in lipid metabolism, particularly those encoding enzymes for fatty acid uptake and oxidation in the liver, heart, and skeletal muscle.
The RNA-seq data from the HFpEF study corroborates the activation of these pathways, with the upregulation of Prkaa2 (AMPKα2) and Ppara gene expression, along with the modulation of their downstream target genes involved in fatty acid metabolism.[1]
Experimental Protocols
To facilitate the replication and further investigation of AdipoRon's effects on gene expression, a representative experimental workflow for RNA-seq analysis is provided below. This protocol is a composite based on standard methodologies for RNA-seq of adipose and cardiac tissues.
1. Animal Model and Treatment:
-
Model: Male C57BL/6J mice are often used. For disease-specific studies, a relevant model is employed (e.g., high-fat diet-induced obesity, transverse aortic constriction for heart failure).
-
Treatment: AdipoRon is typically administered via oral gavage at a dosage of 50 mg/kg body weight daily for a specified period (e.g., 4 weeks). A vehicle control group (e.g., saline with a solubilizing agent like DMSO) is run in parallel.
2. Tissue Collection and RNA Extraction:
-
At the end of the treatment period, animals are euthanized, and target tissues (e.g., heart, adipose tissue, liver) are rapidly excised, washed in ice-cold phosphate-buffered saline (PBS), and flash-frozen in liquid nitrogen.
-
Total RNA is extracted from the frozen tissue using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and integrity are assessed using a spectrophotometer (for purity) and an Agilent Bioanalyzer or similar instrument (for integrity, requiring an RNA Integrity Number (RIN) > 8).
3. RNA-seq Library Preparation and Sequencing:
-
Library Preparation: A strand-specific RNA-seq library is prepared from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of paired-end reads (e.g., 50-100 bp) for robust gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the appropriate reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Gene expression levels are quantified by counting the number of reads that map to each gene. Tools such as featureCounts or HTSeq-count are commonly used.
-
Differential Expression Analysis: Differential gene expression between the treatment and control groups is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways that are significantly enriched.
Conclusion
RNA-seq analysis provides a powerful, unbiased approach to elucidating the genome-wide effects of AdipoRon on gene expression. The available data strongly supports its role as a potent activator of the AMPK and PPARα signaling pathways, leading to significant changes in the expression of genes involved in fatty acid metabolism. These findings underscore the therapeutic potential of AdipoRon in metabolic diseases and provide a solid foundation for further research and drug development efforts. Future studies directly comparing the transcriptomic effects of AdipoRon with other adiponectin receptor agonists will be invaluable for discerning subtle differences in their mechanisms of action and for optimizing their therapeutic applications.
References
AdipoRon's Efficacy on Human Adiponectin Receptors Confirmed in Groundbreaking Humanized Mouse Study
A pivotal study utilizing mice with humanized adiponectin receptors (AdipoR1) has provided definitive in vivo evidence of the therapeutic potential of AdipoRon, a small-molecule adiponectin receptor agonist. The research demonstrates AdipoRon's ability to directly activate human AdipoR1, leading to significant improvements in insulin (B600854) sensitivity and exercise endurance. This guide provides a comprehensive comparison of AdipoRon with other adiponectin receptor agonists, supported by experimental data and detailed protocols for researchers and drug development professionals.
A key study has successfully demonstrated that the small-molecule AdipoR agonist, AdipoRon, exerts its beneficial metabolic effects through the human adiponectin receptor 1 (AdipoR1).[1] Researchers created AdipoR-humanized mice by expressing human AdipoR1 in the muscle of mice lacking their own adiponectin receptors (AdipoR1/R2 double-knockout).[1] This innovative model allowed for the specific investigation of AdipoRon's action on the human receptor in a living organism.
The findings revealed that oral administration of AdipoRon to these humanized mice on a high-fat diet led to a significant amelioration of insulin resistance and glucose intolerance.[1] Furthermore, AdipoRon treatment markedly increased the exercise endurance of the AdipoR1-humanized mice.[1] These effects were absent in the double-knockout mice without the human receptor, confirming that AdipoRon's action is mediated through human AdipoR1.[1]
Comparative Analysis of Adiponectin Receptor Agonists
AdipoRon is a frontrunner in the development of orally active adiponectin receptor agonists. However, other alternatives, such as the peptide-based agonist ADP355, are also under investigation. While direct head-to-head in vivo comparisons in AdipoR-humanized mice are not yet available, existing research provides a basis for a preliminary comparison.
| Feature | AdipoRon | ADP355 |
| Type | Small-molecule | Peptide-based |
| Administration | Orally active | Not orally bioavailable |
| Target Receptors | AdipoR1 and AdipoR2 | Primarily AdipoR1 |
| Reported Effects | Improves insulin sensitivity, increases exercise endurance, reduces hepatic steatosis, anti-inflammatory effects.[1][2] | Reduces hepatic steatosis, anti-inflammatory, anti-fibrotic effects.[2][3] |
| Potency | Micromolar range | Nanomolar range in vitro |
Pre-clinical evidence suggests that both AdipoRon and ADP355 show promise in treating conditions like metabolic-associated fatty liver disease (MAFLD) and nonalcoholic steatohepatitis (NASH) by reducing liver fat, inflammation, and improving insulin sensitivity.[2][3] However, the fundamental difference in their chemical nature—a small molecule versus a peptide—has significant implications for their routes of administration and potential for further development as therapeutic agents.
In-Depth Look at AdipoRon's Effects in AdipoR-Humanized Mice
The study on AdipoR-humanized mice provided robust quantitative data on the in vivo efficacy of AdipoRon.
Key Findings from AdipoR-Humanized Mouse Studies:
| Parameter | Control (Vehicle) | AdipoRon Treatment | Outcome |
| Plasma Glucose during OGTT | Elevated | Significantly decreased | Improved glucose tolerance[1] |
| Plasma Insulin during OGTT | Elevated | Significantly decreased | Improved insulin sensitivity[1] |
| Insulin Resistance Index | High | Significantly decreased | Ameliorated insulin resistance[1] |
| Exercise Endurance | Baseline | Significantly increased | Enhanced physical performance[1] |
| AMPK Phosphorylation in Skeletal Muscle | Low | Significantly induced | Activation of key metabolic signaling pathway[1] |
These results unequivocally demonstrate that AdipoRon, by activating human AdipoR1, can trigger downstream signaling pathways that lead to substantial metabolic benefits.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental methodologies are crucial.
Generation of AdipoR1-Humanized Mice:
AdipoR1-humanized mice were created by expressing human AdipoR1 specifically in the muscle tissue of AdipoR1 and AdipoR2 double-knockout (R1·R2DKO) mice. This genetic modification allows for the isolated study of AdipoRon's effects on the human receptor without interference from the native mouse receptors.[1]
Oral Glucose Tolerance Test (OGTT):
-
AdipoR1-humanized mice and R1·R2DKO mice on a high-fat diet were fasted overnight.
-
A baseline blood sample was collected.
-
Mice were orally administered a glucose solution (1.0 g per kg of body weight).
-
Blood samples were collected at specified intervals (e.g., 15, 30, 60, 120 minutes) to measure plasma glucose and insulin levels.
-
AdipoRon (50 mg per kg of body weight) or a vehicle was administered orally once daily for two weeks leading up to the OGTT.[1]
Exercise Endurance Test:
-
Mice were acclimated to a motorized treadmill.
-
The exercise test consisted of running at a progressively increasing speed and incline until exhaustion.
-
Exhaustion was defined as the inability of the mouse to remain on the treadmill despite encouragement.
-
The total running time or distance was recorded as the measure of exercise endurance.
-
Mice were treated with AdipoRon (50 mg per kg of body weight) or a vehicle for a specified period before the test.[1]
Analysis of AMPK Phosphorylation:
-
AdipoR1-humanized and R1·R2DKO mice were treated with AdipoRon (50 mg per kg of body weight) via intravenous injection.
-
Skeletal muscle tissue was collected 7.5 minutes after the injection.
-
Protein was extracted from the muscle tissue.
-
Western blot analysis was performed using antibodies specific for phosphorylated AMPK (pAMPK) and total AMPK to determine the level of activation.[1]
Signaling Pathways and Experimental Workflow
The binding of AdipoRon to AdipoR1 initiates a cascade of intracellular events, with the activation of AMP-activated protein kinase (AMPK) being a central mechanism.
AdipoRon signaling cascade in humanized mice.
The experimental workflow to confirm AdipoRon's effects on human receptors is a multi-step process.
Workflow for evaluating AdipoRon's efficacy.
The logical relationship for confirming AdipoRon's human-specific effects is based on a comparative analysis between the two mouse models.
Logic for confirming AdipoRon's mechanism.
References
- 1. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to AdipoRon Binding Kinetics Analysis: Scatchard Analysis vs. Modern Alternatives
For researchers, scientists, and drug development professionals, understanding the binding kinetics of a ligand to its receptor is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a comprehensive comparison of Scatchard analysis and alternative modern techniques for determining the binding kinetics of AdipoRon, a small molecule agonist, to its receptors, AdipoR1 and AdipoR2.
AdipoRon is an orally active small-molecule agonist for the adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2)[1]. It has been shown to activate AMPK and PPARα signaling pathways, offering potential therapeutic benefits for conditions like insulin (B600854) resistance and dyslipidemia[1]. Accurate determination of its binding affinity to AdipoR1 and AdipoR2 is crucial for understanding its pharmacological profile.
Quantitative Data Summary
The binding affinities of AdipoRon for AdipoR1 and AdipoR2 have been determined and are summarized in the table below.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| AdipoRon | AdipoR1 | Not specified | 1.8 µM | [1][2][3] |
| AdipoRon | AdipoR2 | Not specified | 3.1 µM | [1][2][3] |
Experimental Protocols
This section details the methodologies for determining ligand-receptor binding kinetics, starting with the traditional Scatchard analysis and followed by modern, alternative techniques.
Scatchard Analysis: A Radioligand Binding Approach
Scatchard analysis is a graphical method used to determine the affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to a receptor.[4]
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells expressing AdipoR1 or AdipoR2.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
Prepare a series of dilutions of a radiolabeled form of AdipoRon (e.g., with ³H or ¹²⁵I).
-
In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of the radiolabeled AdipoRon.
-
For each concentration, prepare a parallel set of wells containing a high concentration of unlabeled AdipoRon to determine non-specific binding.
-
Incubate the plates at a specific temperature until equilibrium is reached.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
-
Scatchard Plot and Data Analysis:
-
Plot the ratio of bound/free radioligand concentration on the y-axis against the bound radioligand concentration on the x-axis.
-
The dissociation constant (Kd) is the negative reciprocal of the slope of the resulting linear regression.
-
The maximum number of binding sites (Bmax) is the x-intercept.
-
Scatchard Analysis Workflow
Alternative Methods for Binding Kinetics Analysis
While Scatchard analysis has been a cornerstone of receptor pharmacology, several modern techniques offer advantages in terms of being label-free, providing real-time data, and offering more detailed kinetic information.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., AdipoRon) to a ligand (e.g., AdipoR1/R2) immobilized on a sensor surface in real-time.[5][6]
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified AdipoR1 or AdipoR2 onto a suitable sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.
-
Block any remaining active sites on the sensor surface.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of AdipoRon over the sensor surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of AdipoRon from the receptor (dissociation phase).
-
Regenerate the sensor surface between different AdipoRon concentrations if necessary.
-
-
Data Analysis:
-
The binding events are detected as a change in the refractive index, which is proportional to the mass of bound analyte.
-
Fit the resulting sensorgrams to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[7][8]
Experimental Protocol:
-
Sample Preparation:
-
Place a solution of purified AdipoR1 or AdipoR2 in the sample cell of the calorimeter.
-
Load a solution of AdipoRon into the injection syringe.
-
Ensure both solutions are in identical buffer to minimize heat of dilution effects.
-
-
Titration:
-
Inject small aliquots of the AdipoRon solution into the sample cell containing the receptor at a constant temperature.
-
Measure the heat change after each injection until the receptor is saturated.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Biolayer Interferometry (BLI)
BLI is another label-free optical technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.[9][10]
Experimental Protocol:
-
Biosensor Preparation:
-
Immobilize biotinylated AdipoR1 or AdipoR2 onto a streptavidin-coated biosensor tip.
-
-
Binding Analysis:
-
Establish a baseline by dipping the biosensor into a well containing buffer.
-
Move the biosensor to a well containing a specific concentration of AdipoRon to measure association.
-
Transfer the biosensor back to the buffer well to measure dissociation.
-
Repeat this process for a range of AdipoRon concentrations.
-
-
Data Analysis:
-
The binding is measured as a shift in the interference pattern.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Comparison of Methods
| Feature | Scatchard Analysis (Radioligand Binding) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Labeling Requirement | Requires radiolabeling of the ligand | Label-free | Label-free | Label-free |
| Real-time Data | No (endpoint assay) | Yes | Yes | Yes |
| Kinetic Information | Indirectly determines Kd | Provides ka, kd, and Kd | Provides Kd, stoichiometry, ΔH, ΔS | Provides ka, kd, and Kd |
| Throughput | High | Medium to High | Low to Medium | High |
| Sample Consumption | Moderate | Low | High | Low |
| Considerations | Requires handling of radioactive materials; potential for artifacts from labeling. | Requires immobilization of one binding partner, which may affect its activity. | Requires high concentrations of purified protein; sensitive to buffer mismatches. | Requires immobilization of one binding partner; may have lower sensitivity for very small molecules. |
AdipoR1 and AdipoR2 Signaling Pathways
Upon binding of AdipoRon, AdipoR1 and AdipoR2 initiate downstream signaling cascades that play crucial roles in metabolic regulation.[11][12][13][14][15][16]
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. AdipoRon | SC-396658 | Adiponectin Receptor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. youtube.com [youtube.com]
- 8. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 10. gatorbio.com [gatorbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The adiponectin receptors AdipoR1 and AdipoR2 activate ERK1/2 through a Src/Ras-dependent pathway and stimulate cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AdipoRon Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of AdipoRon hydrochloride, a potent and selective agonist of the adiponectin receptors AdipoR1 and AdipoR2. Adherence to these procedures is critical for personnel safety and environmental protection.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step in safe handling and disposal. Key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Weight | 464.98 g/mol |
| Formula | C₂₇H₂₈N₂O₃・HCl |
| Purity | ≥98% |
| Solubility (DMSO) | Soluble to 100 mM |
| Solubility (Ethanol) | Soluble to 10 mM |
| Solubility (Water) | Slightly soluble (1 mg/ml)[1] |
| Storage Temperature | -20°C[1] |
Hazard Identification and Classification
This compound is classified as an environmentally hazardous substance. It is crucial to handle this compound with care to avoid release into the environment.
UN Number: 3077 Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (AdipoRon) Hazard Class: 9 (Miscellaneous dangerous substances and articles)
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of solid, environmentally hazardous chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder and any lab materials (e.g., weighing paper, contaminated pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictogram (environmentally hazardous).
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be stored in a secondary containment bin to prevent spills.
-
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is compliant with institutional and local regulations for hazardous waste storage.
4. Waste Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
5. Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or DMSO, depending on the initial solvent used), collecting the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Wipe down any contaminated surfaces with a suitable disinfectant and dispose of the cleaning materials as solid hazardous waste.
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.[2]
-
Do NOT incinerate the compound unless it is done through a licensed hazardous waste disposal facility.
-
Always consult your institution's specific guidelines and local regulations for hazardous waste disposal, as they may have additional requirements.
AdipoRon Signaling Pathway
This compound exerts its biological effects by activating the adiponectin receptors AdipoR1 and AdipoR2, which in turn modulates key signaling pathways involved in metabolism and cellular energy homeostasis. The diagram below illustrates the primary signaling cascade initiated by AdipoRon.
Caption: this compound signaling cascade.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AdipoRon Hydrochloride
Essential safety protocols and operational guidance for the handling and disposal of AdipoRon hydrochloride are critical for ensuring a secure laboratory environment. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and proper disposal methods to support researchers, scientists, and drug development professionals in its safe application.
This compound is an orally active, small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2. While instrumental in metabolic disease research, it is imperative to handle this compound with appropriate precautions. Based on available safety data, this compound should be considered a hazardous substance. Key safety considerations include its potential for harm if swallowed and its classification as very toxic to aquatic life with long-lasting effects. Adherence to the following guidelines will minimize exposure risks and ensure responsible disposal.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a range of chemicals.[1][2][3][4][5] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately and disposed of as chemical waste. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To prevent eye contact with airborne particles or splashes, safety glasses with side shields or chemical splash goggles are mandatory. |
| Respiratory Protection | Not Generally Required | Under normal conditions of use with adequate ventilation, respiratory protection is not typically necessary. If handling large quantities or if dust generation is likely, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. This includes preparation, handling, and disposal phases, each with specific procedural steps to mitigate risk.
Preparation and Handling
When working with powdered this compound, it is crucial to minimize dust generation.
-
Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.
-
Weighing:
-
Dissolving:
-
This compound is soluble in DMSO and ethanol.[8] Prepare solutions in a fume hood.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
-
Storage
Proper storage is vital for maintaining the integrity and stability of this compound.
-
Solid Form: Store desiccated at room temperature.[8]
-
In Solution: Consult specific product datasheets for stability information once in solution, as this can vary based on the solvent.
Disposal Plan
The disposal of this compound and any associated waste must be conducted in accordance with institutional and local environmental regulations. Due to its toxicity to aquatic life, it must not be disposed of down the drain.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. soscleanroom.com [soscleanroom.com]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 5. gloves.com [gloves.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. rndsystems.com [rndsystems.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
